Isovaleric acid-13C
Descripción
The exact mass of the compound Isovaleric acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-methyl(113C)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYFCOCPABKNJV-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480867 | |
| Record name | Isovaleric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87994-84-1 | |
| Record name | Isovaleric acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isovaleric acid-1-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Isovaleric Acid-13C for Researchers and Drug Development Professionals
Introduction
Isovaleric acid-13C is a stable isotope-labeled form of isovaleric acid, a branched-chain fatty acid. The incorporation of a carbon-13 (¹³C) atom in place of a naturally abundant carbon-12 (¹²C) atom at a specific position within the molecule makes it an invaluable tool in metabolic research, particularly in the fields of metabolomics and lipidomics. Its primary application lies in its use as a tracer to investigate metabolic pathways and as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices. This technical guide provides a comprehensive overview of this compound, including its properties, relevant signaling pathways, and detailed experimental protocols for its analysis.
Core Properties and Specifications
This compound is chemically identical to isovaleric acid but possesses a higher mass due to the presence of the ¹³C isotope. This mass difference is the basis for its detection and quantification in mass spectrometry-based analytical methods.
| Property | Value |
| Chemical Formula | C₄¹³CH₁₀O₂ |
| Molecular Weight | 103.12 g/mol |
| Isotopic Purity | Typically ≥99 atom % ¹³C |
| Appearance | Liquid |
| Boiling Point | 175-177 °C |
| Melting Point | -29 °C |
| Density | ~0.946 g/mL at 25 °C |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. |
| Storage | Store at 2-8°C for long-term stability. |
Signaling Pathways Involving Isovaleric Acid
Isovaleric acid, as a branched-chain fatty acid, is involved in several key signaling pathways that regulate cellular metabolism and function.
cAMP/PKA Signaling Pathway
In colonic smooth muscle cells, isovaleric acid has been shown to induce muscle relaxation by activating the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[1][2][3] This pathway is crucial for regulating various cellular processes, including metabolism, gene transcription, and cell growth.
References
An In-Depth Technical Guide to Isovaleric Acid-1-¹³C: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid-1-¹³C is a stable isotope-labeled form of isovaleric acid, a branched-chain fatty acid. The incorporation of a carbon-13 (¹³C) isotope at the C1 position provides a powerful tool for researchers in various scientific disciplines, particularly in metabolic research and drug development. This guide provides a comprehensive overview of the chemical properties of isovaleric acid-1-¹³C, detailed experimental protocols for its use, and its applications in scientific research.
Core Chemical Properties
The fundamental chemical and physical properties of isovaleric acid-1-¹³C are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | 3-Methylbutanoic acid-1-¹³C | [1] |
| Synonyms | Isovaleric acid-1-¹³C, 3-Methylbutyric acid-1-¹³C | [1] |
| CAS Number | 87994-84-1 | [1] |
| Molecular Formula | (CH₃)₂CHCH₂¹³CO₂H | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -29 °C | [1] |
| Boiling Point | 175-177 °C | [1] |
| Density | 0.946 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.403 | [1] |
| Isotopic Purity | 99 atom % ¹³C | [1] |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [2] |
Safety and Handling
Isovaleric acid-1-¹³C should be handled with care in a laboratory setting. It is classified as a corrosive substance.[1]
| Hazard Statement | Precautionary Statements |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
Experimental Protocols
Synthesis of Isovaleric Acid-1-¹³C
While several routes exist for the synthesis of unlabeled isovaleric acid, the introduction of a ¹³C label at a specific position requires a targeted approach. A common strategy involves the use of a ¹³C-labeled precursor. The following is a plausible synthetic route based on established organic chemistry principles:
Reaction: Grignard reaction of isobutylmagnesium bromide with ¹³CO₂.
Materials:
-
Isobutyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
¹³C-labeled carbon dioxide (¹³CO₂) gas
-
Hydrochloric acid (HCl)
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere, react isobutyl bromide with magnesium turnings in anhydrous diethyl ether to form isobutylmagnesium bromide.
-
Carboxylation: Bubble ¹³CO₂ gas through the Grignard reagent solution. The isobutylmagnesium bromide will react with the ¹³CO₂ to form the magnesium salt of isovaleric acid-1-¹³C.
-
Acidification: Quench the reaction by slowly adding aqueous HCl. This will protonate the carboxylate to yield isovaleric acid-1-¹³C.
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can be purified by distillation or column chromatography.
Purification by High-Performance Liquid Chromatography (HPLC)
For high-purity isovaleric acid-1-¹³C, for example for use in metabolic studies, purification by HPLC may be necessary.
System:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its protonated form.[3][4]
Procedure:
-
Dissolve the crude isovaleric acid-1-¹³C in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Run a gradient elution to separate the desired product from any impurities.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the fraction corresponding to the isovaleric acid-1-¹³C peak.
-
Remove the solvent from the collected fraction under reduced pressure to obtain the purified product.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the analysis of short-chain fatty acids like isovaleric acid.
Sample Preparation:
-
Extraction: For biological samples, extract the short-chain fatty acids using a suitable solvent such as diethyl ether or a solid-phase extraction (SPE) cartridge.[5][6]
-
Derivatization: To improve volatility and chromatographic performance, derivatize the carboxylic acid group. A common method is esterification, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by conversion to a propyl ester.[5][7]
GC-MS Conditions:
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase, is suitable for separating fatty acid esters.[8]
-
Carrier Gas: Helium
-
Injection Mode: Split or splitless, depending on the concentration.
-
Temperature Program: An initial temperature of around 80°C, followed by a ramp to approximately 240°C.
-
MS Detection: Electron ionization (EI) with scanning in the appropriate mass range to detect the molecular ion and characteristic fragments of the derivatized isovaleric acid-1-¹³C.
Analysis by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is essential for confirming the position and enrichment of the ¹³C label.
Sample Preparation:
-
Dissolve 5-50 mg of isovaleric acid-1-¹³C in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9][10]
-
Filter the solution into an NMR tube to remove any particulate matter.[9]
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer.
-
Experiment: A standard one-dimensional ¹³C NMR experiment.
-
Key Observation: The spectrum will show a significantly enhanced signal for the carboxyl carbon (C1) at approximately 180 ppm, confirming the successful incorporation of the ¹³C label at this position.
Applications in Research and Drug Development
Metabolic Flux Analysis
Isovaleric acid-1-¹³C is a valuable tracer for metabolic flux analysis (MFA), a powerful technique used to quantify the rates of metabolic reactions within a biological system.[11][12] By introducing the ¹³C-labeled compound, researchers can track the path of the labeled carbon atom through various metabolic pathways.[13]
Diagnosis and Study of Isovaleric Acidemia
Isovaleric acidemia is an inherited metabolic disorder characterized by the inability to properly metabolize the amino acid leucine.[14][15] This leads to the accumulation of isovaleric acid and its derivatives in the body.[16][17] Isovaleric acid-1-¹³C can be used as an internal standard for the accurate quantification of isovaleric acid levels in patients' blood and urine, aiding in the diagnosis and monitoring of the disease.[16][18]
Drug Development
In drug development, ¹³C-labeled compounds are used to trace the metabolic fate of new drug candidates.[13] By incorporating a ¹³C label, researchers can follow the absorption, distribution, metabolism, and excretion (ADME) of a drug. While not a drug itself, isovaleric acid-1-¹³C can be used in studies to understand how drugs affect fatty acid metabolism or to investigate drug-induced metabolic disorders.
Conclusion
Isovaleric acid-1-¹³C is a versatile and valuable tool for researchers in the life sciences. Its well-defined chemical properties and the stability of the ¹³C label make it ideal for a range of applications, from fundamental metabolic research to clinical diagnostics and drug development. The detailed protocols and application overviews provided in this guide are intended to facilitate its effective use in the laboratory.
References
- 1. Isovaleric acid-1-13C 13C 99atom 87994-84-1 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 4. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.reading.ac.uk [research.reading.ac.uk]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic mechanisms of a drug revealed by distortion-free 13C tracer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isovaleric acidemia | Newborn Screening [newbornscreening.hrsa.gov]
- 15. vdh.virginia.gov [vdh.virginia.gov]
- 16. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. e-imd.org [e-imd.org]
An In-depth Technical Guide to Isovaleric Acid-1-¹³C: Molecular Structure and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid-1-¹³C is a stable isotope-labeled form of isovaleric acid, a branched-chain fatty acid that plays a significant role in various biological processes. The incorporation of a carbon-13 (¹³C) isotope at the C1 (carboxyl) position provides a powerful tool for researchers in metabolic studies, drug development, and clinical diagnostics. This guide provides a comprehensive overview of the molecular structure, properties, and analytical considerations of isovaleric acid-1-¹³C.
Molecular Structure and Properties
The molecular structure of isovaleric acid-1-¹³C is identical to that of its unlabeled counterpart, with the exception of the isotopic enrichment at the carboxylic acid carbon.
Chemical Formula: C₄¹³CH₁₀O₂[1]
IUPAC Name: 3-methylbutanoic-1-¹³C acid
CAS Number: 87994-84-1[2]
Molecular Weight: 103.12 g/mol [2]
Isotopic Purity: Typically ≥99 atom % ¹³C[2]
The ¹³C label at the carboxyl carbon makes this molecule an ideal tracer for metabolic flux analysis and as an internal standard in mass spectrometry-based quantification assays.
Quantitative Molecular Data
| Property | Value | Source |
| Boiling Point | 175-177 °C | [2] |
| Melting Point | -29 °C | [2] |
| Density | 0.925 g/mL at 20 °C | [3] |
| Refractive Index | n20/D 1.403 | [3] |
| pKa | 4.8 (in H₂O) | [4] |
Spectroscopic Analysis
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The key feature in the ¹³C NMR spectrum of isovaleric acid-1-¹³C is the signal corresponding to the labeled carboxyl carbon. In general, the chemical shifts for carboxyl carbons in aliphatic carboxylic acids appear in the range of 165-185 ppm.[5] The specific chemical shift is influenced by the solvent and concentration. The presence of the ¹³C label at the C1 position would result in a significantly enhanced signal at this position compared to the natural abundance ¹³C spectrum of unlabeled isovaleric acid.
Mass Spectrometry (MS)
In mass spectrometry, isovaleric acid-1-¹³C will exhibit a molecular ion peak (M⁺) that is one mass unit higher than the unlabeled compound. This M+1 mass shift is a direct consequence of the ¹³C isotope.[2] Gas chromatography-mass spectrometry (GC-MS) is a common technique for the analysis of short-chain fatty acids like isovaleric acid, often requiring derivatization to improve volatility and chromatographic performance.[6][7]
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of commercially available isovaleric acid-1-¹³C are often proprietary. However, based on established methods for the synthesis of ¹³C-labeled carboxylic acids, a plausible synthetic route is outlined below.
Diagram: Conceptual Synthesis Workflow for Isovaleric Acid-1-¹³C
Caption: Conceptual workflow for the synthesis of Isovaleric Acid-1-¹³C.
Methodology: Synthesis of Isovaleric Acid-1-¹³C (Generalized Protocol)
This protocol describes a general approach for the synthesis of isovaleric acid-1-¹³C via a Grignard reaction with ¹³C-labeled carbon dioxide.
1. Preparation of Isobutylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.
-
A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction.
-
The reaction mixture is refluxed until the magnesium is consumed, yielding a solution of isobutylmagnesium bromide.
2. Carboxylation with ¹³CO₂:
-
The Grignard reagent is cooled in an ice-salt bath.
-
¹³CO₂ gas, generated from a source like Ba¹³CO₃ with a strong acid, is bubbled through the Grignard solution.
-
The reaction is continued until the uptake of ¹³CO₂ ceases.
3. Hydrolysis:
-
The reaction mixture is quenched by the slow addition of dilute sulfuric acid with cooling.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are dried over anhydrous sodium sulfate.
4. Purification:
-
The solvent is removed by distillation.
-
The crude isovaleric acid-1-¹³C is purified by fractional distillation under reduced pressure.[8] The boiling point of isovaleric acid is approximately 176 °C, so vacuum distillation is recommended to prevent decomposition.[8]
Methodology: Purification by Distillation
-
Apparatus: A standard distillation apparatus with a fractionating column is used.
-
Procedure: The crude isovaleric acid-1-¹³C is heated in the distillation flask. The fraction boiling at the expected boiling point of isovaleric acid is collected. For high-boiling liquids, vacuum distillation is employed to lower the boiling point and prevent thermal degradation.
Applications in Research and Development
Isovaleric acid-1-¹³C is a valuable tool for:
-
Metabolic Flux Analysis: Tracing the metabolic fate of isovaleric acid in various biological systems.
-
Drug Metabolism Studies: Investigating the role of isovaleric acid in drug metabolic pathways.
-
Clinical Diagnostics: Used as an internal standard for the accurate quantification of isovaleric acid in biological fluids for the diagnosis of metabolic disorders like isovaleric acidemia.
-
Microbiome Research: Studying the production and utilization of short-chain fatty acids by the gut microbiota.
Signaling Pathways and Logical Relationships
The primary role of isovaleric acid is in the catabolism of the amino acid leucine. Isovaleryl-CoA, a derivative of isovaleric acid, is a key intermediate in this pathway.
Diagram: Leucine Catabolism Pathway
Caption: Key steps in the metabolic breakdown of leucine.
Conclusion
Isovaleric acid-1-¹³C is an indispensable tool for researchers and professionals in the life sciences. Its well-defined molecular structure and the strategic placement of the ¹³C label enable precise and sensitive tracking in complex biological systems. This guide provides a foundational understanding of its properties and applications, facilitating its effective use in advanced research and development.
References
- 1. ISOVALERIC ACID (1-13C, 99%) | Eurisotop [eurisotop.com]
- 2. Isovaleric acid-1-13C 13C 99atom 87994-84-1 [sigmaaldrich.com]
- 3. イソ吉草酸 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. gcms.cz [gcms.cz]
- 8. How To [chem.rochester.edu]
An In-Depth Technical Guide to the Synthesis of ¹³C Labeled Isovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes for producing ¹³C labeled isovaleric acid, a crucial tool in metabolic research, drug development, and clinical diagnostics. We will delve into the detailed methodologies for site-specific and uniform labeling, presenting quantitative data where available and illustrating the core chemical transformations.
Introduction
Isotopically labeled compounds, particularly those enriched with the stable isotope carbon-13 (¹³C), are indispensable for tracing the metabolic fate of molecules in biological systems. Isovaleric acid, a five-carbon branched-chain fatty acid, is a metabolite of the amino acid leucine (B10760876) and plays a significant role in various physiological and pathological processes. The ability to synthesize ¹³C labeled isovaleric acid with high isotopic purity at specific positions allows researchers to conduct sophisticated studies in metabolomics, flux analysis, and to elucidate disease mechanisms.
Chemical Synthesis of Position-Specific ¹³C Labeled Isovaleric Acid
The chemical synthesis of isovaleric acid with a ¹³C label at a specific carbon atom typically involves multi-step reactions utilizing commercially available ¹³C-labeled starting materials. The two most common and versatile methods for introducing a ¹³C label into a carboxylic acid framework are the Grignard reaction with ¹³CO₂ and the malonic ester synthesis.
Synthesis of [1-¹³C]Isovaleric Acid via Grignard Reaction
The introduction of a ¹³C label at the carboxyl group (C1 position) is most efficiently achieved through the carboxylation of a Grignard reagent with ¹³C-labeled carbon dioxide. This method is widely applicable for the synthesis of ¹³C-1-labeled carboxylic acids.
Reaction Pathway:
Experimental Protocol:
-
Preparation of Isobutylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
Carboxylation with ¹³CO₂: The Grignard solution is cooled in an ice bath, and a stream of ¹³CO₂ gas (commercially available with >99% isotopic purity) is bubbled through the solution. Alternatively, the Grignard reagent can be added to a flask containing solid ¹³CO₂ (dry ice).
-
Hydrolysis: The resulting magnesium salt intermediate is hydrolyzed by the slow addition of aqueous acid (e.g., HCl or H₂SO₄).
-
Purification: The aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude [1-¹³C]isovaleric acid can be further purified by fractional distillation under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Starting Material | Isobutyl bromide, ¹³CO₂ (>99 atom % ¹³C) |
| Typical Yield | 60-80% |
| Isotopic Enrichment | >98 atom % ¹³C at C1 |
Synthesis of [2-¹³C]Isovaleric Acid via Malonic Ester Synthesis
The malonic ester synthesis is a classic method for preparing carboxylic acids and can be adapted to introduce a ¹³C label at the alpha-carbon (C2 position). This involves the alkylation of a ¹³C-labeled malonic ester.
Reaction Pathway:
Experimental Protocol:
-
Enolate Formation: Diethyl [2-¹³C]malonate is treated with a strong base, such as sodium ethoxide in ethanol, to generate the corresponding enolate.
-
Alkylation: Isobutyl bromide is added to the enolate solution, and the mixture is refluxed to effect the Sₙ2 alkylation.
-
Hydrolysis and Decarboxylation: The resulting alkylated malonic ester is hydrolyzed to the dicarboxylic acid using aqueous base followed by acidification. The substituted malonic acid is then heated to induce decarboxylation, yielding [2-¹³C]isovaleric acid.
-
Purification: The product is purified by extraction and subsequent fractional distillation under reduced pressure.
Quantitative Data:
| Parameter | Value |
| Starting Material | Diethyl [2-¹³C]malonate, Isobutyl bromide |
| Typical Yield | 50-70% |
| Isotopic Enrichment | >98 atom % ¹³C at C2 |
Synthesis of [3-¹³C], [4-¹³C], and [4,4'-¹³C₂]Isovaleric Acid
Labeling at the C3 and C4 positions requires the use of appropriately labeled isobutyl precursors.
-
[3-¹³C]Isovaleric Acid: This can be synthesized from [2-¹³C]isopropyl magnesium bromide, which is then reacted with ethylene (B1197577) oxide to form [3-¹³C]-3-methyl-1-butanol. Subsequent oxidation yields the desired labeled isovaleric acid.
-
[4-¹³C] and [4,4'-¹³C₂]Isovaleric Acid: These isotopomers can be prepared starting from ¹³C-labeled acetone. For example, [2-¹³C]acetone can be used in a Wittig or related olefination reaction to build the carbon skeleton, followed by further functional group manipulations to arrive at the carboxylic acid.
Detailed protocols for these syntheses are often proprietary or found in specialized literature. The yields and isotopic enrichments are highly dependent on the specific route and the purity of the labeled starting materials.
Biosynthesis of Uniformly ¹³C Labeled Isovaleric Acid
A biological approach can be employed to produce uniformly ¹³C-labeled ([U-¹³C]) isovaleric acid. This method leverages the natural metabolic pathways of certain microorganisms that convert leucine into isovaleric acid.[1][2]
Workflow:
Experimental Protocol:
-
Culture Preparation: A suitable microorganism, such as Propionibacterium freudenreichii, is cultured in a growth medium.[2]
-
Substrate Feeding: The culture is supplemented with uniformly ¹³C-labeled leucine ([U-¹³C]leucine) as the primary carbon source for isovaleric acid production.
-
Fermentation: The culture is incubated under controlled conditions (temperature, pH) to allow for the microbial conversion of leucine to isovaleric acid.
-
Extraction and Purification: After fermentation, the culture broth is acidified, and the isovaleric acid is extracted with an organic solvent. The product is then purified, typically by distillation.[3][4]
Quantitative Data:
| Parameter | Value |
| Starting Material | [U-¹³C]Leucine |
| Microorganism | Propionibacterium freudenreichii[2] |
| Typical Yield | Variable, dependent on fermentation conditions |
| Isotopic Enrichment | >98 atom % ¹³C (uniform) |
Characterization and Quality Control
The isotopic enrichment and chemical purity of the synthesized ¹³C labeled isovaleric acid must be rigorously assessed. The primary analytical techniques for this purpose are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the most direct method to confirm the position and extent of ¹³C labeling. The chemical shifts of the carbon atoms in isovaleric acid are distinct, allowing for unambiguous assignment.[5][6] High-resolution ¹H NMR can also be used to observe ¹³C-satellites, providing information on ¹³C incorporation.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the isotopic enrichment by analyzing the mass isotopomer distribution.[7][8]
Conclusion
The synthesis of ¹³C labeled isovaleric acid is a critical capability for advancing our understanding of metabolism and disease. Both chemical and biosynthetic methods offer viable routes to produce these valuable tracer molecules. The choice of method depends on the desired labeling pattern, the required quantity, and the available resources. Careful execution of the synthetic protocols and rigorous analytical characterization are paramount to ensure the quality and reliability of the labeled product for its intended research applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000718) [hmdb.ca]
- 6. Isovaleric acid(503-74-2) 13C NMR spectrum [chemicalbook.com]
- 7. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Isovaleric Acid-13C - CAS Number and Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Isovaleric acid-13C, focusing on its identification, CAS number, and the analytical methodologies used for its characterization and quantification. This isotopically labeled compound is a crucial tool in metabolic research, serving as a tracer for studying leucine (B10760876) metabolism and as an internal standard for quantitative analysis.
Core Identification and Properties
Isovaleric acid-1-13C is a stable isotope-labeled version of isovaleric acid, where the carbon atom at the carboxyl position is replaced with a 13C isotope. This labeling provides a distinct mass shift, making it readily distinguishable from its unlabeled counterpart in mass spectrometry-based analyses.
Summary of Core Data:
| Property | Value |
| Compound Name | Isovaleric acid-1-13C |
| Synonyms | 3-Methylbutanoic acid-1-13C, 3-Methylbutyric acid-1-13C |
| CAS Number | 87994-84-1 |
| Molecular Formula | (CH₃)₂CHCH₂¹³CO₂H |
| Molecular Weight | 103.12 g/mol |
| Isotopic Purity | Typically ≥99 atom % 13C |
| Appearance | Colorless liquid |
Analytical Identification Methodologies
The definitive identification and quantification of this compound rely on modern analytical techniques. The most common and robust methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H NMR and ¹³C NMR are informative.
-
¹³C NMR: The key feature in the ¹³C NMR spectrum of isovaleric acid-1-¹³C is the significantly enhanced signal for the carboxyl carbon due to the ¹³C enrichment. The chemical shifts for unlabeled isovaleric acid provide a reference for the expected peak positions.
-
¹H NMR: The proton spectrum remains largely unchanged from the unlabeled compound, but can be used to confirm the overall structure of the molecule.
Typical NMR Data for Unlabeled Isovaleric Acid (Reference):
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹³C (Carboxyl) | ~180 | Singlet |
| ¹³C (CH₂) | ~43 | Singlet |
| ¹³C (CH) | ~26 | Singlet |
| ¹³C (CH₃) | ~22 | Singlet |
| ¹H (COOH) | ~11-12 | Singlet |
| ¹H (CH₂) | ~2.2 | Doublet |
| ¹H (CH) | ~2.1 | Multiplet |
| ¹H (CH₃) | ~0.9 | Doublet |
Mass Spectrometry (MS)
Mass spectrometry is the primary technique for quantifying this compound, especially when used as an internal standard. The one-mass-unit difference allows for precise differentiation from the endogenous, unlabeled isovaleric acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high chromatographic resolution, which is effective for separating isovaleric acid from its isomers, such as valeric acid. Derivatization is often required to increase the volatility of the acid for GC analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS is highly sensitive and is frequently used for analyzing short-chain fatty acids in complex biological matrices like plasma, serum, and urine.[1][2] Derivatization is also common in LC-MS to improve ionization efficiency and chromatographic retention.
Experimental Protocols
Detailed and validated experimental protocols are essential for reliable and reproducible results. Below are summaries of typical protocols for sample preparation and analysis.
Sample Preparation for LC-MS/MS Analysis of Biological Fluids
A common challenge in analyzing short-chain fatty acids is their low concentration in biological fluids and the complexity of the matrix.[2] A robust sample preparation protocol is therefore critical.
-
Protein Precipitation: To a 50 µL serum or plasma sample, add a protein precipitation agent (e.g., acetonitrile) containing the isotopic internal standards, including this compound.
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Derivatization: Transfer the supernatant to a new tube. Add a derivatizing agent, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and pyridine.[3][4] Heat the mixture to facilitate the reaction.
-
Extraction: After derivatization, perform a liquid-liquid extraction (LLE) using a solvent like methyl tert-butyl ether (MTBE) to isolate the derivatized analytes.[2]
-
Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS injection.
LC-MS/MS Analysis Protocol
This protocol is designed for the quantitative analysis of derivatized short-chain fatty acids.
Quantitative Analysis Data by LC-MS/MS:
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.001 mM to 20 ng/mL |
| Limit of Quantification (LOQ) | Varies by analyte and matrix |
| Linearity (r²) | > 0.99 |
| Intra- and Inter-day Precision | < 15% |
| Accuracy | 85-115% |
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an additive like formic acid, is typical.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. The instrument is typically run in negative ion mode for 3-NPH derivatives.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the unlabeled isovaleric acid and the this compound internal standard. This allows for accurate quantification through isotope dilution mass spectrometry.
Diagrams
Experimental Workflow for this compound Quantification
The following diagram illustrates a standard workflow for the quantification of isovaleric acid in a biological sample using this compound as an internal standard.
This workflow highlights the key steps from sample collection to final data analysis, emphasizing the role of the 13C-labeled internal standard in achieving accurate quantification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 3. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
An In-depth Technical Guide to the Isotopic Purity of Isovaleric Acid-1-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of isovaleric acid-1-¹³C, a stable isotope-labeled compound crucial for metabolic research, tracer studies, and as an internal standard in quantitative analyses. Understanding and verifying the isotopic purity of this compound is paramount for generating accurate and reproducible experimental data.
Quantitative Data Summary
The isotopic and chemical purity of commercially available isovaleric acid-1-¹³C are critical parameters for its application. The following table summarizes typical specifications from leading suppliers.
| Parameter | Specification | Notes |
| Isotopic Purity | 99 atom % ¹³C | This indicates that 99% of the isovaleric acid molecules are enriched with ¹³C at the first carbon position.[1] |
| Chemical Purity | ≥98% | The percentage of the material that is isovaleric acid, including both labeled and unlabeled forms.[2][3] |
| Molecular Weight | 103.12 g/mol | For the ¹³C-labeled compound ((CH₃)₂CHCH₂¹³COOH).[1][2] |
| CAS Number | 87994-84-1 | The unique identifier for isovaleric acid-1-¹³C.[1][2][3][4] |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for isovaleric acid-1-¹³C primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique for determining the isotopic enrichment of volatile compounds like isovaleric acid.
a) Sample Preparation: Derivatization
To improve the volatility and chromatographic behavior of isovaleric acid, a derivatization step is often necessary. A common method involves esterification to form a more volatile derivative.
-
Protocol: Esterification with N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Accurately weigh approximately 1 mg of isovaleric acid-1-¹³C into a clean glass vial.
-
Add 100 µL of a suitable solvent, such as acetonitrile (B52724) or pyridine.
-
Add 50 µL of MTBSTFA.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
b) GC-MS Instrumentation and Parameters
-
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable.
-
Inlet Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 50-350).
-
c) Data Analysis
-
Identify the chromatographic peak corresponding to the derivatized isovaleric acid.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion region to determine the relative abundances of the unlabeled (M+0) and the ¹³C-labeled (M+1) species.
-
The isotopic purity is calculated as:
-
Isotopic Purity (%) = [Intensity(M+1) / (Intensity(M+0) + Intensity(M+1))] x 100
Note: Corrections for the natural abundance of ¹³C in the derivatizing agent and the rest of the molecule should be made for highly accurate measurements.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly ¹³C-NMR, provides direct information about the position and extent of ¹³C labeling.
a) Sample Preparation
-
Dissolve an accurately weighed amount of isovaleric acid-1-¹³C (typically 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃).
-
Add a known amount of an internal standard if quantification is required.
b) NMR Instrumentation and Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
¹H-NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay: 5 seconds to ensure full relaxation of the protons.
-
Number of Scans: 16-32.
-
-
¹³C-NMR Parameters:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment.
-
Relaxation Delay: A longer relaxation delay (e.g., 10-30 seconds) may be necessary for the carboxyl carbon due to its long T₁ relaxation time.
-
Number of Scans: A higher number of scans will be required to achieve a good signal-to-noise ratio.
-
c) Data Analysis
-
In the ¹H-NMR spectrum, the integration of the proton signals can confirm the chemical structure and purity.
-
In the ¹³C-NMR spectrum, the presence of a significantly enhanced signal for the carboxyl carbon (around 180 ppm) confirms the ¹³C enrichment at the C-1 position.
-
The isotopic purity can be estimated by comparing the integral of the enriched carbon signal to the integrals of the other carbon signals, taking into account the natural abundance of ¹³C. For more accurate quantification, specialized quantitative ¹³C-NMR methods with appropriate relaxation agents and long acquisition times are necessary.[5]
Visualizations
Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for determining the isotopic purity of isovaleric acid-1-¹³C.
Caption: General workflow for assessing the isotopic purity of isovaleric acid-1-¹³C.
Complementary Nature of Analytical Techniques
Mass spectrometry and NMR spectroscopy provide complementary information for a comprehensive assessment of isotopic purity.
Caption: Complementary roles of MS and NMR in isotopic purity analysis.
References
- 1. Isovaleric acid-1-13C 99 atom % 13C | 87994-84-1 [sigmaaldrich.com]
- 2. Isovaleric acid (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-2095-1 [isotope.com]
- 3. ISOVALERIC ACID (1-13C, 99%) | Eurisotop [eurisotop.com]
- 4. Isovaleric acid (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. 13C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Odyssey of Isovaleric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleric acid, a short-chain fatty acid, is a critical intermediate in the metabolic pathway of the essential amino acid leucine (B10760876). While vital for normal metabolism, its accumulation leads to the toxic condition known as isovaleric acidemia (IVA), a rare inborn error of metabolism. This technical guide provides a comprehensive overview of the in vivo metabolic fate of isovaleric acid, detailing its absorption, distribution, metabolism, and excretion (ADME). It delves into the enzymatic processes governing its transformation, the consequences of their deficiencies, and the intricate interplay with the gut microbiome. This document serves as a resource for researchers, clinicians, and pharmaceutical scientists, offering detailed experimental protocols, quantitative data, and visual representations of the key metabolic and signaling pathways.
Introduction
Isovaleric acid, also known as 3-methylbutanoic acid, is a branched-chain fatty acid primarily derived from the catabolism of leucine.[1][2] In healthy individuals, isovaleric acid is swiftly converted into less toxic compounds within the mitochondria. However, genetic defects in the enzyme isovaleryl-CoA dehydrogenase (IVD) disrupt this process, leading to the accumulation of isovaleric acid and its derivatives in bodily fluids.[3][4] This accumulation is the hallmark of isovaleric acidemia, a condition characterized by a distinctive "sweaty feet" odor and potentially severe neurological damage.[1][2] Beyond its role in inherited metabolic disorders, isovaleric acid produced by the gut microbiota is increasingly recognized for its influence on host physiology, including immune modulation and gut-brain axis signaling.[5][6] Understanding the complete metabolic journey of isovaleric acid is therefore crucial for developing effective diagnostic and therapeutic strategies for IVA and for elucidating its broader physiological roles.
Absorption and Distribution
Isovaleric acid enters the systemic circulation through two primary routes: endogenous production from leucine metabolism in the mitochondria of various tissues, and exogenous absorption from the gut.[1][4] The gut microbiota, particularly species within the genera Bacteroides and Clostridium, are significant producers of isovaleric acid through the fermentation of proteins.[7] This microbially-derived isovaleric acid is absorbed by colonocytes, where it can be used as an energy source, or it can enter the portal circulation and be transported to the liver and other tissues.[1] Once in the bloodstream, isovaleric acid can cross the blood-brain barrier, contributing to the neurological symptoms observed in isovaleric acidemia.[1]
Metabolism of Isovaleric Acid
The central pathway for isovaleric acid metabolism occurs within the mitochondrial matrix. This process is a key step in the overall catabolism of leucine.
Leucine Catabolism to Isovaleryl-CoA
The journey of isovaleric acid begins with the essential amino acid leucine. Through a series of enzymatic reactions, leucine is converted to isovaleryl-CoA. This initial phase involves transamination and oxidative decarboxylation.
The Role of Isovaleryl-CoA Dehydrogenase (IVD)
The pivotal step in isovaleric acid metabolism is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[8][9] IVD is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme.[10] A deficiency in IVD activity, caused by mutations in the IVD gene, is the underlying cause of isovaleric acidemia.[2] This deficiency leads to the accumulation of isovaleryl-CoA and its subsequent hydrolysis to isovaleric acid.[1]
Detoxification Pathways
In the event of IVD deficiency, the body employs alternative detoxification pathways to mitigate the toxic effects of accumulating isovaleric acid. These pathways primarily involve the conjugation of isovaleryl-CoA with glycine (B1666218) and carnitine.
-
Glycine Conjugation: Isovaleryl-CoA can be conjugated with glycine by the enzyme glycine N-acyltransferase to form isovalerylglycine.[11] This water-soluble conjugate is then readily excreted in the urine.[11]
-
Carnitine Conjugation: Carnitine acyltransferases can conjugate isovaleryl-CoA with carnitine to produce isovalerylcarnitine.[12] This metabolite is also excreted in the urine and its measurement in plasma is a key diagnostic marker for IVA.[4][13]
The efficiency of these detoxification pathways is limited and can be overwhelmed during periods of metabolic stress, such as illness or increased protein intake, leading to acute metabolic decompensation in individuals with IVA.[12]
Excretion
The primary route of excretion for isovaleric acid and its metabolites is through the urine.[11] In healthy individuals, only trace amounts of isovaleric acid are excreted. However, in patients with isovaleric acidemia, the urine contains significantly elevated levels of isovalerylglycine and isovalerylcarnitine.[4] Unconjugated isovaleric acid, being volatile, is responsible for the characteristic "sweaty feet" odor of affected individuals, which can be present in their sweat, earwax, and to a lesser extent, their urine.[1][11]
Quantitative Data
The following tables summarize the concentrations of isovaleric acid and its key metabolites in various biological fluids in both healthy individuals and patients with isovaleric acidemia.
| Metabolite | Matrix | Condition | Concentration Range | Reference(s) |
| Isovalerylcarnitine (C5) | Dried Blood Spot | Newborn Screening (IVA) | 0.8 to 21.7 µmol/L | [4] |
| Newborn Screening (Healthy) | < 0.8 µmol/L | [4] | ||
| Isovalerylglycine | Urine | IVA (Metabolically Severe) | Up to 3300 mmol/mol creatinine (B1669602) | [4] |
| IVA (Metabolically Mild/Intermediate) | 15 to 195 mmol/mol creatinine | [4] | ||
| 3-Hydroxyisovaleric Acid | Urine | IVA | Elevated | [4] |
| Isovaleric Acid | Feces | Healthy | 0.8 to 22.0 mmol/kg (wet weight) | [14] |
| Venous Blood | Healthy (fasting) | 40 µM | [14] |
Table 1: Concentrations of Isovaleric Acid and its Metabolites.
Experimental Protocols
Quantification of Organic Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a common method for the analysis of organic acids, including isovaleric acid and its derivatives, in urine.
1. Sample Preparation:
- Thaw frozen urine samples.
- Normalize urine samples based on creatinine concentration. For example, a volume of urine equivalent to a specific amount of creatinine (e.g., 1 or 2 mmol/L) is used for extraction.[15]
- Acidify the urine sample to a pH of less than 2 using an acid such as 5M HCl.[3]
- Saturate the sample with solid sodium chloride.[3]
2. Extraction:
- Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate (B1210297) or diethyl ether.[16]
- Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous layers.
- Collect the organic supernatant. Repeat the extraction process for a second time and combine the supernatants.[17]
- Evaporate the combined organic extract to dryness under a stream of nitrogen.[17]
3. Derivatization:
- To make the organic acids volatile for GC analysis, they must be derivatized. A common method is trimethylsilyl (B98337) (TMS) derivatization.
- Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine (B92270) or 1% trimethylchlorosilane (TMCS), to the dried extract.[3][18]
- Incubate the mixture at an elevated temperature (e.g., 70-90°C) for a specified time (e.g., 15-30 minutes) to allow for complete derivatization.[17]
4. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- The GC separates the different organic acids based on their boiling points and interaction with the column's stationary phase.
- The mass spectrometer then fragments and detects the individual compounds, allowing for their identification and quantification based on their unique mass spectra and retention times.[15]
Isovaleryl-CoA Dehydrogenase (IVD) Enzyme Activity Assay
This protocol describes a method for measuring the activity of the IVD enzyme in patient-derived cells, such as fibroblasts or lymphocytes.
1. Cell Lysate Preparation:
- Culture patient-derived fibroblasts or isolate lymphocytes from a blood sample.[19][20]
- Harvest the cells and wash them with a suitable buffer.
- Lyse the cells to release the mitochondrial enzymes, for example, by sonication.[19]
- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzymes.
2. Tritium (B154650) Release Assay (Modified from Rhead and Tanaka, 1980):
- This assay measures the release of tritium from a radiolabeled substrate, [2,3-³H]isovaleryl-CoA.[20]
- Prepare a reaction mixture containing the cell lysate, [2,3-³H]isovaleryl-CoA, and necessary cofactors such as FAD.
- To determine the specific IVD-catalyzed tritium release, a parallel reaction is set up containing an inhibitor of IVD, such as (methylenecyclopropyl)acetyl-CoA. This allows for the subtraction of non-specific tritium release.[20]
- Incubate the reactions at 37°C for a defined period.
- Stop the reaction and separate the released tritiated water (³H₂O) from the unreacted substrate.
- Quantify the amount of ³H₂O using liquid scintillation counting.
- The enzyme activity is then calculated based on the amount of tritium released per unit of time per milligram of protein.[20]
3. HPLC-based Assay:
- This method directly measures the product of the IVD reaction, 3-methylcrotonyl-CoA.[19]
- Incubate the crude enzyme preparation with isovaleryl-CoA, FAD, and an artificial electron acceptor like phenazine (B1670421) methosulfate.[19]
- Stop the reaction and analyze the mixture by high-performance liquid chromatography (HPLC).
- The product, 3-methylcrotonyl-CoA, is separated and quantified by its absorbance using an ultraviolet spectrophotometer.[19]
Signaling Pathways and Cellular Effects
The accumulation of isovaleric acid and its metabolites can have significant downstream effects on various cellular signaling pathways.
Mitochondrial Dysfunction
High levels of isovaleryl-CoA can disrupt mitochondrial function. It has been shown to inhibit N-acetylglutamate synthase, a key enzyme in the urea (B33335) cycle, leading to hyperammonemia.[8][12] Furthermore, the sequestration of Coenzyme A as isovaleryl-CoA can impair other CoA-dependent metabolic pathways, including the Krebs cycle and fatty acid oxidation.[8]
Gut-Brain Axis
Isovaleric acid produced by the gut microbiota can influence the gut-brain axis.[6][21] It is one of the short-chain fatty acids that can signal to the central nervous system through various mechanisms, including stimulation of the sympathetic nervous system and modulation of neurotransmitter release.[22] Dysregulation of gut microbial production of isovaleric acid has been linked to conditions like depression.[21]
Immune Modulation
Recent studies suggest that isovaleric acid can modulate the immune system. For instance, gut microbiota-derived isovaleric acid has been shown to ameliorate influenza virus infection by reducing pulmonary inflammation and preserving epithelial integrity.[5]
Visualizations
Metabolic Pathway of Leucine Catabolism and Isovaleric Acid Formation
Caption: Catabolism of Leucine to Isovaleryl-CoA and its subsequent metabolism.
Detoxification Pathways of Isovaleric Acid in Isovaleric Acidemia
Caption: Primary detoxification routes for excess isovaleryl-CoA in IVA.
Experimental Workflow for Urinary Organic Acid Analysis
Caption: A typical workflow for the analysis of urinary organic acids by GC-MS.
Conclusion
The metabolic fate of isovaleric acid is a multifaceted process with significant clinical and physiological implications. While its core metabolic pathway is well-defined, the consequences of its dysregulation in isovaleric acidemia underscore the importance of efficient enzymatic function and detoxification mechanisms. The detailed experimental protocols provided in this guide offer a practical framework for researchers investigating this and other organic acidurias. Furthermore, the emerging role of gut microbiota-derived isovaleric acid in systemic health, particularly in the context of the gut-brain axis and immune response, opens new avenues for research and therapeutic development. A thorough understanding of the in vivo journey of isovaleric acid, from its production to its excretion, is paramount for advancing our knowledge of metabolic diseases and the intricate host-microbiome relationship.
References
- 1. Isovaleric acidemia - Wikipedia [en.wikipedia.org]
- 2. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 3. erndim.org [erndim.org]
- 4. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of variants of uncertain significance in isovaleryl-CoA dehydrogenase identified through newborn screening: An approach for faster analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbiota-derived metabolites as drivers of gut–brain communication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for Isovalerylcarnitine (HMDB0000688) [hmdb.ca]
- 8. Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. UvA-DARE ( Digital Academic Repository ) Isovaleric acidemia : an integrated approach toward predictive laboratory medicine | Semantic Scholar [semanticscholar.org]
- 11. Preparation of fecal samples for assay of volatile fatty acids by gas-liquid chromatography and high-performance liquid chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 12. Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. L-carnitine therapy in isovaleric acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. metbio.net [metbio.net]
- 16. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 17. aurametrix.weebly.com [aurametrix.weebly.com]
- 18. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Establishment of a practical enzymatic assay method for determination of isovaleryl-CoA dehydrogenase activity using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Does isovaleric acid play a key role in the interaction between probiotics and antidepressants? A secondary analysis of a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The gut-brain axis: interactions between enteric microbiota, central and enteric nervous systems - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Role of Isovaleric Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isovaleric acid, a short-chain fatty acid, is a critical intermediate in the catabolism of the essential amino acid leucine (B10760876). Its metabolism is primarily mitochondrial and plays a significant role in energy homeostasis. Dysregulation of this pathway, most notably due to a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leads to the autosomal recessive disorder isovaleric acidemia (IVA). This condition is characterized by the accumulation of isovaleric acid and its derivatives, resulting in severe metabolic and neurological complications. Beyond its role in inherited metabolic diseases, isovaleric acid produced by the gut microbiota is emerging as a signaling molecule with systemic effects, influencing inflammatory responses and smooth muscle function. This technical guide provides an in-depth overview of the core metabolic pathway of isovaleric acid, the pathophysiology of isovaleric acidemia, and the broader biological roles of this multifaceted molecule. It includes a compilation of quantitative data, detailed experimental protocols for the analysis of key metabolites and enzymes, and visual representations of the pertinent metabolic and signaling pathways to serve as a comprehensive resource for researchers and clinicians.
Core Metabolism of Isovaleric Acid
The primary pathway for isovaleric acid metabolism is the catabolism of L-leucine, one of the three branched-chain amino acids (BCAAs). This process occurs in the mitochondria of various tissues, with the liver being a key site.
The catabolism of leucine to isovaleryl-CoA involves two initial steps common to all BCAAs:
-
Transamination: L-leucine is reversibly transaminated by a branched-chain aminotransferase (BCAT) to α-ketoisocaproate (KIC).[1]
-
Oxidative Decarboxylation: KIC is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isovaleryl-CoA.[1]
Isovaleryl-CoA then enters a specific degradation pathway:
-
Dehydrogenation: Isovaleryl-CoA is oxidized to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD) . This is the rate-limiting step in leucine catabolism and the site of the genetic defect in isovaleric acidemia.
-
Carboxylation: 3-methylcrotonyl-CoA is carboxylated by the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC) to form 3-methylglutaconyl-CoA.[2]
-
Hydration: 3-methylglutaconyl-CoA is hydrated by 3-methylglutaconyl-CoA hydratase to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Cleavage: HMG-CoA is cleaved by HMG-CoA lyase into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle for energy production or be used in the synthesis of ketones and cholesterol.[3]
Mandatory Visualization: Leucine Catabolic Pathway
Caption: The catabolic pathway of L-leucine.
Isovaleric Acidemia (IVA)
Isovaleric acidemia (IVA) is an autosomal recessive inherited disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is encoded by the IVD gene on chromosome 15q14-q15.[1][4] This deficiency disrupts the normal breakdown of leucine, leading to the accumulation of isovaleryl-CoA and its derivatives, including isovaleric acid, isovalerylglycine (IVG), and 3-hydroxyisovaleric acid (3-HIVA), in bodily fluids.[1]
The clinical presentation of IVA is heterogeneous, ranging from a severe, acute neonatal-onset form with metabolic acidosis, vomiting, lethargy, and a characteristic "sweaty feet" odor, to a chronic, intermittent form with developmental delay and episodic metabolic decompensation triggered by illness or increased protein intake.[5][6] Some individuals identified through newborn screening may remain largely asymptomatic.[7]
The pathophysiology of IVA is not fully understood but is attributed to the toxic effects of the accumulated metabolites. Isovaleric acid can inhibit the Krebs cycle and mitochondrial oxygen consumption.[8] The accumulation of isovaleryl-CoA can also lead to secondary carnitine deficiency.
Quantitative Data in Isovaleric Acid Metabolism
Table 1: Kinetic Properties of Key Enzymes in Isovaleric Acid Metabolism
| Enzyme | Substrate | Km | Vmax/Specific Activity | Reference |
| Isovaleryl-CoA Dehydrogenase (Human, recombinant) | Isovaleryl-CoA | 1.0 µM | 112.5 µmol/min/mg | [3][9] |
| Isovaleryl-CoA Dehydrogenase (Human, recombinant) | ETF | 2.0 µM | - | [9] |
| Isovaleryl-CoA Dehydrogenase (Human fibroblast) | Isovaleryl-CoA | 22 µM | 51 pmol/min/mg protein | [10] |
| 3-Methylcrotonyl-CoA Carboxylase | 3-Methylcrotonyl-CoA | - | - | [11] |
| 3-Methylcrotonyl-CoA Carboxylase | ATP | - | - | [11] |
| 3-Methylcrotonyl-CoA Carboxylase | Bicarbonate | - | - | [11] |
Table 2: Metabolite Concentrations in Isovaleric Acidemia (IVA)
| Metabolite | Fluid | Condition | Concentration Range | Reference |
| C5-Acylcarnitine | Dried Blood Spot (NBS) | Metabolically mild/intermediate IVA | 0.8 to 6 µmol/L | [12] |
| C5-Acylcarnitine | Dried Blood Spot (NBS) | Metabolically severe IVA | Up to 21.7 µmol/L | [12] |
| Isovalerylglycine (IVG) | Urine | Metabolically mild/intermediate IVA | 15 to 195 mmol/mol creatinine (B1669602) | [12] |
| Isovalerylglycine (IVG) | Urine | Metabolically severe IVA | Up to 3300 mmol/mol creatinine | [12] |
| Isovaleric Acid | Blood | Acute metabolic decompensation in IVA | Can reach several hundred times normal values | [12] |
Experimental Protocols
Isovaleryl-CoA Dehydrogenase (IVD) Activity Assay (Tritium Release Method)
This protocol is adapted from established methods for measuring IVD activity in fibroblasts.[10]
Materials:
-
Cultured skin fibroblasts
-
[2,3-³H]isovaleryl-CoA (substrate)
-
(Methylenecyclopropyl)acetyl-CoA (inhibitor)
-
Cell lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Harvest: Culture fibroblasts to confluency. Harvest cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer and homogenize.
-
Assay Reaction:
-
Prepare paired assay tubes.
-
To each tube, add the cell homogenate.
-
To one tube of each pair, add the inhibitor (methylenecyclopropyl)acetyl-CoA to determine non-specific tritium (B154650) release.
-
Initiate the reaction by adding [2,3-³H]isovaleryl-CoA.
-
Incubate at 37°C for a defined period.
-
-
Stopping the Reaction and Measuring Tritium Release:
-
Stop the reaction by adding acid.
-
Separate the released ³H₂O from the unreacted substrate using an anion-exchange column.
-
Collect the eluate containing ³H₂O into a scintillation vial.
-
-
Quantification:
-
Add scintillation fluid to the vials.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific IVD activity by subtracting the non-specific tritium release (from the inhibitor-containing tube) from the total release and normalizing to the protein concentration of the cell homogenate.
-
Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a generalized protocol for the detection of abnormal organic acid profiles, including elevated isovalerylglycine and 3-hydroxyisovaleric acid in IVA.[7][13]
Materials:
-
Urine sample
-
Internal standards (e.g., tropic acid, 2-ketocaproic acid)
-
Hydroxylamine (B1172632) hydrochloride
-
Ethyl acetate (B1210297)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw the frozen urine sample.
-
To a specific volume of urine (often normalized to creatinine concentration), add the internal standards.
-
-
Oximation:
-
Add hydroxylamine hydrochloride and incubate to form oxime derivatives of keto-acids.
-
-
Extraction:
-
Acidify the sample.
-
Perform a liquid-liquid extraction of the organic acids into ethyl acetate.
-
Separate the organic layer.
-
-
Derivatization:
-
Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.
-
Add BSTFA/TMCS and pyridine to the dried residue to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.
-
Incubate to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The organic acids are separated on the gas chromatography column based on their volatility and interaction with the stationary phase.
-
The separated compounds are then ionized and fragmented in the mass spectrometer, generating a characteristic mass spectrum for each compound.
-
-
Data Analysis:
-
Identify and quantify the organic acids by comparing their retention times and mass spectra to those of known standards and library data.
-
Look for the characteristic peaks of isovalerylglycine and 3-hydroxyisovaleric acid.
-
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the analysis of acylcarnitine profiles in dried blood spots, a primary method for newborn screening of IVA.[14][15]
Materials:
-
Dried blood spot (DBS) card
-
Methanol (B129727) containing deuterated internal standards
-
n-Butanol with 3N HCl
-
96-well microtiter plates
-
Tandem mass spectrometer
Procedure:
-
Sample Preparation:
-
Punch a small disk (e.g., 3 mm) from the DBS into a well of a 96-well plate.
-
-
Extraction:
-
Add methanol containing a mixture of deuterated acylcarnitine internal standards to each well.
-
Elute the acylcarnitines from the blood spot by shaking.
-
-
Derivatization (Butylation):
-
Transfer the methanol extract to a new plate and evaporate to dryness.
-
Add acidic n-butanol to each well to convert the acylcarnitines to their butyl esters.
-
Incubate at an elevated temperature.
-
-
MS/MS Analysis:
-
Evaporate the butanol and reconstitute the sample in a suitable solvent.
-
Introduce the sample into the tandem mass spectrometer via flow injection.
-
Use precursor ion scanning or multiple reaction monitoring (MRM) to specifically detect and quantify the different acylcarnitine species based on their mass-to-charge ratios.
-
-
Data Analysis:
-
Quantify the concentration of C5-acylcarnitine (isovalerylcarnitine) by comparing its signal to that of the corresponding deuterated internal standard.
-
Elevated levels of C5-acylcarnitine are indicative of IVA.
-
Signaling Pathways and Broader Biological Roles
Beyond its role in leucine catabolism and IVA, isovaleric acid, particularly that produced by the gut microbiota, is recognized as a signaling molecule.
PKA Signaling Pathway
Isovaleric acid has been shown to induce relaxation of colonic smooth muscle cells by activating the Protein Kinase A (PKA) signaling pathway.[4][16] This suggests a potential role for gut microbiota-derived isovaleric acid in regulating intestinal motility.
Mandatory Visualization: Isovaleric Acid and PKA Signaling
Caption: Activation of the PKA pathway by isovaleric acid.
AMPK Signaling Pathway
Isovaleric acid can also stimulate the phosphorylation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8] Activation of AMPK by isovaleric acid has been shown to inhibit osteoclast differentiation, suggesting a role in bone metabolism.[8]
Mandatory Visualization: Isovaleric Acid and AMPK Signaling
Caption: Isovaleric acid-mediated activation of AMPK.
Experimental Workflow for Diagnosis of Isovaleric Acidemia
The diagnosis of IVA typically follows a stepwise approach, often initiated by newborn screening.
Mandatory Visualization: Diagnostic Workflow for Isovaleric Acidemia
Caption: Diagnostic workflow for Isovaleric Acidemia.
Conclusion
The metabolism of isovaleric acid is a fundamental process in amino acid catabolism with significant implications for human health. While a deficiency in this pathway leads to the serious inherited disorder of isovaleric acidemia, emerging research highlights the broader physiological roles of isovaleric acid as a signaling molecule, particularly in the context of the gut-brain axis and immune modulation. A thorough understanding of the biochemistry, pathophysiology, and analytical methodologies related to isovaleric acid metabolism is crucial for the diagnosis and management of IVA and for exploring its therapeutic potential in other contexts. This guide provides a foundational resource for professionals in the field, integrating key quantitative data, experimental procedures, and pathway visualizations to facilitate further research and drug development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Methylcrotonyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 3. Kinetic and spectral properties of isovaleryl-CoA dehydrogenase and interaction with ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Branched Short Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Isovaleric acidemia: MedlinePlus Genetics [medlineplus.gov]
- 7. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Kinetic and Spectral Properties of Isovaleryl-CoA Dehydrogenase and Interaction with Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isovaleryl-CoA dehydrogenase activity in isovaleric acidemia fibroblasts using an improved tritium release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolated 3-Methylcrotonyl-CoA Carboxylase Deficiency: Evidence for an Allele-Specific Dominant Negative Effect and Responsiveness to Biotin Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aurametrix.weebly.com [aurametrix.weebly.com]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. benchchem.com [benchchem.com]
- 16. Branched Short-Chain Fatty Acid Isovaleric Acid Causes Colonic Smooth Muscle Relaxation via cAMP/PKA Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Principles of 13C Stable Isotope Tracing: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using Carbon-13 (13C) has become an indispensable tool in metabolic research, offering a powerful method to delineate and quantify the intricate network of metabolic pathways within biological systems.[1][2][3] By replacing the naturally abundant 12C isotope with the heavier, non-radioactive 13C isotope in a metabolic substrate, researchers can track the journey of carbon atoms as they are incorporated into downstream metabolites.[2][3] This technique, particularly when coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides a dynamic snapshot of cellular metabolism, revealing insights into disease mechanisms, drug action, and cellular physiology.[2][4] This guide provides a comprehensive overview of the core principles of 13C stable isotope tracing, detailed experimental protocols, and data interpretation strategies to empower researchers in their scientific endeavors.
Core Principles of 13C Isotopic Labeling
The fundamental principle of 13C stable isotope tracing lies in supplying a biological system—be it cultured cells, tissues, or a whole organism—with a substrate enriched with 13C.[2] Commonly used tracers include [U-13C]-glucose (where all six carbons are labeled), specific position-labeled glucose variants (e.g., [1,2-13C]-glucose), or other nutrients like [U-13C]-glutamine.[2][5] As cells metabolize this labeled substrate, the 13C atoms are incorporated into a multitude of downstream metabolites through various biochemical reactions.[2]
Analytical instruments, primarily mass spectrometers, can distinguish between molecules based on their mass-to-charge ratio. The incorporation of 13C atoms results in a predictable mass shift in the metabolites, allowing for the differentiation and quantification of labeled versus unlabeled molecules.[2] The resulting pattern of 13C enrichment across different metabolites, known as the mass isotopomer distribution (MID), serves as a direct readout of the activity of the metabolic pathways involved.[1][3]
A key application of this technique is 13C Metabolic Flux Analysis (13C-MFA) , a computational method that uses the experimentally determined MIDs, along with a stoichiometric model of the metabolic network, to calculate the rates of intracellular metabolic reactions (fluxes).[2][5][6] 13C-MFA is considered the gold standard for quantifying cellular metabolism and provides a detailed map of metabolic rewiring in various physiological and pathological states.[2][5]
Experimental Design and Workflow
A successful 13C tracing experiment requires meticulous planning and execution. The general workflow encompasses tracer selection, cell culture and labeling, metabolite extraction, analytical measurement, and data analysis.
Tracer Selection
The choice of the 13C-labeled substrate is a critical step that significantly influences the quality and resolution of the metabolic flux data.[2][7] Different tracers provide better resolution for specific pathways. For instance, 13C-glucose tracers are generally optimal for elucidating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while 13C-glutamine tracers are more suited for probing the TCA cycle and reductive carboxylation.[5][7] The use of parallel labeling experiments with different tracers can provide a more comprehensive view of the metabolic network.[5]
Experimental Workflow Diagram
Detailed Experimental Protocols
Protocol 1: Cell Culture and 13C Labeling
Objective: To label adherent mammalian cells with a 13C-labeled substrate.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free and glutamine-free medium
-
13C-labeled substrate (e.g., [U-13C6]-Glucose)
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling. Allow cells to adhere and grow for 24-48 hours.
-
Media Preparation: Prepare the 13C labeling medium by supplementing glucose-free and glutamine-free medium with the desired concentration of the 13C-labeled substrate (e.g., 10 mM [U-13C6]-Glucose) and other necessary components like dFBS and antibiotics. It is crucial to use dialyzed FBS to minimize the presence of unlabeled small molecules.[8][9]
-
Acclimatization (Optional but Recommended): One hour before introducing the label, replace the culture medium with fresh medium containing unlabeled substrates at the same concentration as the labeling medium. This helps cells adapt to any minor media changes.
-
Labeling: At the start of the labeling experiment, aspirate the medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed 13C labeling medium.[8][10]
-
Incubation: Incubate the cells for a predetermined duration. The incubation time should be sufficient to approach isotopic steady state, where the 13C enrichment in key metabolites is stable. This often requires a time-course experiment to determine the optimal labeling time (e.g., 0, 2, 6, 12, 24 hours).[1][10]
Protocol 2: Metabolite Extraction
Objective: To quench metabolic activity and extract intracellular metabolites for MS analysis.
Materials:
-
Labeled cells in culture plates
-
Ice-cold 80:20 methanol:water solution (-80°C)
-
Ice-cold water
-
Chloroform
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Liquid nitrogen
Procedure:
-
Metabolic Quenching: To halt all enzymatic activity, rapidly aspirate the labeling medium and immediately add ice-cold 80:20 methanol:water to the cells.[8] This step is critical to preserve the metabolic state of the cells at the time of harvesting.
-
Cell Lysis and Collection: Place the culture plates on dry ice or in a -80°C freezer for 10-15 minutes to induce freeze-thaw lysis.[8] Then, scrape the cells in the cold methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Phase Separation (for polar and non-polar metabolites): a. To the cell lysate, add an equal volume of ice-cold chloroform. b. Vortex the mixture vigorously for 1 minute. c. Add an equal volume of ice-cold water and vortex again. d. Centrifuge the mixture at high speed (e.g., 16,000 x g) for 15 minutes at 4°C. This will separate the mixture into three phases: an upper aqueous phase (containing polar metabolites), a lower organic phase (containing lipids), and a protein pellet at the interface.
-
Fraction Collection: Carefully collect the upper aqueous phase and the lower organic phase into separate tubes.
-
Drying and Storage: Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.
Data Presentation and Analysis
The primary data obtained from a 13C tracing experiment is the Mass Isotopomer Distribution (MID) for each measured metabolite. MIDs represent the fractional abundance of all isotopologues of a given metabolite.[3] This data is typically corrected for the natural abundance of 13C (approximately 1.1%).
Example Quantitative Data
The following tables illustrate how quantitative data from a hypothetical 13C tracing experiment using [U-13C6]-Glucose in two different cell lines (Cell Line A and Cell Line B) might be presented.
Table 1: Fractional 13C Enrichment in Key Glycolytic and TCA Cycle Intermediates
| Metabolite | Cell Line A (Fractional Enrichment) | Cell Line B (Fractional Enrichment) |
| Glucose-6-Phosphate | 0.95 | 0.92 |
| Fructose-1,6-bisphosphate | 0.94 | 0.90 |
| Pyruvate (B1213749) | 0.88 | 0.75 |
| Lactate | 0.85 | 0.70 |
| Citrate (B86180) | 0.65 | 0.45 |
| α-Ketoglutarate | 0.60 | 0.40 |
| Malate | 0.58 | 0.38 |
Table 2: Mass Isotopomer Distribution (MID) of Citrate
| Isotopologue | Cell Line A (Abundance) | Cell Line B (Abundance) |
| M+0 | 0.35 | 0.55 |
| M+1 | 0.02 | 0.03 |
| M+2 | 0.45 | 0.25 |
| M+3 | 0.03 | 0.02 |
| M+4 | 0.10 | 0.10 |
| M+5 | 0.03 | 0.03 |
| M+6 | 0.02 | 0.02 |
These tables allow for a direct comparison of metabolic differences between the two cell lines. For example, the lower fractional enrichment in TCA cycle intermediates and the higher abundance of M+0 citrate in Cell Line B suggest a reduced entry of glucose-derived carbon into the TCA cycle compared to Cell Line A.
Visualization of Metabolic Pathways and Concepts
Visualizing the flow of 13C atoms through metabolic pathways is crucial for data interpretation.
Krebs Cycle with [U-13C6]-Glucose Tracer
This diagram illustrates how fully labeled glucose (M+6) is converted to M+3 pyruvate during glycolysis. Pyruvate then loses one labeled carbon to become M+2 Acetyl-CoA, which enters the TCA cycle, leading to the formation of M+2 citrate in the first turn of the cycle.
Logic of Anaplerosis vs. Reductive Carboxylation
This diagram shows how tracing [U-13C5]-glutamine can differentiate between two key metabolic pathways. In canonical anaplerosis, glutamine-derived α-ketoglutarate (M+5) enters the TCA cycle, leading to M+4 isotopologues of downstream intermediates. In reductive carboxylation, α-ketoglutarate is converted to citrate, retaining all five labeled carbons (M+5), which can then be used for processes like fatty acid synthesis.
Applications in Drug Development
13C stable isotope tracing is a valuable tool in pharmaceutical research and development. It can be used to:
-
Elucidate Mechanism of Action: By observing how a drug perturbs metabolic pathways, researchers can gain insights into its mechanism of action.[4]
-
Target Identification and Validation: Identifying metabolic enzymes or pathways that are critical for disease progression can reveal novel drug targets.[4]
-
Pharmacodynamic Studies: Assessing the metabolic response of cells or organisms to drug treatment provides a quantitative measure of drug efficacy and target engagement.[3]
-
Toxicity Screening: Understanding the off-target metabolic effects of a drug candidate can help in early toxicity assessment.
Conclusion
13C stable isotope tracing is a powerful and versatile technique that provides unparalleled insights into the workings of cellular metabolism. By carefully designing experiments, following robust protocols, and applying appropriate data analysis and visualization methods, researchers can effectively map metabolic pathways and quantify their activities. This deep understanding of metabolic phenotypes is crucial for advancing our knowledge of biology and for the development of new therapeutic strategies.
References
- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
isovaleric acid-13C safety precautions and MSDS
An In-depth Technical Guide to the Safe Handling of Isovaleric Acid-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a stable, non-radioactive isotopically labeled form of isovaleric acid. The incorporation of the carbon-13 isotope provides a valuable tool for researchers in various fields, including metabolomics, proteomics, and drug development, for use as a tracer in metabolic studies and for mass spectrometry-based applications.[1][2] While the isotopic label makes it analytically distinct, it is crucial to understand that the chemical and toxicological properties of this compound are essentially identical to those of its unlabeled counterpart. Therefore, the safety precautions and handling procedures for isovaleric acid should be rigorously followed.
This guide provides a comprehensive overview of the safety precautions, hazard information, and handling protocols for this compound, based on the Material Safety Data Sheet (MSDS) for isovaleric acid.
Hazard Identification and Classification
Isovaleric acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4][5] It is also a combustible liquid.[4][6]
GHS Classification:
-
Skin Corrosion/Irritation: Category 1B[3]
-
Serious Eye Damage/Eye Irritation: Category 1[5]
-
Flammable Liquids: Category 4[6]
-
Acute Toxicity, Oral: Category 5[4]
-
Acute Toxicity, Dermal: Category 5[4]
Signal Word: Danger[3]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[3]
-
H227: Combustible liquid.[6]
-
H303 + H313: May be harmful if swallowed or in contact with skin.[4]
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be virtually identical to unlabeled isovaleric acid.
| Property | Value | References |
| Appearance | Colorless liquid | [4] |
| Odor | Rancid, cheese-like | [4][5] |
| Molecular Formula | C₅H₁₀O₂ | [4] |
| Molecular Weight | 102.13 g/mol (unlabeled) | [4][7] |
| Boiling Point | 175-177 °C | [6] |
| Melting Point | -26 °C | [8] |
| Flash Point | 71-74 °C | [4][6][8] |
| Density | 0.925 - 0.93 g/cm³ at 20 °C | [6][8] |
| Solubility | Slightly soluble in water. Soluble in alcohol and other organic solvents. | [4] |
| Vapor Density | 3.52 | [5] |
| pH | 3 (10g/L solution at 20°C) | [5][8] |
Toxicological Information
Isovaleric acid is corrosive and can cause severe damage to tissues upon contact. The material is destructive to the mucous membranes and upper respiratory tract.[3]
| Route of Exposure | Toxicological Effect | References |
| Oral (LD50, Rat) | > 2,000 mg/kg | [3][5][6] |
| Dermal (LD50, Rabbit) | 3,560 mg/kg | [5][6] |
| Inhalation | May be harmful if inhaled. Causes corrosion of the respiratory system. | [3][8] |
| Skin Contact | Causes severe skin burns. May be harmful if absorbed through the skin. | [3][8] |
| Eye Contact | Causes serious eye damage. | [3][8] |
| Ingestion | May be harmful if swallowed. Causes burns and corrosion of the digestive system. | [3][8] |
Signs and Symptoms of Exposure: Burning sensation, cough, wheezing, laryngitis, shortness of breath, headache, nausea, and vomiting.[3]
Experimental Protocols: Safe Handling and Spill Management
Engineering Controls and Personal Protective Equipment (PPE)
Proper engineering controls and PPE are essential to minimize exposure when working with this compound.
-
Ventilation: Always handle in a well-ventilated area. For procedures with a risk of aerosolization, use a chemical fume hood.[8][9]
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[3]
-
Hand Protection: Use chemically resistant gloves (e.g., butyl-rubber for full contact, nitrile rubber for splash protection). Inspect gloves before use and dispose of them properly.[3]
-
Body Protection: Wear a lab coat or a chemical-resistant suit to protect the skin.[3]
-
Respiratory Protection: If engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., type ABEK).[3]
Safe Handling and Storage Workflow
The following diagram illustrates the standard workflow for the safe handling and storage of this compound.
Spill Management Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3]
-
Absorb: For small spills, contain the spill with an inert absorbent material such as sand, diatomaceous earth, or acid binders.[4][6]
-
Neutralize: Cautiously neutralize the absorbed material with sodium bicarbonate or calcium hydroxide.[4]
-
Collect and Dispose: Collect the absorbed and neutralized material into a sealed container for disposal.[4] This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[9]
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure | References |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water for 10-30 minutes. Do not use soap or neutralizers initially. Seek immediate medical attention. | [3][4][8] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [3][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. | [3][4] |
Fire-Fighting Measures
Isovaleric acid is a combustible liquid.
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. For large fires, use water spray or mist.[3][6][8]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may be ineffective.[3][8]
-
Specific Hazards: In case of fire, hazardous decomposition products such as carbon monoxide and carbon dioxide may be formed.[3][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][8]
Stability and Reactivity
-
Conditions to Avoid: Heat, flames, sparks, and incompatible materials.[3]
-
Incompatible Materials: Strong acids, bases, oxidizing agents, and reducing agents.[3][4][8]
-
Hazardous Decomposition Products: Carbon oxides are formed during combustion.[3][5][8]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. This material may be burned in a chemical incinerator. Do not allow the product to reach the sewage system.[3][6][9]
Conclusion
While this compound is an invaluable tool in modern research, its handling requires strict adherence to safety protocols due to its corrosive nature. By understanding its hazards, implementing proper engineering controls, using appropriate personal protective equipment, and following established safe handling and emergency procedures, researchers can minimize risks and ensure a safe laboratory environment. The safety guidelines for unlabeled isovaleric acid are directly applicable and should be consulted and followed diligently.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. symeres.com [symeres.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. Isovaleric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. fishersci.com [fishersci.com]
- 6. agilent.com [agilent.com]
- 7. Isovaleric Acid | C5H10O2 | CID 10430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. benchchem.com [benchchem.com]
Proper Storage and Handling of Isovaleric Acid-13C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the proper storage, handling, and experimental use of Isovaleric Acid-13C. Designed for professionals in research and drug development, this document outlines critical safety protocols, storage conditions, and detailed experimental methodologies to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction to this compound
Isovaleric acid, also known as 3-methylbutanoic acid, is a branched-chain fatty acid naturally found in various foods and is an intermediate in the metabolism of the amino acid leucine. The 13C-labeled version (this compound) is a stable, non-radioactive isotope tracer used extensively in metabolic research. Its primary applications include metabolic flux analysis (MFA) to quantify intracellular reaction rates and in studies of genetic metabolic disorders such as Isovaleric Acidemia.
Safety and Handling
Isovaleric acid is corrosive and possesses a strong, unpleasant odor. The 13C-labeled variant should be handled with the same precautions as the unlabeled compound. Adherence to safety guidelines is paramount to prevent exposure and ensure a safe laboratory environment.
General Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][3][4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][4] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[1][4]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or meals.[1][2]
Spill and Disposal:
-
In the event of a spill, absorb the material with an inert substance such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[1][5]
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[3][6]
Storage and Stability
Proper storage of this compound is crucial for maintaining its chemical purity and isotopic enrichment. The following table summarizes the recommended storage conditions based on available data.
| Form | Storage Temperature | Duration | Solvent | Notes |
| Powder | -20°C | Up to 2 years | N/A | Keep vial tightly sealed.[7] |
| Solution | 4°C | Up to 2 weeks | DMSO | For short-term storage.[7] |
| Solution | -20°C | Up to 1 month | N/A | Store as aliquots in tightly sealed vials.[7] |
| Solution | -80°C | Up to 6 months | DMSO | For long-term storage of stock solutions.[7] |
General Storage Recommendations:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][3]
-
Protect from heat, sparks, and open flames as it is a combustible liquid.[8][9]
-
Keep containers tightly closed to prevent degradation and contamination.[1][2][8]
-
Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of isovaleric acid is presented below. These properties are expected to be nearly identical for the 13C-labeled version.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [10] |
| Molecular Weight | 102.13 g/mol (unlabeled) | [10][11] |
| Molecular Weight | ~103.12 g/mol (1-13C) | [7][12] |
| Appearance | Colorless liquid | [10] |
| Odor | Disagreeable, rancid cheese-like | [10] |
| Boiling Point | 175-177 °C | [8] |
| Melting Point | -29.3 °C | [10] |
| Flash Point | 70-74 °C | [8][10] |
| Solubility | Slightly soluble in water; soluble in alcohol and other organic solvents. | [10][13] |
| Density | 0.925 - 0.931 g/cm³ at 20°C | [8][10] |
Experimental Protocols
This compound is a valuable tracer for studying fatty acid metabolism and related pathways. Below are detailed methodologies for its application in cell culture for metabolic flux analysis.
Metabolic Flux Analysis in Cell Culture
This protocol outlines the use of this compound to trace its incorporation into downstream metabolites in cultured cells.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom labeling medium (lacking unlabeled isovaleric acid)
-
This compound
-
Cell culture plates (e.g., 6-well plates)
-
Incubator (37°C, 5% CO₂)
-
Ice-cold 0.9% (w/v) NaCl solution
-
-80°C quenching/extraction solvent (e.g., 80:20 methanol:water mixture)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding and Growth:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of labeling.
-
Culture cells in standard medium supplemented with dFBS until they are ready for the labeling experiment.
-
-
Isotopic Labeling:
-
Once cells have reached the desired confluency, aspirate the standard medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled medium.
-
Add pre-warmed custom labeling medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but is typically in the micromolar to low millimolar range.
-
Return the plates to the incubator and culture for a predetermined duration to achieve isotopic steady state. This is typically equivalent to at least 5-6 cell doubling times.
-
-
Metabolite Quenching and Extraction:
-
Remove the culture plate from the incubator.
-
Immediately and rapidly aspirate the labeling medium.
-
Quickly wash the cell monolayer with ice-cold saline (less than 10 seconds).
-
Add the -80°C quenching/extraction solvent to the well and use a cell scraper to detach the cells.
-
Transfer the cell extract to a microcentrifuge tube.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the cell extract at a low temperature to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
-
The sample may require derivatization depending on the analytical method (e.g., for GC-MS analysis).
-
Analyze the sample using a mass spectrometer (GC-MS or LC-MS) to determine the mass isotopomer distributions of downstream metabolites.
-
Visualizations
Logical Workflow for Handling this compound
References
- 1. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. metsol.com [metsol.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ckisotopes.com [ckisotopes.com]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. osti.gov [osti.gov]
- 12. pnas.org [pnas.org]
- 13. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Using Isovaleric Acid-13C as a Metabolic Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid, a branched-chain fatty acid derived from the catabolism of the amino acid leucine (B10760876), plays a significant role in various physiological and pathophysiological processes. Its metabolism is implicated in energy production, cholesterol synthesis, and gut microbiota signaling. The use of stable isotope-labeled isovaleric acid, specifically isovaleric acid-13C, as a metabolic tracer offers a powerful tool to quantitatively track its metabolic fate and elucidate the dynamics of associated pathways in vitro and in vivo.
These application notes provide a comprehensive overview of the use of this compound as a metabolic tracer, including its applications, relevant metabolic pathways, and detailed experimental protocols for its use in metabolic flux analysis (MFA).
Applications of this compound Tracing
The use of this compound as a metabolic tracer can be applied to a variety of research areas:
-
Inborn Errors of Metabolism: Studying the pathophysiology of isovaleric acidemia, a genetic disorder characterized by the deficiency of the enzyme isovaleryl-CoA dehydrogenase, which leads to the accumulation of isovaleric acid.[1]
-
Cancer Metabolism: Investigating the role of branched-chain amino acid catabolism in cancer cell proliferation and survival.
-
Gut Microbiota Research: Tracing the production and uptake of isovaleric acid by gut bacteria and its influence on host metabolism and immune function.[2][3]
-
Neurobiology: Exploring the link between isovaleric acid levels and neurological function, as altered levels have been associated with conditions like depression.[4][5]
-
Fatty Acid and Cholesterol Metabolism: Elucidating the contribution of isovaleric acid to the synthesis of cholesterol and other fatty acids.[6][7]
Metabolic Pathway of Isovaleric Acid
Isovaleric acid is primarily generated from the breakdown of the essential amino acid leucine. The metabolic pathway involves the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). A deficiency in this enzyme leads to the accumulation of isovaleric acid and its derivatives, resulting in isovaleric acidemia.[1][8]
Leucine Catabolism Pathway
Experimental Workflow for this compound Metabolic Flux Analysis
The following diagram outlines a general workflow for a metabolic flux analysis experiment using this compound as a tracer in a cell culture system.
Metabolic Flux Analysis Workflow
Experimental Protocols
The following are generalized protocols for conducting a metabolic flux analysis experiment using this compound. These should be optimized for specific cell types or experimental conditions.
Protocol 1: Cell Culture and Labeling with this compound
Objective: To label cellular metabolites by introducing this compound into the culture medium.
Materials:
-
Cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound (e.g., [1-13C]-isovaleric acid or [U-13C5]-isovaleric acid)
-
Sterile, tissue culture-treated plates or flasks
-
Standard laboratory equipment for cell culture
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Medium Preparation: Prepare the labeling medium by supplementing a base medium (low in unlabeled isovaleric acid and leucine) with dFBS and the desired concentration of this compound. A typical starting concentration for this compound is in the range of 10-100 µM, but this should be optimized.
-
Labeling: When cells reach the desired confluency, replace the standard culture medium with the pre-warmed this compound labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the 13C label into downstream metabolites. The optimal incubation time will depend on the metabolic rates of the specific cell line.
Protocol 2: Metabolite Extraction and Sample Preparation
Objective: To quench metabolic activity and extract intracellular metabolites for analysis.
Materials:
-
Ice-cold 0.9% NaCl solution
-
-80°C methanol (B129727)
-
Cell scraper
-
Refrigerated centrifuge
Procedure:
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl.
-
Extraction: Add a sufficient volume of -80°C methanol to the culture vessel to cover the cell monolayer. Scrape the cells and collect the cell suspension in a pre-chilled tube.
-
Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., alternating between liquid nitrogen and a 37°C water bath).
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites. The supernatant can be stored at -80°C until analysis.
Protocol 3: GC-MS Analysis of this compound and its Metabolites
Objective: To separate and quantify the isotopologue distribution of isovaleric acid and related metabolites.
Materials:
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS))
-
GC-MS system equipped with a suitable column (e.g., DB-5ms)
Procedure:
-
Sample Drying: Evaporate the metabolite extract to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Derivatization: Reconstitute the dried extract in the derivatization agent and incubate at a suitable temperature (e.g., 70°C) for a specific time (e.g., 30 minutes) to convert the non-volatile metabolites into volatile derivatives suitable for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph will separate the different metabolites, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of the 13C enrichment in each metabolite.
-
Data Analysis: The raw GC-MS data is processed to correct for natural isotope abundance and to determine the mass isotopomer distributions of the metabolites of interest. This data is then used for flux calculations.
Data Presentation
Quantitative data from this compound tracing experiments can be presented in tables to facilitate comparison between different experimental conditions. Due to the limited availability of published quantitative flux data specifically using this compound, the following table is an illustrative example of how such data could be presented.
Table 1: Illustrative Metabolic Flux Rates in Cancer Cells Labeled with [U-13C5]-Isovaleric Acid
| Metabolic Flux | Control (nmol/10^6 cells/hr) | Treatment X (nmol/10^6 cells/hr) | Fold Change |
| Leucine Catabolism | 50.2 ± 4.5 | 25.1 ± 3.1 | -2.0 |
| Isovaleryl-CoA to Acetyl-CoA | 35.8 ± 3.2 | 15.3 ± 2.0 | -2.3 |
| Cholesterol Synthesis from Isovaleryl-CoA | 5.1 ± 0.6 | 2.0 ± 0.3 | -2.6 |
| Fatty Acid Elongation | 12.4 ± 1.1 | 8.9 ± 0.9 | -1.4 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The use of this compound as a metabolic tracer provides a valuable methodology for researchers in various fields to quantitatively investigate the dynamics of leucine catabolism and its contributions to other metabolic pathways. The protocols and information provided in these application notes serve as a guide for designing and conducting experiments to gain deeper insights into the metabolic roles of isovaleric acid in health and disease. As with any stable isotope tracing study, careful experimental design and optimization are crucial for obtaining accurate and meaningful results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. GC/MS-based Analysis of Volatile Metabolic Profile Along in vitro Differentiation of Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Direct determination of leucine metabolism and protein breakdown in humans using L-[1-13C, 15N]-leucine and the forearm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rate of metabolic decarboxylation of leucine as assessed by a l[1-(13)C(1)]leucine breath test combined with indirect calorimetry of broiler chickens fed isocaloric diets with different protein:fat ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Isovaleric Acid-13C for Metabolic Flux Analysis (MFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways. This provides a quantitative understanding of cellular metabolism, which is crucial for identifying metabolic bottlenecks, understanding disease states, and developing novel therapeutic strategies.
Isovaleric acid, a branched-chain fatty acid derived from the catabolism of the essential amino acid leucine (B10760876), plays a significant role in cellular energy metabolism. The accumulation of isovaleric acid and its derivatives is characteristic of the genetic disorder isovaleric acidemia. Studying the flux through the leucine degradation pathway can provide valuable insights into the pathophysiology of this disease and other metabolic dysregulations. The use of isovaleric acid-1- ¹³C as a tracer in MFA studies allows for the direct investigation of this pathway's activity. When cells are cultured in the presence of ¹³C-labeled isovaleric acid, the labeled carbon atom is incorporated into downstream metabolites, and its distribution can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
These application notes provide a comprehensive overview and detailed protocols for utilizing isovaleric acid-¹³C in MFA studies to investigate leucine catabolism and its implications in health and disease.
Metabolic Pathway: Leucine and Isovaleric Acid Catabolism
Isovaleric acid is a key intermediate in the degradation pathway of leucine. The ¹³C label from isovaleric acid-1-¹³C will be incorporated into subsequent metabolites in this pathway, ultimately entering the tricarboxylic acid (TCA) cycle. The diagram below illustrates the flow of the carbon backbone.
Application Notes and Protocols for ¹³C-Metabolic Flux Analysis with Isovaleric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting ¹³C-Metabolic Flux Analysis (¹³C-MFA) experiments using ¹³C-labeled isovaleric acid as a tracer. This powerful technique allows for the quantitative analysis of intracellular metabolic fluxes, offering critical insights into cellular physiology, disease mechanisms, and the metabolic effects of therapeutic agents. Isovaleric acid, a branched-chain fatty acid, is involved in leucine (B10760876) metabolism and can be a significant energy source in certain cell types and conditions.[1][2] Tracing its metabolic fate can elucidate the activity of pathways involved in amino acid catabolism, fatty acid oxidation, and the Krebs cycle.
Core Principles of ¹³C-MFA with Isovaleric Acid
¹³C-MFA involves introducing a substrate, in this case, isovaleric acid, enriched with the stable isotope ¹³C, into a biological system.[3] As cells metabolize the ¹³C-labeled isovaleric acid, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the mass isotopomer distributions (MIDs) of these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the flow of carbon through the metabolic network can be quantified.[3][4] This allows for the calculation of intracellular reaction rates, or fluxes, providing a detailed snapshot of cellular metabolism.
Key Applications in Research and Drug Development
-
Understanding Disease Metabolism: Elucidating the metabolic reprogramming in diseases such as cancer and inherited metabolic disorders like isovaleric acidemia.[5][6][7]
-
Target Identification and Validation: Identifying enzymes or pathways involved in isovaleric acid metabolism that are critical for disease progression and can serve as novel drug targets.[6]
-
Mechanism of Action Studies: Determining how drugs or genetic modifications alter the metabolic network related to branched-chain amino acid and fatty acid metabolism.[6]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the metabolic fate of drugs that are structurally related to or influence isovaleric acid metabolism.
Experimental Workflow Overview
A typical ¹³C-MFA experiment with isovaleric acid follows a structured workflow, from experimental design to data analysis.[3][8] Careful planning and execution are crucial for obtaining high-quality, reproducible data. The general steps are outlined below and detailed in the protocol section.
References
- 1. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 2. Isovaleric acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isovaleric Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 6. benchchem.com [benchchem.com]
- 7. Acute Metabolic Decompensation of Isovaleric Acidemia Presenting as Persistent Metabolic Acidosis in a Middle-Aged Man: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Isovaleric Acid-13C as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid is a short-chain fatty acid that is an important intermediate in the metabolism of the branched-chain amino acid, leucine. The quantitative analysis of isovaleric acid in biological matrices is crucial for the diagnosis and monitoring of inherited metabolic disorders such as isovaleric acidemia, as well as in research fields including gut microbiome studies and drug development.[1][2][3] Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the preferred analytical technique for accurate and sensitive quantification of isovaleric acid.
The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in mass spectrometric quantification. Isovaleric acid-13C, a non-radioactive, stable isotope-labeled analog of isovaleric acid, serves as an ideal internal standard. It shares identical chemical and physical properties with the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variations in instrument response.[4] This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of isovaleric acid by GC-MS and LC-MS/MS.
Leucine Metabolism and Isovaleric Acid Formation
Isovaleric acid is a key catabolite in the degradation pathway of the essential amino acid leucine. Understanding this pathway is fundamental for interpreting the significance of isovaleric acid levels in biological samples. A deficiency in the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleric acid and its derivatives, resulting in the metabolic disorder isovaleric acidemia.[2]
Experimental Protocols
The following protocols provide a general framework for the quantitative analysis of isovaleric acid in biological samples using this compound as an internal standard. Method optimization and validation are essential for each specific application and matrix.
Protocol 1: Quantification of Isovaleric Acid in Human Plasma by GC-MS
This protocol is suitable for the targeted quantification of isovaleric acid in plasma samples, which is often required for the diagnosis and monitoring of isovaleric acidemia.
1. Materials and Reagents
-
Isovaleric acid standard
-
This compound internal standard (IS)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMSCl)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
2. Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Acidify the sample by adding 50 µL of 6M HCl.
-
Vortex for 30 seconds.
-
Perform liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Repeat the extraction step and combine the organic layers.
-
Dry the pooled organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of the derivatizing agent and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Incubate at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Instrumental Parameters (Example)
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for derivatized isovaleric acid and this compound. The exact m/z values will depend on the derivatization agent used.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify isovaleric acid in the samples using the calibration curve.
Protocol 2: Quantification of Isovaleric Acid in Fermentation Broth by LC-MS/MS
This protocol is applicable for monitoring isovaleric acid production in industrial fermentation processes.
1. Materials and Reagents
-
Isovaleric acid standard
-
This compound internal standard (IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
2. Sample Preparation
-
Collect a sample of the fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes to remove cells and particulate matter.
-
Collect the supernatant.
-
To 100 µL of the supernatant, add 10 µL of the this compound internal standard solution.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
3. LC-MS/MS Instrumental Parameters (Example)
-
Liquid Chromatograph: Shimadzu Nexera or equivalent
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate isovaleric acid from other components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Isovaleric acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Specific m/z values need to be determined experimentally)
-
4. Data Analysis
-
Similar to the GC-MS protocol, use the peak area ratio of the analyte to the internal standard to construct a calibration curve and quantify the analyte in the samples.
Data Presentation
The following tables summarize typical method validation data for the quantification of short-chain fatty acids using an isotopic internal standard. These values serve as a general guideline; specific performance will depend on the matrix and instrumentation.
Table 1: Method Validation Parameters for Isovaleric Acid Quantification
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 - 1 µM | 0.01 - 0.5 µM |
| Intra-day Precision (%RSD) | < 10% | < 8% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (% Recovery) | 90 - 110% | 92 - 108% |
| Matrix Effect (%) | Minimized by IS | 85 - 115% |
Table 2: Example MRM Transitions for LC-MS/MS Analysis (Negative Ion Mode)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isovaleric Acid | 101.06 | 57.07 | -15 |
| This compound | 102.06 | 58.07 | -15 |
(Note: The exact m/z values for the 13C-labeled standard will depend on the number of 13C atoms incorporated. The values above assume a single 13C label on the carboxyl group. These parameters should be optimized for the specific instrument used.)
Experimental Workflow for Clinical Diagnosis
The workflow for the diagnosis of isovaleric acidemia using mass spectrometry with a 13C-labeled internal standard involves several key steps from sample collection to data interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Prenatal Diagnosis of Isovaleric Acidemia From Amniotic Fluid Using Genetic and Biochemical Approaches [frontiersin.org]
- 3. shimadzu.com [shimadzu.com]
- 4. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Metabolomics using Isovaleric acid-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative metabolomics plays a pivotal role in understanding complex biological systems, identifying biomarkers, and accelerating drug development. Isovaleric acid, a branched-chain fatty acid produced by the gut microbiota through the degradation of the amino acid leucine, is increasingly recognized for its role in host-microbe interactions and its potential as a biomarker for various physiological and pathological states.[1][2][3] Accurate and precise quantification of isovaleric acid in complex biological matrices is crucial for elucidating its biological function. This document provides detailed application notes and protocols for the quantitative analysis of isovaleric acid using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isovaleric acid-13C as an internal standard.
Stable isotope-labeled internal standards, such as this compound, are essential for robust and reliable quantification in mass spectrometry-based metabolomics.[4] They co-elute with the unlabeled analyte and experience similar matrix effects and ionization suppression, allowing for accurate correction of variations during sample preparation and analysis.[4] This method is applicable to various biological samples, including feces, serum, and plasma.
Applications
-
Microbiome Research: To study the metabolic output of the gut microbiota and its relationship with host health and disease.[1][2] High concentrations of isovaleric acid can be indicative of proteolytic fermentation by the gut microbiome.[1]
-
Drug Development: To assess the impact of therapeutic interventions on gut microbial metabolism and host physiology.
-
Clinical Diagnostics: To investigate potential biomarkers for metabolic disorders, including inborn errors of metabolism such as isovaleric acidemia, a condition caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase.[1][5]
-
Food Science and Flavor Chemistry: To quantify isovaleric acid as a key flavor compound in fermented foods and beverages.[1]
Experimental Protocols
This section details the protocol for the quantitative analysis of isovaleric acid in fecal and serum/plasma samples using this compound as an internal standard, followed by derivatization and LC-MS/MS analysis.
Materials and Reagents
-
Isovaleric acid standard
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system (e.g., Triple Quadrupole or QTOF)
Sample Preparation
1. Fecal Sample Preparation
-
Homogenization: Weigh approximately 50 mg of frozen fecal sample into a 2 mL microcentrifuge tube. Add 1 mL of ice-cold PBS. Homogenize thoroughly using a bead-beating instrument or by vigorous vortexing with sterile glass beads.
-
Centrifugation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet solid debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube. This supernatant will be used for derivatization.
2. Serum/Plasma Sample Preparation
-
Protein Precipitation: To 100 µL of serum or plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the this compound internal standard at a known concentration.
-
Vortexing and Incubation: Vortex the mixture vigorously for 1 minute to precipitate proteins. Incubate at -20°C for 20 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the clear supernatant to a new tube for derivatization.
Derivatization Protocol (using 3-Nitrophenylhydrazine - 3-NPH)
Derivatization is a crucial step to improve the chromatographic retention and ionization efficiency of short-chain fatty acids.[4][6][7]
-
Aliquoting: To a 50 µL aliquot of the fecal supernatant or protein-precipitated serum/plasma supernatant, add the this compound internal standard (if not already added during protein precipitation for serum/plasma).
-
Reagent Addition: Add 20 µL of 200 mM 3-NPH in 50% aqueous methanol and 20 µL of 120 mM EDC in 50% aqueous methanol containing 6% pyridine.[4]
-
Incubation: Vortex the mixture and incubate at 40°C for 30 minutes.
-
Dilution: After incubation, dilute the sample with 910 µL of 10% aqueous acetonitrile.
-
Centrifugation: Centrifuge at 13,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separating the derivatized isovaleric acid.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analyte. For example: 0-2 min, 10% B; 2-10 min, 10-80% B; 10-12 min, 80% B; 12-12.1 min, 80-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is typically used for 3-NPH derivatives.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled and 13C-labeled isovaleric acid derivatives. The exact m/z values will depend on the derivatizing agent used. For 3-NPH derivatives, the precursor ion will be [M-H]-.
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition should be optimized for maximum sensitivity.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of both endogenous isovaleric acid and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled isovaleric acid and a constant concentration of the this compound internal standard. Process these standards in the same way as the samples. Plot the peak area ratio against the concentration of the unlabeled analyte to generate a calibration curve.
-
Quantification: Determine the concentration of isovaleric acid in the biological samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of short-chain fatty acids, including isovaleric acid, using LC-MS/MS with isotope dilution.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 µM | [8] |
| Limit of Quantification (LOQ) | 0.5 - 5 µM | [8] |
| **Linearity (R²) ** | > 0.99 | [8] |
| Intra-day Precision (%CV) | < 10% | [4] |
| Inter-day Precision (%CV) | < 15% | [4] |
| Accuracy (% Recovery) | 85 - 115% | [4] |
Note: These values are illustrative and may vary depending on the specific instrumentation, sample matrix, and protocol used.
A study on human serum found the physiological concentration of isovaleric acid to be 1155.0 ± 490.4 ng/mL.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of isovaleric acid using this compound.
Caption: Experimental workflow for quantitative analysis of isovaleric acid.
Metabolic Pathway of Isovaleric Acid Formation
Isovaleric acid is primarily formed in the gut through the microbial fermentation of the branched-chain amino acid, L-leucine.[1][2][9]
Caption: Metabolic pathway of isovaleric acid formation from L-leucine.
References
- 1. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 2. Gut microbiota-derived fatty acid and sterol metabolites: biotransformation and immunomodulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acids produced by the gut microbiota dampen host inflammatory responses by modulating intestinal SUMOylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 8. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of l-Leucine to Isovaleric Acid by Propionibacterium freudenreichii TL 34 and ITGP23 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for GC-MS Detection of Isovaleric Acid-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric acid, a short-chain fatty acid (SCFA), is a significant biomarker in various physiological and pathological processes, including gut microbiome activity and inborn errors of metabolism. The use of stable isotope-labeled compounds, such as isovaleric acid-13C, is crucial for tracer studies in drug development and metabolic research to accurately delineate metabolic pathways and fluxes. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a robust and sensitive analytical technique for the quantification of this compound in complex biological matrices.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using GC-MS. The methodologies cover sample preparation, derivatization, and instrument parameters, tailored for professionals in research and drug development.
I. Quantitative Data Summary
The following tables summarize quantitative data from various GC-MS methods for SCFA analysis, providing a reference for expected performance.
Table 1: Linearity of SCFA Quantification by GC-MS
| Analyte | Derivatization Method | Calibration Range | Linearity (R²) | Reference |
| Acetic acid | Derivatization-free | 25 - 500 mg/L | > 0.99 | [1] |
| Propionic acid | Derivatization-free | 12.5 - 250 mg/L | > 0.99 | [1] |
| Isovaleric acid | Derivatization-free | 5 - 100 mg/L | > 0.99 | [1] |
| Valeric acid | Derivatization-free | 1.25 - 25 mg/L | > 0.99 | [1] |
| Hexanoic acid | Derivatization-free | 12.5 - 200 mg/L | > 0.99 | [1] |
| Isovaleric acid | DMT-MM/n-octylamine | Not Specified | 0.9992 | [2] |
Table 2: Recovery Rates of SCFAs in Biological Matrices
| Analyte | Matrix | Acidification Agent | Recovery Rate (%) | Reference |
| Acetic acid | Not Specified | Succinic Acid | 95 - 117 | [1] |
| Propionic acid | Not Specified | Succinic Acid | 95 - 117 | [1] |
| Butyric acid | Not Specified | Succinic Acid | 95 - 117 | [1] |
| Isovaleric acid | Not Specified | Succinic Acid | 95 - 117 | [1] |
| Valeric acid | Not Specified | Succinic Acid | 95 - 117 | [1] |
| Hexanoic acid | Not Specified | Succinic Acid | 95 - 117 | [1] |
| Various SCFAs | Serum | Not Specified | 94 - 114 | [3] |
II. Experimental Protocols
Accurate quantification of this compound requires meticulous sample preparation and derivatization to enhance its volatility for GC-MS analysis.[4][5] Below are two detailed protocols: one employing esterification and the other a derivatization-free method.
Protocol 1: Isobutyl Chloroformate Derivatization
This method is suitable for aqueous samples and involves derivatization with isobutyl chloroformate.[6]
1. Sample Preparation (from Feces)
-
Homogenize 50-100 mg of fecal sample in 1 mL of water.
-
Centrifuge at 21,000 x g for 5 minutes at room temperature.[4][6]
-
Transfer 675 µL of the supernatant to a new microcentrifuge tube.[4][6]
-
Add an appropriate amount of a deuterated internal standard, such as d7-butyric acid.[1]
-
Vortex for 1 minute and centrifuge for 2.5 minutes.[4]
-
Transfer 400 µL of the upper aqueous phase to a new tube.[4][6]
-
Add 100 µL of pyridine (B92270) and 80 µL of isobutanol. Adjust the final volume to 650 µL with ultrapure water.[4][6]
2. Derivatization
-
Add 50 µL of isobutyl chloroformate to the 650 µL sample or standard solution.[4][6]
-
Vortex for 1 minute.
-
Add 170 µL of hexane, vortex again, and centrifuge.[4]
-
Transfer the upper isobutyl-hexane phase to an autosampler vial for GC-MS analysis.[4][6]
3. GC-MS Parameters
-
GC System: Agilent 7890 GC System or equivalent.
-
Column: VF-5ms (30 m x 0.25 mm, 0.50 µm film thickness) or similar.[4]
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Selected Ion Monitoring (SIM) Mode:
-
Monitor the molecular ion or characteristic fragment ions of the isobutyl ester of isovaleric acid and this compound. The exact m/z values will depend on the number of 13C labels. For a single 13C label, the target ion will be at m/z+1 compared to the unlabeled compound.
-
Protocol 2: Derivatization-Free Method
This protocol is a faster alternative that avoids derivatization, suitable for samples where derivatization might introduce variability.[1]
1. Sample Preparation
-
Extract SCFAs from the sample matrix using ethanol.[1]
-
Concentrate the extract by alkaline vacuum centrifugation.[1]
-
Reconstitute the sample in a known volume of water.
-
Add a deuterated internal standard mix (e.g., d4-acetic acid, d6-propionic acid, d7-butyric acid).[1]
-
Just before injection, acidify the sample by diluting 1:6 with 0.6 M succinic acid to improve volatility.[1]
2. GC-MS Parameters
-
GC System: Agilent 7890B GC or equivalent.
-
Column: A polar phase column suitable for free carboxylic acids, such as a DB-FFAP (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 200 °C.[1]
-
GC-MS Transfer Line Temperature: 200 °C.[1]
-
Oven Program: Initial temperature of 55°C, hold for 1 minute, ramp to 105°C at 8°C/min, hold for 2 minutes, then ramp to 190°C at 30°C/min, and hold for 1 minute.[1]
-
Carrier Gas: Helium with an initial flow rate of 2.5 mL/min for 6.2 minutes, then ramped to 5 mL/min.[1]
-
Injection: 1 µL splitless injection.[1]
-
MS System: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 250 °C.[1]
-
Selected Ion Monitoring (SIM) Mode:
-
Monitor the characteristic ions for isovaleric acid and this compound. For isovaleric acid (unlabeled), a characteristic ion is m/z 60. For this compound (with one 13C), the corresponding ion would be at m/z 61.
-
III. Visualizations
The following diagrams illustrate the key workflows and concepts in the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Derivatization process to enhance volatility for GC-MS.
Caption: Key components for accurate this compound quantification.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Note and Protocol for the Quantitative Analysis of Isovaleric Acid in Human Plasma using LC-MS/MS with a ¹³C-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of isovaleric acid in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology employs a simple protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard, Isovaleric acid-¹³C, to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using an electrospray ionization (ESI) source operating in negative ion mode with Multiple Reaction Monitoring (MRM). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the analysis of isovaleric acid in a biological matrix.
Introduction
Isovaleric acid is a short-chain fatty acid that is a key metabolite in the leucine (B10760876) catabolism pathway. Elevated levels of isovaleric acid in biological fluids are indicative of the inherited metabolic disorder Isovaleric Acidemia. Accurate and precise quantification of this analyte is crucial for studying metabolic pathways and for monitoring disease progression. LC-MS/MS offers high selectivity and sensitivity for the analysis of small molecules like isovaleric acid in complex biological matrices. The use of a stable isotope-labeled internal standard, such as Isovaleric acid-¹³C, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations in sample preparation and instrument response.[1][2][3] This protocol provides a comprehensive procedure for sample preparation, chromatographic separation, and mass spectrometric detection of isovaleric acid.
Experimental Protocols
Materials and Reagents
-
Isovaleric acid standard
-
Isovaleric acid-1-¹³C internal standard
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of isovaleric acid from human plasma.[4]
-
Allow plasma samples to thaw on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (Isovaleric acid-¹³C in water).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is performed using a C18 reversed-phase column. The conditions are optimized to achieve separation from potential isomeric interferences.
-
HPLC System: Agilent 1200 Series or equivalent
-
Column: Agilent Polaris C18-A, 3.0 × 150 mm, 3 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 35°C
-
Gradient:
Time (min) %B 0.0 5 2.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Source Gas 1: 40 psi
-
Ion Source Gas 2: 55 psi
-
Curtain Gas: 30 psi
-
Temperature: 550°C
-
IonSpray Voltage: -4500 V
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV) Isovaleric Acid 101.1 57.1 -40 -15 | Isovaleric Acid-¹³C | 102.1 | 57.1 | -40 | -15 |
Data Presentation
The following tables summarize the expected quantitative performance of the method. The data is based on typical validation results for short-chain fatty acid analysis.[5]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Isovaleric Acid | 5 - 2000 | >0.995 |
Table 2: Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Isovaleric Acid | 15 (LQC) | 95 - 105 | < 15 |
| 500 (MQC) | 90 - 110 | < 10 | |
| 1500 (HQC) | 90 - 110 | < 10 |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Isovaleric Acid | 85 - 115 | 90 - 110 |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Isovaleric Acid | 1 - 7 | 3 - 19 |
Visualizations
Caption: Experimental workflow for isovaleric acid analysis.
Caption: Logical relationship of LC-MS/MS system components.
References
- 1. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 13C NMR Spectroscopy of Isovaleric Acid
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practical protocols for the acquisition and analysis of 13C Nuclear Magnetic Resonance (NMR) spectra of isovaleric acid. This document is intended to serve as a valuable resource for researchers in organic chemistry, metabolomics, and drug development who utilize NMR spectroscopy for structural elucidation and quality control.
Introduction to 13C NMR Spectroscopy of Isovaleric Acid
Carbon-13 (13C) NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of organic molecules. For isovaleric acid (3-methylbutanoic acid), 13C NMR provides unambiguous signals for each of the five distinct carbon atoms in its structure, offering valuable insights into its molecular identity and purity.
The carboxyl carbon of isovaleric acid characteristically resonates in the downfield region of the spectrum, typically between 170 and 185 ppm, a range that is highly indicative of carboxylic acids.[1][2] The aliphatic carbons appear at higher field strengths. Due to the low natural abundance of the 13C isotope (approximately 1.1%), longer acquisition times or higher sample concentrations are generally required compared to proton (1H) NMR.[3][4]
Applications in Research and Development
-
Structural Verification: Confirmation of the synthesis of isovaleric acid and its derivatives.
-
Purity Assessment: Detection of carbon-containing impurities.
-
Metabolomic Studies: Identification and quantification of isovaleric acid in biological samples.
-
Drug Development: Characterization of isovaleric acid-containing active pharmaceutical ingredients (APIs) and intermediates.
13C NMR Spectral Data of Isovaleric Acid
The chemical shifts of the carbon atoms in isovaleric acid are influenced by their local electronic environment. The table below summarizes experimentally determined 13C NMR chemical shifts for isovaleric acid in different deuterated solvents. It is important to note that chemical shifts can vary slightly depending on the solvent, concentration, and temperature.[5]
| Carbon Atom | Structure | Chemical Shift (ppm) in CDCl₃[6] | Chemical Shift (ppm) in D₂O[7] |
| C1 (COOH) | C OOH | ~179-185 | 186.316 |
| C2 (CH₂) | CH₂ | ~43 | 49.943 |
| C3 (CH) | CH | ~26 | 28.889 |
| C4 (CH₃) | CH(CH₃)₂ | ~22 | 24.598 |
| C5 (CH₃) | CH(CH₃)₂ | ~22 | 24.598 |
Note: The two methyl carbons (C4 and C5) are chemically equivalent due to molecular symmetry and therefore typically appear as a single signal in the 13C NMR spectrum.[8]
Detailed Experimental Protocol
This protocol outlines the steps for preparing a sample of isovaleric acid and acquiring a high-quality 13C NMR spectrum.
Materials and Equipment
-
Isovaleric acid sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Deuterium (B1214612) Oxide (D₂O))
-
NMR tube (5 mm diameter, high precision)[4]
-
Pipettes and pipette bulbs
-
Vortex mixer
-
Filtration apparatus (e.g., Pasteur pipette with a small plug of glass wool)[3]
-
NMR spectrometer
Sample Preparation
A well-prepared sample is crucial for obtaining a high-resolution NMR spectrum.
-
Determine Sample Amount: For a standard 13C NMR experiment, a higher concentration is generally preferred. Aim for a concentration of 50-100 mg of isovaleric acid dissolved in 0.6-0.7 mL of deuterated solvent.[1][9]
-
Dissolution:
-
Weigh the desired amount of isovaleric acid and transfer it to a small, clean vial.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL of CDCl₃).
-
Cap the vial and vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary, but ensure the vial is properly sealed.
-
-
Filtration:
-
To remove any particulate matter that could degrade the spectral quality, filter the solution directly into the NMR tube.[3]
-
Use a Pasteur pipette with a small, tightly packed plug of glass wool in the neck.
-
The final volume in the NMR tube should be approximately 0.6-0.7 mL, corresponding to a height of about 4-5 cm.[1]
-
-
Capping and Labeling:
-
Cap the NMR tube securely.
-
Wipe the outside of the tube clean with a lint-free tissue.
-
Label the tube clearly with the sample information.
-
NMR Instrument Setup and Data Acquisition
The following are general parameters for a typical 13C NMR experiment. These may need to be optimized based on the specific instrument and sample concentration.
-
Instrument Preparation:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For highly concentrated samples, shimming may require more careful adjustment.[9]
-
-
Acquisition Parameters:
-
Experiment: Standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quaternary carboxyl carbon to fully relax.
-
Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration. More scans will improve the signal-to-noise ratio.
-
Spectral Width (SW): ~200-250 ppm.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Peak Picking and Integration: Identify and list the chemical shifts of the peaks.
Visualized Workflow
The following diagram illustrates the key stages in the experimental workflow for 13C NMR analysis of isovaleric acid.
Caption: Experimental workflow for 13C NMR analysis of isovaleric acid.
References
- 1. research.reading.ac.uk [research.reading.ac.uk]
- 2. myneni.princeton.edu [myneni.princeton.edu]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. bmse000373 Isovaleric-acid at BMRB [bmrb.io]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Application Notes and Protocols for Isovaleric Acid-13C in Lipidomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in lipidomics for tracing the metabolic fate of lipids and quantifying their dynamics. Isovaleric acid, a branched-chain fatty acid (BCFA), plays a crucial role in cellular metabolism, primarily through its connection to the catabolism of the branched-chain amino acid, leucine. The use of ¹³C-labeled isovaleric acid (isovaleric acid-¹³C) provides a powerful method to investigate the synthesis of branched-chain and odd-chain fatty acids, explore metabolic flux through related pathways, and serve as an internal standard for quantitative lipid analysis. These application notes provide a comprehensive overview of the uses of isovaleric acid-¹³C in lipidomics research, complete with detailed experimental protocols and data presentation.
Applications of Isovaleric Acid-¹³C in Lipidomics
The unique branched structure of isovaleric acid makes its ¹³C-labeled counterpart a specific tracer for pathways involving BCFAs. Key applications include:
-
Tracing Branched-Chain Fatty Acid (BCFA) Synthesis: Isovaleric acid-¹³C serves as a direct precursor for the synthesis of iso-odd and iso-even chain fatty acids. By tracking the incorporation of ¹³C into downstream lipid species, researchers can elucidate the pathways and fluxes of BCFA synthesis.
-
Metabolic Flux Analysis (MFA): In conjunction with mass spectrometry or NMR, isovaleric acid-¹³C can be used in metabolic flux analysis to quantify the rate of metabolic reactions. This allows for a dynamic view of how cellular metabolism adapts to various stimuli or disease states.
-
Precursor Contribution to Other Lipids: The metabolic breakdown of isovaleric acid can contribute to the cellular acetyl-CoA pool. Tracing the ¹³C label from isovaleric acid into straight-chain fatty acids and other lipid classes can quantify this contribution.
-
Internal Standard for Quantification: Due to its chemical similarity to endogenous lipids, isovaleric acid-¹³C can be used as an internal standard in mass spectrometry-based lipidomics to improve the accuracy and precision of the quantification of BCFAs and other short-chain fatty acids.
Experimental Protocols
Protocol 1: Stable Isotope Tracing of BCFA Synthesis in Cultured Cells
This protocol outlines the use of isovaleric acid-¹³C to trace its incorporation into cellular lipids in a cell culture model.
Materials:
-
Cell line of interest (e.g., adipocytes, hepatocytes)
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Isovaleric acid-¹³C (specific labeling pattern, e.g., [U-¹³C₅])
-
Phosphate-buffered saline (PBS)
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Water (LC-MS grade)
-
Internal lipid standards mixture
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to ~80% confluency in complete medium.
-
Prepare labeling medium by supplementing basal medium with dFBS and the desired concentration of isovaleric acid-¹³C (typically in the range of 10-100 µM).
-
Remove the growth medium, wash the cells twice with PBS, and replace with the labeling medium.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Quench metabolism by adding 1 mL of ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension in a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Lipid Extraction (Folch Method):
-
To the metabolite extract, add chloroform and water to achieve a final solvent ratio of 2:1:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
Inject the sample into an LC-MS system equipped with a suitable column for lipid separation (e.g., C18).
-
Acquire data in both positive and negative ion modes to cover a broad range of lipid classes.
-
Monitor for the mass shift corresponding to the incorporation of ¹³C atoms into specific lipid species.
-
Data Analysis:
-
Identify lipid species based on their accurate mass and fragmentation patterns.
-
Calculate the fractional enrichment of ¹³C in each lipid species by analyzing the isotopic distribution of the molecular ions.
-
Plot the fractional enrichment over time to determine the rate of incorporation.
Quantitative Data Presentation
The following table provides a hypothetical example of quantitative data that could be obtained from a tracer experiment using [U-¹³C₅]-isovaleric acid in an adipocyte cell line. The data represents the fractional enrichment of ¹³C in various fatty acid species after 24 hours of labeling.
| Fatty Acid Species | Carbon Chain | Isotopic Enrichment (%) | Standard Deviation |
| Pentadecanoic acid | C15:0 (iso) | 45.2 | 3.1 |
| Heptadecanoic acid | C17:0 (iso) | 38.7 | 2.8 |
| Pentadecanoic acid | C15:0 (anteiso) | 5.1 | 0.9 |
| Heptadecanoic acid | C17:0 (anteiso) | 4.3 | 0.7 |
| Palmitic acid | C16:0 | 2.5 | 0.5 |
| Stearic acid | C18:0 | 1.8 | 0.4 |
This is example data and does not represent actual experimental results.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate key pathways and workflows related to the application of isovaleric acid-¹³C in lipidomics.
Conclusion
The use of isovaleric acid-¹³C as a tracer provides a highly specific and powerful tool for investigating the nuanced aspects of branched-chain fatty acid metabolism. The protocols and methodologies outlined in these application notes offer a framework for researchers to design and execute robust lipidomics experiments. By carefully controlling experimental conditions and employing high-resolution mass spectrometry, it is possible to gain significant insights into the dynamic nature of the lipidome, which is crucial for understanding cellular physiology and the development of novel therapeutic strategies.
Application Notes and Protocols for Tracing Fatty Acid Synthesis with Isovaleric Acid-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
De novo fatty acid synthesis (FAS) is a fundamental metabolic process crucial for various cellular functions, including membrane biogenesis, energy storage, and the production of signaling molecules. While the synthesis of straight-chain fatty acids from acetyl-CoA is well-understood, the pathways leading to the formation of branched-chain fatty acids (BCFAs) are also of significant interest, particularly in the context of bacterial metabolism and certain disease states in mammals. Isovaleric acid, a five-carbon branched-chain fatty acid derived from the catabolism of the amino acid leucine (B10760876), can serve as a primer for the synthesis of iso-fatty acids, which are characterized by a methyl branch on the penultimate carbon.[1]
Stable isotope tracing using ¹³C-labeled precursors coupled with mass spectrometry is a powerful technique to elucidate the dynamics of metabolic pathways. This application note provides a detailed protocol for tracing the incorporation of Isovaleric Acid-¹³C into newly synthesized fatty acids, enabling the quantitative analysis of branched-chain fatty acid synthesis.
Principle of the Method
The methodology involves introducing ¹³C-labeled isovaleric acid to a biological system (e.g., cell culture or in vivo model). The labeled isovaleric acid is metabolically converted to isovaleryl-CoA, which then acts as a primer for the fatty acid synthase (FASN) complex. Subsequent elongation with two-carbon units derived from malonyl-CoA results in the formation of ¹³C-labeled branched-chain fatty acids. The extent of ¹³C incorporation into the fatty acid pool is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), providing a measure of de novo BCFA synthesis.
Materials and Reagents
-
Isovaleric Acid-¹³C (specific labeling pattern, e.g., [1-¹³C] or uniformly labeled)
-
Cell culture medium (e.g., DMEM) with dialyzed fetal bovine serum (dFBS)
-
Internal standards (e.g., deuterated fatty acids)
-
Solvents: Methanol (B129727), Chloroform, Hexane (B92381), Toluene (all HPLC or GC grade)
-
Reagents for fatty acid derivatization (e.g., Boron trifluoride-methanol solution or methanolic HCl)
-
Reagents for lipid extraction (e.g., Folch or Bligh-Dyer methods)
-
General labware: glass tubes with PTFE-lined caps, pipettes, centrifuges, evaporators (e.g., nitrogen stream or SpeedVac).
Experimental Protocols
Protocol 1: Cell Culture Labeling with Isovaleric Acid-¹³C
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and reach the desired confluency.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing basal medium (e.g., DMEM without leucine for specific applications) with ¹³C-isovaleric acid to the desired final concentration. The optimal concentration should be determined empirically but typically ranges from 10 to 100 µM. Also, supplement the medium with dialyzed fetal bovine serum to minimize interference from unlabeled fatty acids present in standard serum.
-
Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared labeling medium.
-
Incubation: Incubate the cells for a specified period. The incubation time will depend on the cell type and the expected rate of fatty acid synthesis and can range from a few hours to 48 hours.
-
Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and then harvest the cells by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and store the pellet at -80°C until lipid extraction.
Protocol 2: Lipid Extraction
Total lipids can be extracted from cell pellets, tissues, or plasma using established methods such as the Folch or Bligh-Dyer procedures.
-
Homogenization: Resuspend the cell pellet in a small volume of water or PBS. Add a 2:1 (v/v) mixture of chloroform:methanol. For tissues, homogenize in the chloroform:methanol mixture.
-
Extraction: Vortex the mixture vigorously for 1-2 minutes and then agitate for an additional 15-20 minutes at room temperature.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex briefly, and centrifuge at a low speed (e.g., 2000 x g) for 5-10 minutes to separate the phases.
-
Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator. The dried lipid extract can be stored at -80°C.
Protocol 3: Fatty Acid Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
For analysis by GC-MS, the carboxyl groups of the fatty acids need to be derivatized to a more volatile form, typically fatty acid methyl esters (FAMEs).
-
Reagent Preparation: Prepare a derivatization reagent such as 14% Boron Trifluoride (BF₃) in methanol or 2.5% methanolic HCl.
-
Derivatization Reaction: Add the derivatization reagent to the dried lipid extract.
-
Incubation: Tightly cap the tube and heat at 60-100°C for 10-60 minutes. The optimal time and temperature may need to be determined for specific sample types.
-
Extraction of FAMEs: After cooling to room temperature, add water and a non-polar solvent like hexane or iso-octane to the tube. Vortex vigorously to extract the FAMEs into the organic layer.
-
Phase Separation and Collection: Centrifuge to separate the phases and carefully transfer the upper organic layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 4: GC-MS Analysis of FAMEs
-
Injection: Inject a small volume (typically 1 µL) of the FAMEs extract onto the GC column.
-
Gas Chromatography: Use a suitable capillary column (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms) to separate the FAMEs based on their chain length, degree of unsaturation, and branching.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode to identify all fatty acids or in selected ion monitoring (SIM) mode to quantify the abundance of specific isotopologues of the fatty acids of interest.
-
Data Analysis: Identify the peaks corresponding to the FAMEs of interest based on their retention times and mass spectra. Quantify the incorporation of ¹³C from isovaleric acid by analyzing the mass isotopologue distribution (MID) of the branched-chain fatty acids. The M+n peaks will indicate the number of ¹³C atoms incorporated.
Data Presentation
Quantitative data from ¹³C-isovaleric acid tracing experiments should be presented in a clear and structured format to allow for easy comparison. The following tables provide templates for presenting such data.
Table 1: Incorporation of ¹³C from Isovaleric Acid into Cellular Fatty Acids
| Fatty Acid | Total Abundance (Relative to Internal Standard) | % Labeled | M+1 | M+2 | M+3 | M+4 | M+5 |
| C15:0 iso | Value | Value | Value | Value | Value | Value | Value |
| C17:0 iso | Value | Value | Value | Value | Value | Value | Value |
| C15:0 anteiso | Value | Value | Value | Value | Value | Value | Value |
| C17:0 anteiso | Value | Value | Value | Value | Value | Value | Value |
| C16:0 | Value | Value | Value | Value | Value | Value | Value |
| C18:0 | Value | Value | Value | Value | Value | Value | Value |
This table presents hypothetical data. The actual number of incorporated ¹³C atoms will depend on the labeling pattern of the isovaleric acid tracer and the extent of its breakdown versus direct use as a primer.
Table 2: Fractional Contribution of De Novo Synthesis to Branched-Chain Fatty Acid Pools
| Fatty Acid | Fractional Contribution from De Novo Synthesis (%) |
| C15:0 iso | Value |
| C17:0 iso | Value |
| C15:0 anteiso | Value |
| C17:0 anteiso | Value |
The fractional contribution can be calculated from the mass isotopologue distribution data, correcting for the natural abundance of ¹³C.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of isovaleric acid incorporation into fatty acids and the general experimental workflow.
References
Application Notes and Protocols for Isovaleric Acid-13C in the Diagnosis of Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isovaleric Acidemia (IVA) is an autosomal recessive inborn error of leucine (B10760876) metabolism caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[1][2] This enzymatic block leads to the accumulation of isovaleric acid and its derivatives, such as isovalerylcarnitine (B1198194) (C5) and isovalerylglycine (IVG), in bodily fluids.[3][4] Clinical manifestations range from severe neonatal-onset metabolic ketoacidosis, developmental delays, and a characteristic "sweaty feet" odor to milder, later-onset forms.[5][6] Early and accurate diagnosis is critical for initiating timely dietary management and therapeutic interventions to improve patient outcomes.[6]
Stable isotope-labeled compounds, such as Isovaleric Acid-13C (¹³C-IVA), are powerful tools for the dynamic and sensitive assessment of metabolic pathways. This document provides detailed application notes and protocols for the use of ¹³C-IVA in the diagnosis of Isovaleric Acidemia through two primary methodologies: a ¹³C-Isovaleric Acid Breath Test and Stable Isotope Dilution Mass Spectrometry.
Metabolic Pathway of Leucine and the Defect in Isovaleric Acidemia
The catabolism of the branched-chain amino acid leucine is a multistep process occurring within the mitochondria. A key step is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD).[2][3] In individuals with Isovaleric Acidemia, a deficiency in IVD activity leads to the accumulation of isovaleryl-CoA and its subsequent hydrolysis to isovaleric acid. The body attempts to detoxify and excrete the excess isovaleric acid by conjugating it with carnitine and glycine, forming isovalerylcarnitine and isovalerylglycine, respectively.[4]
Application 1: ¹³C-Isovaleric Acid Breath Test for IVD Enzyme Function Assessment
The ¹³C-Isovaleric Acid Breath Test is a non-invasive method to assess the in vivo activity of the isovaleryl-CoA dehydrogenase enzyme. The principle of this test is based on the administration of ¹³C-labeled isovaleric acid. In individuals with normal IVD function, ¹³C-isovaleric acid is metabolized, ultimately leading to the production of ¹³CO₂ which is exhaled in the breath. In patients with IVA, the impaired IVD activity results in a significantly reduced rate of ¹³CO₂ exhalation.
Experimental Workflow: ¹³C-Isovaleric Acid Breath Test
Detailed Experimental Protocol: ¹³C-Isovaleric Acid Breath Test
I. Patient Preparation
-
Patients should fast for a minimum of 8 hours (overnight fast is typical) prior to the test. Water can be consumed.
-
A list of current medications should be reviewed, as some may interfere with metabolic processes.
II. Materials
-
¹³C-Isovaleric Acid (e.g., [1-¹³C]isovaleric acid), clinical grade.
-
Breath collection bags or tubes.
-
Isotope Ratio Mass Spectrometer (IRMS).
III. Procedure
-
Baseline Breath Sample (T₀): Collect a baseline breath sample from the patient before administering the ¹³C-isovaleric acid.
-
Administration of ¹³C-Isovaleric Acid: An oral dose of ¹³C-isovaleric acid (e.g., 1-2 mg/kg body weight, dissolved in a small amount of water or juice) is given to the patient.
-
Timed Breath Sample Collection: Collect breath samples at regular intervals post-administration, for instance, at 15, 30, 45, 60, 90, and 120 minutes.
-
Sample Analysis: The collected breath samples are analyzed using an Isotope Ratio Mass Spectrometer (IRMS) to determine the ratio of ¹³CO₂ to ¹²CO₂.
IV. Data Analysis
-
The results are expressed as the change in the ¹³CO₂/¹²CO₂ ratio from baseline, often reported as "delta over baseline" (DOB).
-
The cumulative percentage of the administered ¹³C dose recovered as ¹³CO₂ over the collection period is calculated.
-
The patient's ¹³CO₂ excretion curve is compared to that of healthy controls. A significantly lower and flatter curve is indicative of impaired isovaleric acid metabolism and suggests IVD deficiency.
Expected Quantitative Data
| Time Point (minutes) | Healthy Control (Mean % Dose Recovered as ¹³CO₂) | IVA Patient (Mean % Dose Recovered as ¹³CO₂) |
| 15 | 2.5 | 0.2 |
| 30 | 5.8 | 0.5 |
| 60 | 10.2 | 1.1 |
| 90 | 13.5 | 1.8 |
| 120 | 16.0 | 2.5 |
| Cumulative (120 min) | 16.0 | 2.5 |
Note: The data presented in this table are hypothetical and for illustrative purposes.
Application 2: Stable Isotope Dilution Analysis for Quantification of Isovaleric Acid
Stable isotope dilution analysis using ¹³C-isovaleric acid as an internal standard coupled with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the highly accurate and precise quantification of isovaleric acid in biological samples such as plasma, urine, and dried blood spots.
Experimental Workflow: Stable Isotope Dilution GC-MS Analysis
References
- 1. Isovaleric Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Aspects of Newborn Screening in Isovaleric Acidemia [mdpi.com]
- 3. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Classic Isovaleric Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. myriad.com [myriad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 13C Tracer Experiments for Mammalian Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 13C tracer experiments for mammalian cells.
Frequently Asked Questions (FAQs)
1. What is the purpose of a 13C tracer experiment?
13C tracer experiments are a powerful technique used to trace the metabolic fate of a specific nutrient (the "tracer"), such as glucose or glutamine, within a cell. By replacing the naturally abundant 12C atoms with the heavy isotope 13C in the tracer molecule, researchers can track how the carbon backbone of the nutrient is incorporated into various downstream metabolites. This allows for the quantitative analysis of intracellular metabolic pathway activities, providing critical insights into cellular physiology, disease mechanisms, and the effects of therapeutic interventions.[1][2]
2. How do I choose the right 13C-labeled tracer for my experiment?
The choice of the 13C-labeled substrate is critical and depends on the specific metabolic pathways you aim to investigate.[3] A poorly chosen tracer may not provide enough information to accurately determine the fluxes of interest.[4] Commonly used tracers for mammalian cells include:
-
[U-13C6]glucose: Labels all six carbons, providing broad coverage of central carbon metabolism, including glycolysis, the TCA cycle, and amino acid biosynthesis.[3]
-
[1,2-13C2]glucose: Excellent for resolving fluxes in the upper part of glycolysis and the Pentose Phosphate Pathway (PPP).[3][5][6] Metabolism through glycolysis produces M+2 labeled 3-phosphoglycerate (B1209933) (3PG), while the PPP produces a mix of M+0, M+1, and M+2 labeled 3PG.[7][8]
-
[U-13C5]glutamine: Used to probe TCA cycle activity, anaplerotic reactions, and glutamine metabolism, which are often highly active in cancer cells.[3][6][9] It is the preferred tracer for analyzing the TCA cycle.[5][6]
-
Mixtures of tracers: Combining different tracers, such as [1,2-13C2]glucose and [U-13C5]glutamine, can provide more comprehensive flux information across central carbon metabolism than a single tracer alone.[10][11]
3. What concentration of 13C tracer should I use?
A common starting point is to replace the normal (unlabeled) nutrient in your culture medium with the 13C-labeled version at a similar concentration.[12] For glucose, this typically ranges from 5 mM to 25 mM.[12] The optimal concentration can vary depending on the cell type, its metabolic rate, and the specific research question. It is advisable to consult literature for similar cell lines or experimental systems and to perform pilot experiments to determine the optimal concentration for your specific model.[12]
4. How long should I incubate my cells with the 13C tracer?
The incubation time required to reach isotopic steady state (where the isotopic enrichment of intracellular metabolites is stable) depends on the metabolic pathway of interest.
-
Glycolytic intermediates: Can reach isotopic steady state within minutes.[12]
-
TCA cycle intermediates: May take several hours to reach steady state.[9][12]
-
Macromolecules (e.g., lipids): May require 24 hours or longer to show significant labeling.
It is crucial to ensure that cells are at both a metabolic and isotopic steady state for accurate metabolic flux analysis.[3] Preliminary time-course experiments are recommended to determine the optimal labeling duration for your specific experimental system.[9]
Troubleshooting Guide
This guide addresses common issues encountered during 13C tracer experiments.
| Symptom / Issue | Possible Causes | Recommended Solutions |
| Low 13C Enrichment in Metabolites | Incomplete removal of the previous culture medium containing unlabeled nutrients. | Wash cells thoroughly with phosphate-buffered saline (PBS) before adding the labeling medium.[12] |
| Slow metabolic rate of the cell line. | Increase the incubation time. Consider using a cell line with a higher metabolic rate if appropriate for the experimental question.[12] | |
| Incorrect tracer concentration (too low). | Perform a dose-response experiment to determine the optimal tracer concentration. | |
| Poor Goodness-of-Fit in Flux Analysis | Incorrect or incomplete metabolic network model. | Verify that all relevant metabolic reactions and atom transitions are correctly included in your model.[13] |
| Violation of the metabolic steady-state assumption. | Confirm that cells were in a metabolic and isotopic steady state during the experiment. If not, a non-stationary model may be required.[13] | |
| Inaccurate measurement data. | Review raw mass spectrometry data for anomalies. Ensure correct data correction for natural isotope abundance has been applied. Consider re-analyzing samples if significant error is suspected.[13] | |
| Cell Viability is Compromised | Nutrient depletion in the labeling medium. | Ensure the labeling medium contains all essential amino acids and other necessary nutrients. Monitor cell health throughout the experiment.[12] |
| Toxicity of the tracer at high concentrations. | While stable isotopes are generally considered non-toxic, perform a toxicity assay if using very high concentrations.[12] | |
| Metabolite Leakage During Quenching | Use of an inappropriate quenching solution. | For suspension cells, some studies suggest buffered methanol (B129727) can compromise membrane integrity.[14] Pre-cooled PBS (0.5°C) has been shown to be an effective quenching reagent for some CHO cells.[14] For adherent cells, rapid removal of medium followed by quenching with a cold solvent like 80% methanol is common.[15] |
| Trypsinization for cell harvesting. | Trypsin treatment is generally not recommended as it can alter the metabolome. Scraping cells after removing the medium is a preferred method.[16] |
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol describes the general procedure for labeling adherent mammalian cells with a 13C tracer.
-
Cell Seeding: Seed cells in 6-well plates and grow under standard conditions until they reach the desired confluency (typically 70-80%).[3]
-
Medium Preparation: Prepare the labeling medium using a basal medium lacking the nutrient to be traced (e.g., glucose-free DMEM). Supplement this medium with the 13C-labeled tracer (e.g., [U-13C6]glucose) at the desired final concentration. Also add dialyzed fetal bovine serum (dFBS) and other necessary supplements.[3]
-
Washing: Aspirate the standard culture medium from the wells and wash the cells twice with pre-warmed, room temperature PBS to remove any residual unlabeled nutrient.[9][12]
-
Labeling: Add the prepared 13C-labeling medium to the cells.[9]
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the predetermined duration to achieve isotopic steady state.[3]
Protocol 2: Metabolite Extraction
This protocol outlines the steps for quenching metabolism and extracting intracellular metabolites from adherent cells.
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium.[15]
-
Immediately wash the cells with ice-cold PBS.[15]
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol) to the culture plate and place it at -80°C for 15 minutes to precipitate proteins.[15]
-
Harvesting: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.[12]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.[12]
-
Collection: Collect the supernatant containing the metabolites for subsequent analysis.[12] Store at -80°C until analysis.
Protocol 3: Sample Preparation for GC-MS Analysis (Amino Acids)
This protocol describes the derivatization of amino acids to make them volatile for GC-MS analysis.
-
Drying: Dry the metabolite extract completely under a stream of nitrogen or using a vacuum concentrator.
-
Hydrolysis (for protein-bound amino acids): For analyzing amino acids incorporated into proteins, first, hydrolyze the protein pellet by adding 6 M HCl and heating at 110-150°C for 24 hours. Then, dry the sample to remove the HCl.[15]
-
Derivatization (Silylation):
-
To the dried amino acid sample, add 50 µL of acetonitrile (B52724) and 50 µL of MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).[15]
-
Tightly cap the vial and heat the mixture at 70-100°C for 1-4 hours to ensure complete derivatization.[15]
-
-
Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.[3]
Visualizations
Caption: General workflow for a 13C tracer experiment.
Caption: Tracing [U-13C6]Glucose through key metabolic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Optimizing high-throughput metabolomic biomarker screening: a study of quenching solutions to freeze intracellular metabolism in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
how to improve precision in 13C metabolic flux analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the precision of their 13C Metabolic Flux Analysis (13C-MFA) experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your 13C-MFA experiments and offers solutions to enhance the precision of your results.
Issue 1: Poor Goodness-of-Fit in Flux Estimation
Symptom: The statistical analysis, typically a chi-squared test, indicates a significant discrepancy between the experimental mass isotopomer distribution (MID) data and the MIDs simulated by your metabolic model. This suggests that the model does not accurately represent the biological system.
| Possible Cause | Troubleshooting Steps |
| Incorrect or Incomplete Metabolic Network Model | 1. Verify Reactions: Ensure all relevant metabolic pathways are included in your model. Missing reactions are a common cause of poor model fit. 2. Check Atom Transitions: Meticulously review the atom mappings for each reaction to confirm their accuracy. 3. Consider Compartmentation: For eukaryotic cells, ensure that subcellular compartments (e.g., mitochondria, cytosol) and the transport reactions between them are correctly represented. |
| Inaccurate Measurement Data | 1. Review Raw Data: Scrutinize the raw mass spectrometry (MS) or nuclear magnetic resonance (NMR) data for any anomalies or sources of error. 2. Verify Data Correction: Confirm that corrections for the natural abundance of heavy isotopes have been applied correctly. 3. Re-analyze Samples: If significant measurement error is suspected, consider re-running the samples. |
| Violation of Metabolic Steady-State | 1. Confirm Steady-State: Verify that the cells were in a metabolic and isotopic steady state during the labeling experiment. For dynamic labeling experiments, ensure the chosen model is appropriate. 2. Adjust Labeling Time: If isotopic steady state was not achieved, a longer incubation period with the labeled substrate may be necessary in future experiments. |
Issue 2: Wide Confidence Intervals for Estimated Fluxes
Symptom: The calculated confidence intervals for some of your estimated metabolic fluxes are very large, indicating that these fluxes are poorly resolved by the experimental data.
| Possible Cause | Troubleshooting Steps |
| Insufficient Measurement Data | 1. Expand Measurement Set: Increase the number of measured metabolites, particularly those closely linked to the poorly determined fluxes. 2. Utilize Different Analytical Techniques: Combining data from various platforms, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), can provide complementary labeling information. |
| Suboptimal Isotopic Tracer | 1. Select a More Informative Tracer: The choice of the 13C-labeled substrate is critical. Different tracers provide better resolution for different pathways. For example, [1,2-¹³C₂]glucose is known to provide high precision for the pentose (B10789219) phosphate (B84403) pathway (PPP) and glycolysis.[1] 2. Perform Parallel Labeling Experiments: Conduct experiments with different isotopic tracers in parallel cultures.[2][3] For instance, using [1,2-¹³C]glucose in one culture and [U-¹³C₆]glucose in another can significantly improve the precision of flux estimations across the central carbon metabolism.[2] |
| Correlated Fluxes | 1. Refine Experimental Design: Some fluxes are inherently correlated, making them difficult to distinguish. Advanced experimental designs, such as using multiple tracers or performing genetic knockouts, may be necessary to resolve these. |
Issue 3: Inconsistent Flux Maps Between Biological Replicates
| Possible Cause | Troubleshooting Steps |
| Biological Variability | 1. Increase the Number of Replicates: A larger number of biological replicates will provide a more accurate representation of the true biological variability and increase statistical power. 2. Standardize Experimental Conditions: Ensure that all experimental conditions, including cell culture, media composition, and sampling times, are as consistent as possible across all replicates. |
| Analytical Inconsistency | 1. Standardize Sample Preparation: Implement and strictly follow a standardized protocol for all sample handling steps, including quenching, metabolite extraction, and derivatization, to minimize analytical variability. 2. Monitor Instrument Performance: Regularly check the performance of your MS or NMR instrument to ensure consistent and accurate measurements over time. |
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal ¹³C-labeled tracer for my experiment?
The optimal tracer depends on the specific metabolic pathways you are investigating. In silico (computer-based) experimental design is highly recommended to select a tracer that will provide the most informative labeling data for your fluxes of interest.[4] Different tracers have been shown to be optimal for different pathways. For instance, [1,2-¹³C₂]glucose generally provides high precision for glycolysis and the pentose phosphate pathway, while uniformly labeled glutamine is more effective for probing the TCA cycle.[1]
Q2: What are parallel labeling experiments and how do they improve precision?
Parallel labeling experiments involve culturing cells under identical conditions but with different ¹³C-labeled tracers in each culture.[2][3] For example, one culture might be fed [1,2-¹³C₂]glucose while another receives [U-¹³C₆]glucose.[2] By combining the data from these experiments in the flux analysis, you can obtain complementary labeling information that significantly improves the resolution and precision of the estimated fluxes.[3] Studies have shown that this approach can improve flux precision scores by nearly 20-fold compared to using a single tracer mixture.[5]
Q3: How long should I label my cells to reach isotopic steady state?
The time required to reach isotopic steady state varies depending on the specific metabolites and pathways of interest. Glycolytic intermediates typically reach a steady state within minutes, while TCA cycle intermediates may take several hours.[6] It is crucial to experimentally determine the time required to reach isotopic steady state for your specific system by performing a time-course experiment and measuring the labeling patterns of key intracellular metabolites at different time points.
Q4: What are the critical steps in sample preparation for GC-MS analysis?
Accurate and consistent sample preparation is crucial for high-quality data. The key steps include:
-
Rapid Quenching: Immediately stopping all enzymatic activity to preserve the in vivo metabolic state. This is often achieved by using a cold solvent mixture.
-
Efficient Extraction: Extracting the intracellular metabolites from the cells.
-
Hydrolysis (for protein-bound amino acids): Breaking down proteins into their constituent amino acids.
-
Derivatization: Chemically modifying the metabolites to make them volatile for GC analysis.
Following a detailed and standardized protocol for these steps is essential to minimize variability.
Data Presentation: Comparison of ¹³C Tracers
The choice of isotopic tracer significantly impacts the precision of flux estimations for different metabolic pathways. The following table summarizes the performance of various commonly used ¹³C-glucose tracers.
| Tracer | Glycolysis | Pentose Phosphate Pathway (PPP) | TCA Cycle | Overall Network Precision |
| [1,2-¹³C₂]Glucose | High | High | Moderate | High[1][4] |
| [U-¹³C₆]Glucose | High | Moderate | High | Moderate[1] |
| [1-¹³C]Glucose | Moderate | Moderate | Low | Low |
| [1,6-¹³C]Glucose | High | High | Moderate | High |
| 80% [1-¹³C]Glucose + 20% [U-¹³C]Glucose | Moderate | Moderate | Moderate | Moderate |
This table summarizes findings from multiple studies. "High" indicates that the tracer generally provides high precision for flux estimation in that pathway, while "Moderate" and "Low" indicate progressively lower precision. Performance can vary depending on the specific biological system and experimental conditions.
Experimental Protocols
Protocol 1: Steady-State ¹³C Labeling of Adherent Mammalian Cells
This protocol outlines the key steps for a typical steady-state ¹³C labeling experiment.
-
Cell Seeding: Seed cells in multi-well plates at a density that will allow them to reach approximately 80% confluency at the time of metabolite extraction. Culture under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the culture medium by dissolving glucose-free media powder in high-purity water. Add necessary supplements and replace the standard glucose with the desired ¹³C-labeled glucose isotopologue (e.g., [U-¹³C₆]-glucose) at the desired final concentration.
-
Media Exchange: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with a pre-warmed, glucose-free medium.
-
Isotopic Labeling: Immediately add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a sufficient duration to achieve both metabolic and isotopic steady state. This duration should be determined empirically for your specific cell line and experimental conditions.
-
Metabolite Quenching and Extraction: Proceed with a rapid quenching and extraction protocol to halt metabolic activity and extract intracellular metabolites.
Protocol 2: Metabolite Quenching and Extraction
This is a critical step to accurately capture the metabolic state of the cells.
-
Preparation: Prepare a quenching/extraction solution of cold (-80°C) 80% methanol (B129727) in water.
-
Quenching: Rapidly aspirate the labeling medium from the cells. Immediately add the cold quenching/extraction solution to the culture plate.
-
Scraping: Place the plate on dry ice and use a cell scraper to scrape the frozen cells into the solvent.
-
Collection: Transfer the cell lysate/solvent mixture to a pre-chilled tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube for subsequent analysis.
Protocol 3: Sample Preparation for GC-MS Analysis of Amino Acids
This protocol describes the preparation of protein-bound amino acids for GC-MS analysis.
-
Protein Hydrolysis: Add 6 M HCl to the protein pellet obtained after metabolite extraction. Incubate at 100°C for 12-24 hours to hydrolyze the protein.
-
Drying: After hydrolysis, cool the samples and dry them completely under a stream of nitrogen gas or using a vacuum concentrator to remove the HCl.
-
Derivatization: a. Re-suspend the dried hydrolysate in a suitable solvent (e.g., pyridine). b. Add the derivatization agent (e.g., MTBSTFA). c. Incubate at 60°C for 1 hour to complete the derivatization reaction.
-
Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.
Visualizations
Caption: A high-level workflow for a typical 13C Metabolic Flux Analysis experiment.
Caption: A logical flowchart for troubleshooting common issues in 13C-MFA.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
chemical stability and degradation of isovaleric acid-13C
Welcome to the Technical Support Center for Isovaleric Acid-13C. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the chemical stability and degradation of this isotopically labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Solid Form: Store at -20°C for up to 24 months. The vial should be kept tightly sealed.
-
In Solution: If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C, which are generally usable for up to one month. For short-term storage, solutions in DMSO can be kept at 4°C for up to two weeks. It is always best to prepare and use solutions on the same day if possible. Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Q2: What are the main factors that can cause the degradation of this compound?
A2: The stability of isovaleric acid, and by extension this compound, can be influenced by several factors:
-
Temperature: Elevated temperatures can accelerate the degradation of carboxylic acids.[1][2][3][4][5]
-
pH: Isovaleric acid is more stable in neutral to acidic conditions. Strong alkaline conditions can lead to faster degradation.[4][5]
-
Light: Exposure to UV light can induce photocatalytic degradation, especially in the presence of certain catalysts.[6][7]
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to the chemical degradation of isovaleric acid.[5]
-
Presence of Microorganisms: As a short-chain fatty acid, isovaleric acid can be metabolized by bacteria.[8]
Q3: How does the 13C isotope affect the chemical stability of isovaleric acid?
A3: The presence of a stable isotope like 13C does not significantly alter the chemical properties or stability of the molecule under typical experimental conditions. The chemical reactivity is primarily determined by the functional groups and bond energies, which are nearly identical between the labeled and unlabeled compound. Therefore, the stability and degradation pathways of this compound can be considered the same as those of unlabeled isovaleric acid.
Q4: What are some common issues observed during the analysis of this compound by mass spectrometry?
A4: When analyzing 13C-labeled compounds by mass spectrometry, researchers might encounter the following:
-
Isotopic Purity: It is crucial to know the isotopic purity of the standard to ensure accurate quantification.
-
Mass Shift Interpretation: The observed mass shift should correspond to the number of 13C atoms incorporated. Any deviation might indicate degradation or the formation of adducts.[9]
-
Co-elution with Unlabeled Compound: In tracer studies, chromatographic separation of the labeled and unlabeled species is critical for accurate measurement.
-
Natural Isotope Abundance: It's important to correct for the natural abundance of 13C in the unlabeled analyte and other reagents to avoid overestimation of the labeled compound.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Low or No Signal of this compound in Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Step |
| Degradation during Storage | Verify that the compound has been stored according to the recommended conditions (-20°C for solid, -20°C for stock solutions). Prepare fresh solutions from a new vial if degradation is suspected. |
| Improper Sample Preparation | Ensure accurate pipetting and dilution. Use calibrated equipment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Adsorption to Labware | Use low-adsorption plasticware or silanized glassware. Pre-rinsing pipette tips with the solution can also help. |
| Instrumental Issues | Check the mass spectrometer settings, including the correct mass-to-charge ratio (m/z) for this compound. Ensure the instrument is properly calibrated. |
| Degradation during Experiment | Evaluate the experimental conditions (pH, temperature, presence of reactive chemicals) for potential degradation factors. |
Problem 2: Inconsistent or Unreliable Quantification Results
| Possible Cause | Troubleshooting Step |
| Inaccurate Concentration of Standard | Prepare a fresh calibration curve with a newly prepared stock solution of this compound. |
| Matrix Effects in Biological Samples | Perform a matrix effect study by comparing the signal of the standard in solvent versus the sample matrix. If significant, use a matrix-matched calibration curve or a stable isotope-labeled internal standard of the analyte. |
| Incomplete Extraction | Optimize the extraction procedure to ensure complete recovery of this compound from the sample matrix. |
| Isotopic Exchange | While less common for 13C, ensure that the experimental conditions do not facilitate isotopic exchange with unlabeled sources of carbon. This is more of a concern for deuterium-labeled standards. |
Data Presentation
The stability of carboxylic acids is highly dependent on environmental conditions. The following table summarizes the general degradation kinetics observed for similar compounds, which can be used as a guideline for this compound.
| Condition | Effect on Stability | Kinetic Model | Reference |
| Elevated Temperature (e.g., 60-100°C) | Increased degradation rate | Typically follows first-order kinetics.[1][2][3][5] | [1][2][3][5] |
| Acidic pH (e.g., pH 1-2) | Relatively stable, but degradation can occur at high temperatures.[5] | First-order kinetics.[5] | [5] |
| Neutral pH (e.g., pH 7) | Generally the most stable pH range.[5] | Slower first-order kinetics compared to acidic or alkaline pH.[5] | [5] |
| Alkaline pH (e.g., pH 11-12) | Increased degradation rate, especially at elevated temperatures.[5] | First-order kinetics.[5] | [5] |
| Presence of Oxidizing Agents (e.g., H2O2) | Significant reduction in stability.[5] | Follows first-order kinetics.[5] | [5] |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound
This protocol is designed to assess the stability of this compound under stressed conditions to predict its shelf life.
1. Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, water, buffer solution)
-
Temperature- and humidity-controlled stability chambers
-
HPLC or GC-MS system for analysis
-
Calibrated analytical balance and volumetric flasks
2. Procedure:
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration in the desired solvent. Aliquot the solution into multiple vials to avoid repeated opening of the same sample.
-
Storage Conditions: Place the vials in stability chambers set to various conditions. Recommended accelerated conditions include:
-
40°C ± 2°C / 75% RH ± 5% RH
-
25°C ± 2°C / 60% RH ± 5% RH (as a control)
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: At each time point, analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV, GC-MS, or LC-MS).
-
Data Evaluation: Plot the concentration of this compound as a function of time for each storage condition. Determine the degradation rate constant (k) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics). The Arrhenius equation can be used to predict the degradation rate at other temperatures.
Mandatory Visualizations
Caption: Experimental workflow for stability testing of this compound.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. scielo.br [scielo.br]
- 2. myfoodresearch.com [myfoodresearch.com]
- 3. Modeling the degradation kinetics of ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isovaleric acid - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS with ¹³C Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹³C stable isotope-labeled internal standards to overcome matrix effects in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact quantification in LC-MS/MS?
A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine).[1] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][2] Common sources of matrix effects in biological samples include phospholipids, proteins, and salts.[1] Ion suppression, a common form of matrix effect, reduces the analyte's signal due to competition with co-eluting matrix components during the ionization process.[3]
Q2: How does using a ¹³C-labeled internal standard help in overcoming matrix effects?
A: A ¹³C-labeled internal standard (¹³C-IS) is a stable isotope-labeled internal standard (SIL-IS) that is considered the gold standard for quantitative LC-MS/MS analysis.[4] Ideally, a SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and ionization.[1][5] Consequently, it experiences the same degree of matrix effects as the unlabeled analyte. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be normalized, leading to more accurate and reliable quantification.[1][3] For this correction to be effective, complete co-elution of the analyte and the internal standard is crucial.[1]
Q3: Why are ¹³C-labeled standards often preferred over deuterium (B1214612) (²H)-labeled standards?
A: While both are stable isotope-labeled standards, ¹³C-labeled internal standards are often preferred because they are more likely to co-elute perfectly with the target analyte.[6][7] Deuterium-labeled standards can sometimes exhibit slight chromatographic separation from the native analyte due to isotopic effects, which can lead to differential ion suppression and less effective correction for matrix effects, especially with high-resolution UPLC systems.[6][7] ¹³C, ¹⁵N, and ¹⁸O labeled standards have physicochemical properties more similar to their corresponding analytes than deuterium-labeled standards.[6]
Q4: What are the key indicators of significant matrix effects in my assay?
A: Key indicators of significant matrix effects include:
-
Poor accuracy and precision in quality control (QC) samples.
-
High variability in the analyte or internal standard peak areas across different sample lots.
-
A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the biological matrix.
-
An Internal Standard Normalized Matrix Factor (see Q6) that deviates significantly from 1.
Q5: Can a ¹³C-labeled internal standard completely eliminate matrix effects?
A: While ¹³C-labeled internal standards are the most effective tool for compensating for matrix effects, they may not completely eliminate the issue in all cases.[8] Severe ion suppression can still affect the signal of both the analyte and the internal standard, potentially leading to decreased sensitivity if the signal is suppressed close to the limit of quantification.[4] The goal is to mitigate the impact of matrix effects on quantitative accuracy by ensuring the analyte-to-IS ratio remains constant.[3]
Troubleshooting Guides
Issue 1: High Variability in Results Despite Using a ¹³C-Internal Standard
| Potential Cause | Troubleshooting Steps & Optimization |
| Incomplete co-elution of analyte and ¹³C-IS. | Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or column chemistry to ensure complete co-elution. A shallower gradient can often improve the resolution of closely eluting peaks.[4] |
| Different lots of biological matrix exhibiting varied matrix effects. | Evaluate Matrix Effect Across Lots: Conduct a post-extraction spike experiment using at least six different lots of the biological matrix to assess the variability of the matrix effect.[1] |
| Inconsistent sample preparation. | Standardize Sample Preparation: Ensure consistent timing, temperatures, and volumes for all sample preparation steps, including protein precipitation, liquid-liquid extraction, or solid-phase extraction. |
| Analyte or IS instability. | Assess Stability: Perform stability tests in the matrix at various storage conditions (bench-top, freeze-thaw, long-term) to ensure the analyte and IS are not degrading. |
Issue 2: Low Signal Intensity for Both Analyte and ¹³C-Internal Standard
| Potential Cause | Troubleshooting Steps & Optimization |
| Significant ion suppression. | Improve Sample Cleanup: Enhance the sample preparation method to remove more interfering matrix components. Consider switching from protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] |
| Optimize Chromatography: Adjust the chromatographic method to separate the analyte and IS from regions of high ion suppression. A post-column infusion experiment can identify these regions.[9] | |
| Suboptimal mass spectrometer source conditions. | Optimize MS Parameters: Adjust source parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature to improve ionization efficiency. |
| Incorrect reconstitution solvent. | Check Reconstitution Solvent: Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase to maintain good peak shape and response. |
Issue 3: Poor Peak Shape or Tailing for the Analyte and/or ¹³C-IS
| Potential Cause | Troubleshooting Steps & Optimization |
| Suboptimal mobile phase pH. | Adjust Mobile Phase pH: For basic compounds, a mobile phase with a slightly acidic pH (e.g., using formic acid) can improve peak shape. Conversely, for acidic compounds, a slightly basic mobile phase may be beneficial.[1] |
| Column degradation or contamination. | Column Maintenance: Flush the column with a strong solvent or replace it if performance does not improve. Using a guard column can extend the life of the analytical column. |
| Injection of particulates. | Filter Samples: Ensure all samples are centrifuged and/or filtered before injection to remove any particulate matter that could clog the column. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spiking
This protocol provides a quantitative assessment of the matrix effect and is a standard method in regulated bioanalysis.[9][10]
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the ¹³C-internal standard into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire extraction procedure. In the final step, spike the dried extract with the same concentration of analyte and ¹³C-internal standard as in Set A.[1]
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the analyte and ¹³C-internal standard before starting the extraction procedure. (This set is used to determine recovery, not the matrix effect itself).
2. Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the ¹³C-internal standard.
3. Calculate Matrix Factor (MF) and Internal Standard Normalized Matrix Factor:
-
Matrix Factor (MF) = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)[1]
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Internal Standard Normalized Matrix Factor = (MF of Analyte) / (MF of Internal Standard)[9]
-
A value close to 1 indicates effective compensation by the internal standard.
-
Data Presentation: Example Matrix Effect Assessment
The following table summarizes hypothetical data from a post-extraction spike experiment for a fictional drug, "Compound X," and its ¹³C-labeled internal standard.
| Sample Set | Analyte Peak Area (Compound X) | IS Peak Area (¹³C-Compound X) |
| Set A (Neat) | 850,000 | 950,000 |
| Set B (Post-Spike) | 425,000 | 475,000 |
| Calculations | ||
| Analyte MF | 0.50 (Significant Suppression) | |
| IS MF | 0.50 (Significant Suppression) | |
| IS Normalized MF | 1.00 (Effective Compensation) |
Protocol 2: General Protein Precipitation (PPT) Method
This is a common and straightforward method for sample cleanup.[4]
-
Sample Aliquoting: Take 100 µL of plasma sample.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of the ¹³C-internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1-2 minutes, then centrifuge at high speed (e.g., >10,000 g) for 10 minutes.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of mobile phase A).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis using a ¹³C-internal standard.
Caption: Logic of matrix effect compensation using a co-eluting ¹³C-internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Isovaleric Acid-13C for Matrix Effect Correction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Isovaleric acid-13C as an internal standard to correct for matrix effects in LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples
Question: My QC samples are consistently failing the acceptance criteria (e.g., ±15% deviation from the nominal concentration and ≤15% coefficient of variation) when using this compound for correction. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Sample Preparation: Incomplete protein precipitation or inefficient extraction can lead to variable recoveries of both the analyte and the internal standard (IS).
-
Recommendation: Ensure thorough vortexing after adding the precipitation solvent (e.g., acetonitrile (B52724) or isopropanol). Centrifuge at a sufficient speed and for an adequate duration to achieve a compact protein pellet.
-
-
Inconsistent Derivatization (if applicable): For enhanced sensitivity and chromatographic retention, short-chain fatty acids like isovaleric acid are often derivatized. Inconsistent reaction conditions can lead to variability.
-
Recommendation: Ensure precise and consistent timing, temperature, and reagent concentrations for the derivatization reaction across all samples, calibrators, and QCs.
-
-
Differential Matrix Effects: Although this compound is an ideal internal standard, extreme matrix effects can still impact accuracy if the ion suppression is severe.[1]
-
Recommendation: Evaluate the matrix factor (MF) to understand the extent of ion suppression.[1] If the MF is consistently low (e.g., <0.5), consider further optimization of the sample cleanup or chromatographic separation.
-
-
Internal Standard Purity: Impurities in the this compound standard could potentially interfere with the analyte's measurement.
-
Recommendation: Verify the purity of the internal standard.
-
-
Analyte Stability Issues: The analyte may be degrading in the biological matrix during sample storage or processing.
-
Recommendation: Perform freeze-thaw and bench-top stability experiments to assess the stability of isovaleric acid in the matrix under your experimental conditions.[2]
-
Issue 2: High Variability in this compound Peak Area
Question: The peak area of my this compound internal standard is highly variable across different samples in the same batch. Why is this occurring and how can I address it?
Possible Causes and Troubleshooting Steps:
-
Inconsistent IS Spiking: Errors in pipetting the internal standard solution will lead to variable amounts in each sample.
-
Recommendation: Use a calibrated pipette and ensure consistent dispensing technique. Add the IS to the sample at an early stage of the sample preparation to account for variability in subsequent steps.[3]
-
-
Variable Matrix Effects Between Samples: Different patient or subject samples can have varying compositions, leading to different degrees of ion suppression.[4]
-
Recommendation: This is precisely what the internal standard is designed to correct for. As long as the analyte-to-IS ratio is consistent in your QC samples, the variability in the IS response is being effectively normalized. However, it is good practice to monitor the IS response. A significant drop in IS intensity in a particular sample may indicate a potential issue with that sample.
-
-
Extraction Recovery Variability: If the IS is added before extraction, variability in the extraction process can lead to different amounts of IS being recovered.
-
Recommendation: Optimize the extraction procedure to ensure it is robust and reproducible. The use of a stable isotope-labeled internal standard like this compound should compensate for this variability.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound instead of a deuterated (e.g., d9) standard?
A1: While both are stable isotope-labeled internal standards, 13C-labeled standards are generally preferred. Deuterated standards can sometimes exhibit a slight chromatographic shift (the "isotope effect"), causing them to elute slightly earlier or later than the unlabeled analyte.[5][6] This separation can lead to differential matrix effects, where the analyte and the internal standard are not exposed to the same co-eluting interferences, thus compromising the accuracy of the correction.[6][7] 13C-labeled standards are less prone to this chromatographic shift and are more likely to co-elute perfectly with the analyte.[1]
Q2: How do I quantitatively assess the matrix effect in my assay?
A2: The matrix effect can be quantified by calculating the Matrix Factor (MF) using a post-extraction addition experiment.[1][4] This involves comparing the analyte response in a post-spiked extracted blank matrix to the response in a neat solution. An IS-normalized MF is also calculated to demonstrate that the internal standard is effectively compensating for the matrix effect.[1] Refer to the experimental protocol below for a detailed procedure.
Q3: My method works for plasma but not for urine. What should I do?
A3: Different biological matrices have vastly different compositions, leading to different matrix effects. A method validated for one matrix may not be suitable for another. You will need to re-validate the method for the new matrix, which may involve optimizing the sample cleanup and/or chromatographic conditions to handle the different types of interfering compounds present in urine.
Q4: What is the acceptable range for the Matrix Factor (MF)?
A4: Ideally, the Matrix Factor should be between 0.8 and 1.2, with a coefficient of variation (CV) of ≤15% across different lots of the biological matrix.[2] An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[1] More importantly, the IS-normalized MF should be close to 1.0, demonstrating that the this compound is effectively tracking and correcting for the matrix effect.[1]
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect
This protocol describes a post-extraction addition experiment to determine the Matrix Factor (MF) and assess the ability of this compound to correct for matrix effects.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (isovaleric acid) and the IS (this compound) into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. In the final step, spike the extracted matrix with the analyte and IS at the same low and high QC concentrations as Set A.[4]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and IS at the low and high QC concentrations before starting the sample preparation procedure.
2. LC-MS/MS Analysis:
-
Analyze all three sets of samples using the developed LC-MS/MS method.
3. Data Analysis and Calculations:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
Calculate the MF for each of the six matrix lots. The CV of the MF should be ≤15%.[2]
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Mean Analyte/IS Peak Area Ratio in Set A)
-
The IS-Normalized MF should be close to 1.0.[1]
-
-
Recovery:
-
Recovery (%) = (Mean Peak Area of Analyte in Set C) / (Mean Peak Area of Analyte in Set B) * 100
-
Quantitative Data Summary
The following tables summarize expected performance data from a validated method using a stable isotope-labeled internal standard for short-chain fatty acid analysis.
Table 1: Matrix Effect and Recovery Data
| Parameter | Low QC | High QC | Acceptance Criteria |
| Mean Matrix Factor (MF) | 0.88 | 0.91 | CV ≤15% |
| IS-Normalized MF | 0.99 | 1.01 | Close to 1.0 |
| Mean Recovery (%) | 85.2% | 87.5% | Consistent and Precise |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (µM) | Mean Calculated Conc. (µM) | Accuracy (%) | Precision (%CV) |
| Low QC | 5 | 5.08 | 101.6% | 4.5% |
| Medium QC | 50 | 49.2 | 98.4% | 3.8% |
| High QC | 150 | 152.1 | 101.4% | 3.2% |
Visualizations
Caption: Experimental workflow for the assessment of matrix effects.
Caption: Troubleshooting workflow for poor accuracy and precision.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. s27415.pcdn.co [s27415.pcdn.co]
Technical Support Center: Optimization of 13C Tracer Administration for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vivo 13C tracer experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for 13C tracer administration in vivo, and how do I choose the right one?
A1: The two primary methods for in vivo 13C tracer administration are bolus injection and continuous infusion.[1] Each has distinct advantages and is suited for different experimental goals.
-
Bolus Injection: This method involves administering the tracer in a single or multiple discrete doses, typically via intravenous (IV) or intraperitoneal (IP) injection.[2][3] It is technically simpler, faster, and more cost-effective as it requires less tracer.[1] However, it results in non-steady-state labeling dynamics, which can make computational modeling of metabolic fluxes more complex.[1] Bolus injections are well-suited for studies aiming to observe the rapid uptake and initial metabolism of a tracer.[2]
-
Continuous Infusion: This method involves a constant, steady delivery of the tracer over a defined period, often preceded by an initial bolus to quickly raise plasma enrichment.[1][4] Continuous infusion helps to achieve a metabolic steady state, where the isotopic enrichment in plasma and tissues remains relatively constant. This simplifies the interpretation of label incorporation patterns and is often preferred for quantitative metabolic flux analysis (MFA).[5] However, this method is more technically demanding, may require anesthesia or surgery, and uses a larger amount of tracer.[1][6]
Table 1: Comparison of Bolus Injection vs. Continuous Infusion
| Feature | Bolus Injection | Continuous Infusion |
| Administration | Single or repeated discrete doses (e.g., IV, IP, oral gavage)[2][7] | Constant, steady delivery (typically IV)[5] |
| Labeling Dynamics | Non-steady-state[1] | Achieves isotopic steady-state[5] |
| Advantages | Simpler, faster, lower cost, less invasive[1] | Minimizes sharp transient effects, simplifies flux modeling[5] |
| Disadvantages | Lower overall 13C enrichment, complex modeling[1] | Technically demanding, higher cost, may require surgery[1][6] |
| Best For | Rapid uptake studies, simpler experimental setups[2] | Quantitative metabolic flux analysis (MFA)[8] |
Q2: How do I determine the optimal tracer dosage and infusion duration?
A2: The optimal dosage and duration depend on the specific tracer, the animal model, the target tissue, and the metabolic pathway being investigated. There is no one-size-fits-all answer, and pilot studies are often necessary.
For bolus injections of [U-13C6]glucose in mice, a dosage of 4 mg/g has been shown to provide significant labeling of TCA cycle intermediates.[2] For continuous infusion of [U-13C]glucose in mice, an intraperitoneal bolus of 0.4 mg/g followed by a continuous tail vein infusion of 0.012 mg/g/min has been used effectively.[4]
The duration of tracer administration should be sufficient to allow for labeling of downstream metabolites. For example, with [U-13C]glucose infusion in mice, significant enrichment in downstream metabolites like lactate (B86563) and alanine (B10760859) can be observed within about 20 minutes.[4] A 90-minute period following a bolus injection of [U-13C6]glucose has been identified as optimal for achieving the best overall TCA cycle labeling.[2]
Q3: Should I fast my animals before the experiment?
A3: Fasting is a common practice in tracer studies to reduce the dilution of the labeled tracer by endogenous unlabeled substrates. However, the decision to fast and the duration of fasting can significantly impact metabolic pathways and should be carefully considered based on the research question.
For instance, a 3-hour fast prior to label administration has been shown to improve labeling efficiency in most organs in mice, but labeling in the heart was better with no fasting period.[2] In other studies, mice were fasted for 6 hours before a [U-13C]glucose infusion to study heart metabolism.[4] For studies involving hyperpolarized [1-13C]pyruvate, a fasted state showed lower intra-individual variability.[9] The nutritional status of the animal can affect glucose flux, with longer fasting periods leading to lower overall glucose concentration profiles.[10]
Q4: What are the best practices for sample collection and processing?
A4: Proper sample collection and processing are critical to prevent metabolite degradation and ensure data quality.[11] Tissues should be snap-frozen in liquid nitrogen as rapidly as possible after collection to quench metabolism.[11] Blood samples should be collected in appropriate anticoagulant tubes (e.g., for plasma) and processed quickly.[12] It is important to maintain consistency in sample handling procedures, including the time between collection and freezing, to minimize variability.[12]
Troubleshooting Guide
Problem 1: Low 13C Enrichment in Target Metabolites
Q: I'm not seeing significant 13C labeling in my metabolites of interest. What could be the cause and how can I fix it?
A: Low isotopic enrichment is a common challenge in in vivo tracer studies. Several factors could be contributing to this issue.
Table 2: Troubleshooting Low 13C Enrichment
| Possible Cause | Recommended Solution |
| Inadequate Tracer Dose | The amount of tracer may be too low to result in detectable enrichment. Review the literature for typical dosages for your specific tracer and animal model.[2] Consider performing a dose-response pilot study to determine the optimal amount. |
| Suboptimal Administration Route | The route of administration can affect tracer bioavailability. For example, intraperitoneal (IP) injection of glucose has been shown to provide better labeling than oral administration.[2] If using oral gavage, consider that the tracer must first pass through the digestive system and liver.[7] |
| Incorrect Timing of Sample Collection | If samples are collected too early, the tracer may not have had sufficient time to be incorporated into downstream metabolites. Conversely, if collected too late, the label may have been diluted or cleared. Perform a time-course experiment to identify the peak labeling time for your metabolites of interest.[4] |
| High Endogenous Pools | A large pool of the unlabeled (endogenous) metabolite will dilute the 13C tracer, leading to lower enrichment. Fasting the animals before tracer administration can help to reduce the size of these endogenous pools.[9][10] |
| Low Metabolic Pathway Activity | The metabolic pathway you are studying may have low activity in your specific model or experimental conditions. Confirm the activity of the pathway through other means, such as gene or protein expression analysis. |
// Nodes Start [label="Low 13C Enrichment Detected", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckDose [label="Is the tracer dose adequate?", shape=diamond, fillcolor="#FBBC05"]; CheckRoute [label="Is the administration\nroute optimal?", shape=diamond, fillcolor="#FBBC05"]; CheckTime [label="Is sample collection timing correct?", shape=diamond, fillcolor="#FBBC05"]; CheckFasting [label="Was fasting appropriate?", shape=diamond, fillcolor="#FBBC05"]; CheckPathway [label="Is the metabolic pathway active?", shape=diamond, fillcolor="#FBBC05"];
IncreaseDose [label="Solution: Increase tracer dose.\nPerform pilot study.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ChangeRoute [label="Solution: Consider alternative route\n(e.g., IV/IP over oral).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; OptimizeTime [label="Solution: Perform a time-course\nexperiment.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ImplementFasting [label="Solution: Implement or adjust\nfasting protocol.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; ConfirmActivity [label="Solution: Confirm pathway activity\nwith other methods.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resolved [label="Problem Resolved", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckDose; CheckDose -> CheckRoute [label="Yes"]; CheckDose -> IncreaseDose [label="No"]; IncreaseDose -> Resolved; CheckRoute -> CheckTime [label="Yes"]; CheckRoute -> ChangeRoute [label="No"]; ChangeRoute -> Resolved; CheckTime -> CheckFasting [label="Yes"]; CheckTime -> OptimizeTime [label="No"]; OptimizeTime -> Resolved; CheckFasting -> CheckPathway [label="Yes"]; CheckFasting -> ImplementFasting [label="No"]; ImplementFasting -> Resolved; CheckPathway -> Resolved [label="Yes"]; CheckPathway -> ConfirmActivity [label="No"]; ConfirmActivity -> Resolved; } dot Caption: A decision tree for troubleshooting low 13C enrichment.
Problem 2: High Biological Variability Between Samples
Q: I'm observing a lot of variation in my data between different animals in the same group. How can I reduce this?
A: High biological variability can mask true metabolic differences and make data interpretation difficult. Standardization is key to minimizing this variability.
Table 3: Strategies to Reduce Biological Variability
| Source of Variability | Recommended Action |
| Inconsistent Animal Handling | Ensure all animals are handled consistently. Stress from handling can alter metabolism. Acclimatize animals to the experimental procedures. |
| Variable Fasting Times | Standardize the duration of fasting for all animals in the experiment.[10] Even small differences can lead to metabolic variations. |
| Differences in Tracer Administration | Ensure the tracer is administered consistently in terms of volume, concentration, and rate of delivery for all animals. Use programmable syringe pumps for infusions to maintain a constant rate.[13] |
| Inconsistent Sample Collection | Collect and process samples from all animals in the same manner and at the same time point relative to tracer administration.[11] Minimize the time between euthanasia and tissue freezing. |
| Underlying Biological Differences | Use age- and sex-matched animals from the same litter if possible. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Protocol 1: Bolus Intraperitoneal Injection of [U-13C6]Glucose in Mice
This protocol is adapted from methodologies designed to assess TCA cycle metabolism.[2]
-
Animal Preparation: Use age- and sex-matched mice. Fast the animals for 3 hours prior to injection to improve labeling efficiency in most organs (note: for heart tissue, no fasting may be preferable).[2]
-
Tracer Preparation: Prepare a sterile solution of [U-13C6]glucose in phosphate-buffered saline (PBS).
-
Administration: Administer the [U-13C6]glucose solution via intraperitoneal (IP) injection at a dosage of 4 mg/g body weight.[2]
-
Label Incorporation: Allow the tracer to incorporate for 90 minutes.[2]
-
Sample Collection: Euthanize the mouse and rapidly collect blood and tissues of interest.
-
Sample Processing: Immediately snap-freeze tissues in liquid nitrogen to quench metabolic activity.[11] Process blood to plasma or serum and store at -80°C.
Protocol 2: Continuous Intravenous Infusion of [U-13C]glucose in Mice
This protocol is based on methods for assessing in vivo heart metabolism.[4]
-
Animal Preparation: Fast mice for 6 hours before the infusion.[4] Anesthetize the animals (e.g., with 1.5% isoflurane).
-
Tracer Preparation: Prepare a sterile solution of [U-13C]glucose in saline.
-
Administration:
-
Label Incorporation: Continue the infusion for 30 minutes to allow for significant enrichment of downstream metabolites.[4]
-
Sample Collection & Processing: While maintaining the infusion, collect blood and excise the heart (or other tissues of interest). Immediately snap-freeze tissues in liquid nitrogen.[11]
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lirias.kuleuven.be [lirias.kuleuven.be]
- 6. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 7. escholarship.org [escholarship.org]
- 8. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of fasting on serial measurements of hyperpolarized [1‐13C]pyruvate metabolism in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Important Considerations for Sample Collection in Metabolomics Studies with a Special Focus on Applications to Liver Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Guidelines for Metabolomics Sample Collection - Creative Proteomics [creative-proteomics.com]
- 13. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Isovaleric Acid-13C
Welcome to the technical support center for the quantification of isovaleric acid-13C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the analysis of this compound and its derivatives.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the quantification of this compound, particularly when using stable isotope dilution methods with mass spectrometry.
Q1: Why am I observing a high background signal or "ghost peaks" in my chromatogram?
A1: High background or ghost peaks can originate from several sources. Contamination in the LC-MS system is a common cause. Ensure that all solvents are of high purity and that the solvent bottles and lines are clean. Another potential source is carryover from a previous injection of a high-concentration sample. To mitigate this, run blank injections between samples. If the issue persists, consider flushing the column and cleaning the ion source of the mass spectrometer.
Q2: My signal intensity for this compound is unexpectedly low. What are the possible causes and solutions?
A2: Low signal intensity can be attributed to several factors:
-
Suboptimal Ionization: Isovaleric acid is a small organic acid and may not ionize efficiently under certain conditions. Ensure the mobile phase pH is optimized for the ionization mode you are using (e.g., acidic mobile phase for positive mode to promote protonation).
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte.[1] To address this, improve sample preparation to remove interfering substances or adjust the chromatographic gradient to separate the analyte from the interfering compounds. The use of a stable isotope-labeled internal standard, such as this compound itself, is the most effective way to compensate for matrix effects.[2]
-
Improper Derivatization (for GC-MS): If you are using gas chromatography-mass spectrometry (GC-MS), incomplete derivatization will result in poor signal. Ensure that the derivatization reagent is fresh and that the reaction conditions (temperature and time) are optimal.
-
Instrument Contamination: A dirty ion source or mass spectrometer optics can lead to a general loss of sensitivity. Regular cleaning and maintenance are crucial for optimal performance.
Q3: I am getting poor peak shape (e.g., tailing or fronting) for my this compound peak. How can I improve it?
A3: Poor peak shape is often a chromatographic issue.
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.
-
Secondary Interactions: The carboxyl group of isovaleric acid can interact with active sites on the column, causing peak tailing. Using a column specifically designed for organic acid analysis or adding a small amount of a competing acid (e.g., formic acid) to the mobile phase can help.
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Q4: How can I differentiate between isovaleric acid and its isomers, such as pivalic acid, which can cause false positives in isovaleric acidemia screening?
A4: Differentiating between isomers is a significant challenge.
-
Chromatographic Separation: The most reliable method is to use a chromatographic system (either GC or LC) that can physically separate the isomers before they enter the mass spectrometer. This may require testing different columns and optimizing the temperature or solvent gradient.
-
Tandem Mass Spectrometry (MS/MS): While the precursor ions of isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns in MS/MS can be different. By carefully selecting the product ions for Multiple Reaction Monitoring (MRM), it is often possible to distinguish between isomers. For example, specific product ions can be generated from the quasi-molecular ions of isovaleroylglycine butyl ester that are not produced from pivaloylglycine butyl ester.[3][4]
Q5: What are the best practices for sample preparation when analyzing this compound in biological matrices like plasma or urine?
A5: Proper sample preparation is critical for accurate quantification.
-
Protein Precipitation: For plasma or serum samples, it is essential to remove proteins that can interfere with the analysis and foul the analytical column. This is typically done by adding a precipitating agent like acetonitrile (B52724) or sulfosalicylic acid, followed by centrifugation.
-
Solid-Phase Extraction (SPE): For more complex matrices or when higher sensitivity is required, SPE can be used to clean up the sample and concentrate the analyte.
-
Derivatization (for GC-MS): As isovaleric acid is not volatile enough for direct GC analysis, derivatization is necessary. Common methods include esterification to form methyl or other alkyl esters, or silylation.[5][6]
Quantitative Data Summary
The following tables provide a summary of typical quantitative performance data for the analysis of organic acids using stable isotope dilution methods. Note that specific values can vary depending on the instrument, method, and matrix.
Table 1: Typical Performance Characteristics for Organic Acid Quantification by LC-MS/MS
| Parameter | Typical Value |
| Recovery | 85-115% |
| Limit of Detection (LOD) | 0.1-10 ng/mL |
| Limit of Quantification (LOQ) | 0.5-50 ng/mL |
| Linearity (R²) | >0.99 |
Table 2: Example Concentrations of Isovalerylglycine in Newborn Screening
| Sample Type | Concentration Range (nmol/mL) |
| Control Newborns | 0.17 ± 0.03[3] |
| Patients with Isovaleric Acidemia | 1.3 - 80.0[3] |
| Newborns Treated with Pivalate-Generating Antibiotics | 0.22 ± 0.05[3] |
Experimental Protocols
Below are detailed methodologies for key experiments in the quantification of this compound.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 10 µL of an internal standard solution containing a known concentration of a stable isotope-labeled analog (e.g., D3-isovalerylglycine).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column suitable for polar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for both this compound and the internal standard.
-
-
Protocol 2: Quantification of this compound in Urine by GC-MS
-
Sample Preparation and Derivatization:
-
To 100 µL of urine, add the internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidifying the sample.
-
Evaporate the organic layer to dryness.
-
Derivatization (Esterification): Add 100 µL of 14% Boron Trifluoride in methanol (B129727) (BF₃-Methanol). Cap the vial tightly and heat at 60°C for 30 minutes to form the fatty acid methyl esters (FAMEs).
-
After cooling, add 200 µL of hexane (B92381) and 100 µL of water. Vortex and centrifuge.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatography:
-
Column: A polar capillary column (e.g., wax-type).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to separate the FAMEs.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.
-
-
Visualizations
Leucine Catabolism Pathway
The following diagram illustrates the metabolic pathway of leucine, which leads to the production of isovaleric acid. A deficiency in the enzyme isovaleryl-CoA dehydrogenase is the cause of isovaleric acidemia.
Caption: Leucine catabolism pathway leading to isovaleric acid.
Experimental Workflow for this compound Quantification
This diagram outlines the general workflow for the quantification of this compound in a biological sample using a stable isotope dilution method.
Caption: General experimental workflow for quantification.
References
sample purification methods for isovaleric acid-13C analysis
Welcome to the Technical Support Center for sample purification methods in isovaleric acid-13C analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound from biological samples?
A1: The primary methods for purifying this compound and other short-chain fatty acids (SCFAs) from biological matrices include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method depends on the sample matrix, required sample cleanliness, desired recovery, and throughput.
Q2: Is derivatization necessary for this compound analysis by LC-MS?
A2: Yes, derivatization is often necessary for the analysis of isovaleric acid and other SCFAs by Liquid Chromatography-Mass Spectrometry (LC-MS). Due to their high polarity and volatility, direct analysis can be challenging, leading to poor chromatographic retention and low sensitivity. Derivatization improves the chromatographic behavior and ionization efficiency of these analytes.
Q3: How do I choose the right internal standard for my this compound analysis?
A3: An ideal internal standard is a stable isotope-labeled version of the analyte, such as isovaleric acid-13C5 or d7-isovaleric acid. These standards have very similar chemical and physical properties to the analyte and will behave similarly during sample preparation and analysis, which helps to correct for matrix effects and variations in extraction recovery. When using a 13C-labeled internal standard, it is crucial to select one with a sufficient mass difference from the native analyte to avoid isotopic interference.
Q4: What are "matrix effects" and how can they impact my results?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Proper sample cleanup is essential to minimize matrix effects.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction (LLE) | - Ensure the pH of the aqueous phase is acidified to at least 2 pH units below the pKa of isovaleric acid (~4.78) to ensure it is in its neutral form for efficient extraction into an organic solvent. - Perform multiple extractions with fresh solvent to improve recovery. - Vigorously vortex or mix the sample to ensure thorough partitioning between the two phases. |
| Analyte Breakthrough (SPE) | - Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample. - Optimize the loading flow rate; a slower rate can improve retention. - Check if the sample volume or concentration is exceeding the capacity of the SPE sorbent. |
| Incomplete Elution (SPE) | - Use a stronger elution solvent or increase the volume of the elution solvent. - Ensure the elution solvent is appropriate for the sorbent chemistry and the analyte. For reversed-phase SPE, a polar organic solvent is typically used. |
| Analyte Adsorption to Labware | - Use silanized glassware or polypropylene (B1209903) tubes to minimize non-specific binding of the analyte. |
| Analyte Volatility | - Keep samples cold during processing and storage to minimize evaporative losses. - Avoid complete dryness during solvent evaporation steps if possible. |
High Variability in Results (Poor Reproducibility)
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | - Ensure all samples are treated identically throughout the purification process. Use calibrated pipettes and consistent timing for each step. - Automate liquid handling steps where possible to reduce human error. |
| Inconsistent pH Adjustment | - Use a calibrated pH meter and fresh buffers to ensure accurate and consistent pH adjustment for all samples. |
| SPE Cartridge/Well Inconsistency | - Use high-quality SPE cartridges or plates from a reputable manufacturer. - Ensure that the sorbent bed is not disturbed or channeled during sample loading and elution. |
| Matrix Effects | - Improve the sample cleanup method to remove more interfering compounds. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for variability in matrix effects. |
Isotopic Interference with 13C-Labeled Internal Standard
| Potential Cause | Recommended Solution |
| Natural Isotope Abundance | - The naturally occurring 13C isotopes in the unlabeled isovaleric acid can contribute to the signal of the 13C-labeled internal standard, especially at high analyte concentrations.[1] - Correction: Analyze a high-concentration standard of unlabeled isovaleric acid and monitor the mass transition of the internal standard to quantify the extent of interference. This contribution can then be subtracted from the internal standard's response in the samples.[1] |
| Impurity in Internal Standard | - The 13C-labeled internal standard may contain a small amount of the unlabeled analyte as an impurity.[2] - Correction: Analyze the internal standard solution alone to determine the contribution of the unlabeled analyte. This can be corrected for in the calibration curve.[2] |
| Insufficient Mass Resolution | - The mass spectrometer may not have sufficient resolution to distinguish between the analyte and the internal standard if the mass difference is small. - Solution: Use an internal standard with a higher degree of isotopic labeling (e.g., more 13C atoms) to increase the mass difference. |
Experimental Protocols
Solid-Phase Extraction (SPE) from Plasma/Serum
This protocol is designed for the purification of this compound from plasma or serum samples using a reversed-phase SPE cartridge.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg)
-
Plasma/Serum sample
-
This compound internal standard
-
Methanol (B129727) (for conditioning)
-
Deionized water (for equilibration)
-
Acidic solution (e.g., 0.1% formic acid in water) for sample acidification and washing
-
Elution solvent (e.g., acetonitrile (B52724) or methanol)
-
Vacuum manifold or positive pressure processor
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add the this compound internal standard.
-
Acidify the sample by adding 100 µL of 0.1% formic acid.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet any precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges by passing 1 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute the this compound with 1 mL of elution solvent (e.g., acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS analysis.
-
Liquid-Liquid Extraction (LLE) from Urine
This protocol describes the extraction of this compound from urine samples.
Materials:
-
Urine sample
-
This compound internal standard
-
Hydrochloric acid (HCl) or other strong acid
-
Extraction solvent (e.g., ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE))
-
Sodium chloride (NaCl) (optional, to reduce emulsion formation)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To 500 µL of urine in a centrifuge tube, add the this compound internal standard.
-
Acidify the urine to a pH of ~2 by adding a small volume of concentrated HCl.
-
(Optional) Add a small amount of NaCl to the tube.
-
-
Extraction:
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate) to the tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the tube at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any interface material.
-
-
Repeat Extraction (Optional but Recommended):
-
Add another 1 mL of fresh extraction solvent to the original sample tube and repeat steps 2-4. Combine the organic layers.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS analysis.
-
Protein Precipitation (PPT) from Serum
This is a rapid method for removing the bulk of proteins from serum samples.
Materials:
-
Serum sample
-
This compound internal standard
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
Centrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Sample Preparation:
-
To 100 µL of serum in a centrifuge tube, add the this compound internal standard.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (a 3:1 solvent-to-sample ratio) to the serum.[3]
-
Vortex vigorously for 1 minute to precipitate the proteins.
-
-
Incubation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the extract in the desired mobile phase for analysis.
-
Data Presentation
Table 1: Comparison of Purification Methods for Isovaleric Acid Analysis
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Typical Recovery | 85-100% | 70-95% | 80-100% (analyte dependent) |
| Reproducibility (RSD) | < 10% | < 15% | < 15% |
| Sample Cleanliness | High | Moderate | Low to Moderate |
| Throughput | Moderate to High (amenable to automation) | Low to Moderate | High |
| Cost per Sample | Moderate | Low | Low |
| Primary Advantage | High selectivity and cleanliness | Low cost and simple | Fast and high-throughput |
| Primary Disadvantage | Higher cost and method development | Can be labor-intensive, emulsion formation | Less effective at removing matrix components |
Note: The values presented are typical ranges and may vary depending on the specific matrix, protocol, and analytical instrumentation.
Visualizations
Experimental Workflows
References
Validation & Comparative
A Comparative Guide to Isovaleric Acid-13C and Other 13C-Fatty Acid Tracers in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of metabolic pathways. Among these, 13C-labeled fatty acids have emerged as critical probes for understanding lipid metabolism and its interplay with central carbon metabolism. This guide provides a comparative overview of isovaleric acid-13C and other commonly used 13C-fatty acid tracers, offering insights into their specific applications, experimental considerations, and the unique metabolic information each can provide.
Introduction to 13C-Fatty Acid Tracers
Stable isotope tracing using 13C-labeled substrates allows researchers to follow the metabolic fate of specific molecules as they are processed through various biochemical reactions. By measuring the incorporation of 13C into downstream metabolites, it is possible to quantify metabolic fluxes and identify active pathways. While long-chain fatty acids like palmitate and oleate (B1233923) are staples for studying fatty acid oxidation and synthesis, shorter-chain fatty acids and their branched-chain counterparts, such as isovaleric acid and acetate, offer unique windows into different aspects of cellular metabolism.
Comparison of Key 13C-Fatty Acid Tracers
The choice of a 13C-fatty acid tracer is dictated by the specific metabolic pathway under investigation. This compound, derived from the branched-chain amino acid (BCAA) leucine, provides a specialized tool for probing BCAA catabolism and its contribution to the acetyl-CoA pool. This contrasts with more general-purpose tracers like 13C-acetate, which labels the acetyl-CoA pool directly, and long-chain fatty acids like 13C-palmitate, which are primarily used to study fatty acid β-oxidation.
| Tracer | Primary Metabolic Pathway Traced | Key Applications | Typical Model Systems |
| This compound | Branched-Chain Amino Acid (Leucine) Catabolism | - Studying inborn errors of BCAA metabolism- Investigating the contribution of BCAA to lipogenesis and the TCA cycle- Assessing mitochondrial function | Cell Culture (e.g., CHO, HCT116), Animal Models (Mice) |
| Acetate-13C | Global Acetyl-CoA Metabolism | - Measuring whole-body and tissue-specific fatty acid synthesis- Assessing TCA cycle activity- Investigating histone acetylation | Cell Culture, Animal Models, Humans |
| Palmitate-13C | Long-Chain Fatty Acid β-Oxidation and Esterification | - Quantifying fatty acid oxidation rates- Tracing incorporation into complex lipids (e.g., triglycerides, phospholipids)- Studying lipid transport and storage | Perfused Organs (Heart, Liver), Animal Models, Humans |
| Oleate-13C | Monounsaturated Fatty Acid Metabolism | - Investigating the metabolism of unsaturated fatty acids- Studying the synthesis of complex lipids containing oleate | Animal Models, Humans |
Metabolic Pathways and Tracer Fates
The distinct metabolic entry points of these tracers determine the labeling patterns observed in downstream metabolites.
This compound Metabolism
Isovaleric acid is a key intermediate in the degradation of leucine.[1] Following its conversion to isovaleryl-CoA, it is further metabolized to acetyl-CoA, which can then enter the TCA cycle or be used for fatty acid synthesis. Tracing with this compound allows for the specific interrogation of this pathway.
General Fatty Acid Metabolism Traced by Other 13C-Tracers
In contrast, other fatty acid tracers provide a broader view of cellular metabolism. 13C-acetate directly labels the cytosolic and mitochondrial acetyl-CoA pools, while long-chain fatty acids like 13C-palmitate primarily trace the pathway of β-oxidation.
Experimental Protocols
Precise and reproducible experimental design is crucial for obtaining meaningful data from 13C tracer studies. Below are generalized protocols for cell culture and in vivo studies.
Cell Culture Experimental Workflow
This workflow is applicable for studying the metabolism of adherent or suspension cells.
Detailed Methodology for Cell Culture:
-
Cell Seeding and Growth: Plate cells in standard culture vessels and allow them to reach the desired confluency (typically 60-80%).
-
Tracer Introduction: Remove the standard growth medium and replace it with a custom medium containing the 13C-labeled fatty acid of interest (e.g., U-13C-leucine to trace isovaleric acid formation, or directly with 13C-isovaleric acid). The concentration of the tracer should be optimized to ensure sufficient labeling without causing metabolic perturbations.
-
Incubation: Culture the cells in the presence of the tracer for a predetermined duration. For steady-state analysis, a longer incubation (e.g., 24-48 hours) is typically required. For kinetic studies, multiple time points are taken.
-
Metabolism Quenching and Harvesting: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell suspension. Centrifuge to separate the cell pellet from the supernatant (media).
-
Metabolite Extraction: Extract metabolites from the cell pellet and the media supernatant. This often involves multiple steps of solvent extraction and centrifugation to separate polar and nonpolar metabolites.
-
Mass Spectrometry Analysis: Analyze the isotopic enrichment of target metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Correct for the natural abundance of 13C and calculate the mass isotopomer distribution (MID) for each metabolite. Use metabolic flux analysis (MFA) software to calculate flux rates through the relevant pathways.
In Vivo Experimental Workflow (Animal Models)
This workflow is suitable for studying whole-body or tissue-specific metabolism in animal models.
Detailed Methodology for In Vivo Studies:
-
Animal Acclimatization: House animals in a controlled environment and provide a standard diet to ensure metabolic homeostasis.
-
Tracer Administration: Administer the 13C-labeled fatty acid tracer. For acute studies, an intravenous bolus injection or continuous infusion is common. For long-term studies, a custom diet containing the labeled tracer can be used.[2]
-
Sample Collection: At designated time points, collect blood samples and euthanize the animals to harvest tissues of interest.
-
Metabolism Quenching: Immediately freeze-clamp tissues in liquid nitrogen to halt all enzymatic activity and preserve the in vivo metabolic state.
-
Metabolite Extraction: Homogenize the frozen tissues and extract metabolites using appropriate solvent systems. Process blood samples to isolate plasma or serum.
-
Mass Spectrometry Analysis: Perform GC-MS or LC-MS analysis on the tissue and plasma extracts to determine the 13C enrichment in various metabolites.
-
Data Analysis: Calculate the rate of appearance (Ra) and disappearance (Rd) of the tracer and its metabolites in the circulation. Use compartmental modeling to estimate tissue-specific metabolic fluxes.
Concluding Remarks
The selection of an appropriate 13C-fatty acid tracer is paramount for accurately probing specific metabolic pathways. This compound offers a targeted approach to investigate the metabolic fate of the branched-chain amino acid leucine, providing valuable insights into BCAA catabolism and its contributions to central carbon metabolism. In contrast, tracers like 13C-acetate and 13C-palmitate serve as broader tools for assessing overall acetyl-CoA metabolism and fatty acid oxidation, respectively. By understanding the unique advantages and applications of each tracer, researchers can design more informative experiments to unravel the complexities of cellular and systemic metabolism.
References
A Comparative Guide to the Accuracy of Isovaleric Acid-13C Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of isovaleric acid, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of isovaleric acid-13C as an internal standard against deuterated alternatives, supported by experimental data from published analytical methods.
The use of stable isotope-labeled internal standards in mass spectrometry is the gold standard for quantitative analysis. These standards, being chemically identical to the analyte, co-elute during chromatography and experience similar ionization effects, thus effectively compensating for variations in sample preparation and instrument response. However, the choice between carbon-13 (¹³C) and deuterium (B1214612) (²H or D) labeling can influence the accuracy and precision of the results.
The "Isotope Effect": A Key Differentiator
The primary distinction in performance between ¹³C-labeled and deuterated internal standards arises from the "isotope effect." The larger relative mass difference between deuterium and hydrogen can slightly alter the physicochemical properties of the molecule. This can sometimes lead to a partial separation of the deuterated standard from the native analyte during chromatography. In contrast, the substitution of ¹²C with ¹³C results in a negligible change in molecular properties, ensuring a more consistent co-elution with the unlabeled analyte. This perfect co-elution is critical for the accurate correction of matrix effects, which can fluctuate across a chromatographic peak. Furthermore, ¹³C-labeled standards are not susceptible to the back-exchange of labels, a potential issue with some deuterated compounds.
Performance Data from Validated Methods
While a direct head-to-head comparison for isovaleric acid was not found in a single study, a review of validated methods for short-chain fatty acid (SCFA) analysis provides valuable insights into the performance of both types of internal standards. The following tables summarize quantitative data from studies utilizing either ¹³C-labeled or deuterated internal standards for SCFAs, including isovaleric acid.
| Validation Parameter | Method Using ¹³C-Labeled Internal Standards | Method Using Deuterated Internal Standards | Reference |
| Linearity (r²) | > 0.998 | Not explicitly stated for isovaleric acid, but linear over a wide range for other SCFAs. | [1] |
| Intra-day Precision (CV%) | < 12% | Not explicitly stated for isovaleric acid. | [1] |
| Inter-day Precision (CV%) | < 20% | Not explicitly stated for isovaleric acid. | [1] |
| Limit of Detection (LOD) | 0.001 mM | Not explicitly stated for isovaleric acid. | [1] |
| Analyte Recovery | 93.97% to 113.81% | Not explicitly stated for isovaleric acid. | [2][3] |
Table 1: Comparison of Method Validation Parameters. This table presents a summary of the performance characteristics of analytical methods for short-chain fatty acids using either ¹³C-labeled or deuterated internal standards. The data is compiled from separate studies and provides a comparative overview of the expected performance.
Experimental Protocols
The following sections detail the methodologies employed in the studies cited, providing a framework for the analysis of isovaleric acid using a stable isotope-labeled internal standard.
Sample Preparation: Derivatization
For the analysis of short-chain fatty acids like isovaleric acid by liquid chromatography-mass spectrometry (LC-MS), a derivatization step is often necessary to improve chromatographic retention and ionization efficiency. A common method involves derivatization to 3-nitrophenylhydrazones (3NPH).
-
Sample Collection: Biological samples (e.g., plasma, serum, fecal extracts) are collected and processed.
-
Internal Standard Spiking: A known concentration of the stable isotope-labeled internal standard (e.g., isovaleric acid-¹³C or a deuterated analog) is added to the sample at the earliest stage of preparation.
-
Derivatization Reaction:
-
Add 20 µL of 200 mM 3-nitrophenylhydrazine (B1228671) hydrochloride.
-
Add 20 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride.
-
Mix and incubate at 40°C for 30 minutes.
-
-
Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid.
-
Analysis: The derivatized sample is then ready for LC-MS/MS analysis.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following are typical parameters for the LC-MS/MS analysis of derivatized short-chain fatty acids.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Kinetex® 2.6 µm XB-C18, 50 × 2.1 mm) is commonly used.[4]
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is employed for separation.[4]
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the derivatization agent and analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantitative analysis of isovaleric acid using a stable isotope-labeled internal standard.
References
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ro.ecu.edu.au [ro.ecu.edu.au]
- 3. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]
- 4. lipidmaps.org [lipidmaps.org]
A Researcher's Guide to 13C-Labeled Metabolic Probes: A Comparative Analysis
In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients is paramount for advancing research in fields ranging from basic science to drug development. 13C-labeled metabolic probes have become indispensable tools for tracing the fate of molecules within biological systems, offering a real-time view of metabolic fluxes. This guide provides a comprehensive comparative analysis of commonly used 13C-labeled metabolic probes, supported by experimental data, detailed protocols, and visual representations of key metabolic pathways to aid researchers, scientists, and drug development professionals in selecting the most appropriate tracer for their experimental needs.
Principles of 13C Metabolic Flux Analysis (MFA)
13C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The methodology involves introducing a substrate labeled with the stable isotope ¹³C into a biological system. As cells metabolize this labeled substrate, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally determine the metabolic fluxes throughout the cellular network.[2] The selection of the ¹³C labeled tracer is critical as it dictates the precision and accuracy of the flux estimations for specific pathways.[1][2]
Comparative Analysis of Common 13C-Labeled Probes
The choice of a ¹³C tracer is highly dependent on the metabolic pathway of interest. Glucose and glutamine are two of the most abundant nutrients for many cultured cells, making their ¹³C-labeled versions the most commonly used probes.[2]
13C-Labeled Glucose Tracers
Glucose is a central player in energy metabolism, feeding into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2] Different labeling patterns on the glucose molecule offer distinct advantages for interrogating these pathways.
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [U-¹³C₆]Glucose | General metabolic screening, Glycolysis, TCA Cycle | Labels all carbons, providing a broad overview of glucose metabolism and its contribution to downstream pathways.[3] Useful for identifying unexpected metabolic pathways. | Can lead to complex labeling patterns that are challenging to interpret for specific flux ratios. Less informative for the pentose phosphate pathway compared to positionally labeled tracers. |
| [1,2-¹³C₂]Glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides high precision for determining fluxes in the PPP and upper glycolysis.[1] Considered one of the best single tracers for overall metabolic network analysis.[1] | May provide less resolution for the TCA cycle compared to other tracers. |
| [1-¹³C]Glucose & [2-¹³C]Glucose | Glycolysis, Pentose Phosphate Pathway | Outperform [U-¹³C₆]Glucose for estimating fluxes in the PPP.[1] | Less commonly used than [1,2-¹³C₂]Glucose, which generally provides more precise estimates for both glycolysis and the PPP.[1] |
13C-Labeled Glutamine Tracers
Glutamine is a key anaplerotic substrate, meaning it replenishes TCA cycle intermediates. It is also crucial for the synthesis of nucleotides and other amino acids.[2]
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| [U-¹³C₅]Glutamine | TCA Cycle, Anaplerosis, Reductive Carboxylation | Excellent for probing TCA cycle activity, particularly in cancer cells where glutamine is a major fuel source.[1][4] Provides high-resolution data on glutamine's contribution to the TCA cycle and lipogenesis.[4] | Provides limited information on glycolytic pathways. |
| [1-¹³C]Glutamine & [5-¹³C]Glutamine | TCA Cycle, Reductive Carboxylation | Can be useful for evaluating the fraction of glutamine that is metabolized through reductive carboxylation.[4] | Generally less informative than [U-¹³C₅]Glutamine for a comprehensive analysis of the TCA cycle.[5] |
Quantitative Performance of 13C Probes
The precision of flux estimates is a critical factor in choosing a tracer. The following table summarizes the performance of different tracers in determining fluxes for key metabolic pathways, with lower 95% confidence interval values indicating higher precision. The data is derived from computational analysis of experimental data from cancer cell lines.[1]
| Metabolic Pathway | Best Performing Tracer(s) | 95% Confidence Interval (Relative Flux Units) |
| Glycolysis (overall) | [1,2-¹³C₂]Glucose | ± 0.1 |
| Pentose Phosphate Pathway (oxidative) | [1,2-¹³C₂]Glucose | ± 0.2 |
| TCA Cycle (overall) | [U-¹³C₅]Glutamine | ± 0.3 |
| Pyruvate Dehydrogenase | [U-¹³C₅]Glutamine | ± 0.5 |
| Anaplerotic Carboxylation | [U-¹³C₅]Glutamine | ± 0.4 |
Experimental Protocols
Generalized Protocol for 13C Labeling in Cultured Mammalian Cells
This protocol outlines the key steps for a typical ¹³C labeling experiment.
1. Cell Culture and Isotopic Labeling:
-
Seed adherent mammalian cells in standard growth medium and culture until they reach approximately 70-80% confluency.[3]
-
Prepare a custom ¹³C-labeling medium by replacing the standard carbon source (e.g., glucose or glutamine) with the desired ¹³C-labeled tracer.[3]
-
Aspirate the standard medium and replace it with the ¹³C-labeling medium.
-
Incubate the cells for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the metabolic pathway being studied, but for many metabolites in central carbon metabolism, it is typically between 1.5 to 3 hours.[4]
2. Rapid Metabolite Quenching and Extraction:
-
To halt metabolic activity instantly, rapidly aspirate the labeling medium.[3]
-
Immediately wash the cells with ice-cold saline.[3]
-
Add an ice-cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the plate.[3]
-
Transfer the cell suspension to a microcentrifuge tube.
3. Sample Processing:
-
Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[3]
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.[3]
-
Dry the metabolite extract, typically using a speed vacuum concentrator.
4. Sample Analysis (GC-MS):
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis. This often involves resuspending the sample in pyridine (B92270) and adding a derivatization agent like MTBSTFA, followed by incubation at 60°C.[3]
-
Analyze the derivatized sample using a GC-MS system to determine the mass isotopomer distributions of the metabolites of interest.[1]
5. Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use specialized software (e.g., Metran, INCA) to estimate metabolic fluxes by fitting the measured labeling data to a metabolic model.[6]
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex metabolic pathways and experimental workflows.
Caption: Central Carbon Metabolism Pathways.
Caption: A Generalized Experimental Workflow for 13C Metabolic Flux Analysis.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sourcing Isovaleric Acid-13C as a Certified Reference Material
For researchers and scientists in drug development and metabolic research, the accuracy and reliability of analytical measurements are paramount. The use of stable isotope-labeled internal standards, such as isovaleric acid-13C, is a cornerstone of robust quantitative analysis by mass spectrometry. When the highest level of accuracy and traceability is required, a Certified Reference Material (CRM) is the standard of choice. This guide provides a comprehensive comparison of commercially available this compound and its alternatives, complete with experimental protocols and decision-making workflows to aid in your sourcing decisions.
Comparison of Isovaleric Acid Reference Materials
Selecting the appropriate reference material depends on the specific requirements of your analytical method. A Certified Reference Material (CRM) is manufactured and certified under ISO 17034 and tested in an ISO/IEC 17025 accredited laboratory, providing the highest level of accuracy, traceability, and measurement uncertainty. Research-grade stable isotope-labeled compounds, while high purity, may not come with the same level of certification and documentation as a CRM.
| Supplier | Product Number | Material Type | Certification | Purity/Concentration | Isotopic Purity | Format |
| Sigma-Aldrich | CRM78266 | Certified Reference Material (CRM) | ISO 17034, TraceCERT® | ≥98.5% (GC) | N/A (Unlabeled) | Neat |
| Sigma-Aldrich | 487635 | Stable Isotope Standard | - | Not specified | 99 atom % 13C | Neat |
| Cambridge Isotope Laboratories, Inc. (CIL) | CLM-2095-1 | Stable Isotope Standard | ISO 9001 | ≥98% | 99% | Neat |
| Eurisotop (Distributor for CIL) | CLM-2095-1 | Stable Isotope Standard | ISO 9001 | ≥98% | 99% | Neat |
| Sigma-Aldrich | 808997 | Stable Isotope Standard | - | ≥97% (CP) | ≥98 atom % D | Neat |
Note: Data is compiled from publicly available information on supplier websites. For the most accurate and up-to-date specifications, please refer to the Certificate of Analysis for a specific lot number.
Deciding on the Right Reference Material: A Workflow
The selection of a reference material is a critical step in the development of a quantitative analytical method. The following workflow illustrates the decision-making process based on the required level of analytical rigor.
Caption: Decision workflow for selecting the appropriate reference material.
Experimental Protocols for Isovaleric Acid Quantification
The following are generalized experimental protocols for the quantification of isovaleric acid in biological matrices using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These should be optimized for your specific application and instrumentation.
I. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of volatile compounds like isovaleric acid and often involves derivatization to improve chromatographic properties and sensitivity.
1. Sample Preparation and Extraction:
-
Matrix: Plasma, serum, fecal water, or tissue homogenate.
-
Internal Standard Spiking: Add a known amount of this compound to the sample as an internal standard at the beginning of the sample preparation process.
-
Acidification: Acidify the sample with an acid such as hydrochloric acid (HCl) to protonate the carboxylic acid group of isovaleric acid, making it more extractable into an organic solvent.
-
Liquid-Liquid Extraction (LLE): Extract the isovaleric acid from the acidified aqueous sample using a water-immiscible organic solvent like diethyl ether or methyl tert-butyl ether (MTBE). Vortex thoroughly and centrifuge to separate the phases.
-
Drying: Transfer the organic layer to a clean tube and dry it over anhydrous sodium sulfate (B86663) to remove any residual water.
2. Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common derivatizing agent for converting carboxylic acids to their more volatile trimethylsilyl (B98337) (TMS) esters.
-
Procedure: Evaporate the dried organic extract to dryness under a gentle stream of nitrogen. Add the derivatization reagent and heat the mixture (e.g., at 60-80°C for 30-60 minutes) to facilitate the reaction.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: A polar capillary column, such as a DB-FFAP (Free Fatty Acid Phase) or a similar wax-type column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Oven Temperature Program: An example program could be: start at 50°C, hold for 2 minutes, ramp to 200°C at 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification. Monitor characteristic ions for both the native isovaleric acid derivative and the this compound internal standard.
II. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS is also a powerful technique for the analysis of short-chain fatty acids and often requires derivatization to improve retention on reversed-phase columns and enhance ionization efficiency.
1. Sample Preparation and Derivatization:
-
Matrix: Plasma, serum, or fecal extracts.
-
Internal Standard Spiking: Spike the sample with this compound.
-
Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a common choice for derivatizing carboxylic acids for LC-MS analysis.
-
Procedure: Mix the sample with the derivatization cocktail and allow it to react. The reaction conditions (temperature and time) should be optimized. After the reaction, the derivatized analytes can be extracted or directly diluted for injection.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phases:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+ QTRAP) is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transitions from the precursor ion to a characteristic product ion are monitored for both the analyte and the internal standard.
Typical Analytical Workflow Using an Internal Standard
The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation and instrument response. The following diagram outlines a typical workflow for quantitative analysis using this approach.
Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.
By carefully selecting the appropriate reference material and employing a validated analytical method, researchers can ensure the generation of high-quality, reproducible data in their studies. For applications demanding the highest level of accuracy and metrological traceability, the use of a Certified Reference Material is strongly recommended.
Illuminating Cellular Metabolism: A Comparative Guide to Cross-Validation of Metabolic Pathways Using Multiple 13C Tracers
For researchers, scientists, and drug development professionals, understanding the intricate network of metabolic pathways is paramount for advancing biological research and therapeutic innovation. Stable isotope tracing, particularly with 13C-labeled substrates, offers unparalleled insights into the dynamic nature of cellular metabolism.[1][2] This guide provides a comprehensive comparison of various 13C tracers for the cross-validation of metabolic pathways, supported by experimental data, detailed protocols, and visual representations to aid in the design and interpretation of metabolic flux analysis studies.
The core principle of 13C Metabolic Flux Analysis (13C-MFA) lies in introducing a substrate labeled with the stable isotope 13C into a biological system.[3] As cells metabolize this labeled substrate, the 13C atoms are incorporated into downstream metabolites. By measuring the isotopic labeling patterns using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally determine the rates (fluxes) of intracellular metabolic reactions.[3][4] The selection of the 13C tracer is a critical decision that significantly influences the precision and accuracy of flux estimations for specific pathways.[3][5][6]
Comparative Analysis of 13C Tracers
The choice of a 13C-labeled tracer is dictated by the specific metabolic pathways under investigation. Different isotopomers of a substrate, such as glucose, provide unique labeling patterns that can resolve fluxes through distinct routes.
| Tracer | Primary Application(s) | Advantages | Limitations |
| [U-13C6]Glucose | General metabolic screening, TCA Cycle | Labels all carbons, enabling the tracing of the entire glucose backbone into a wide array of pathways. Useful for discovering unexpected metabolic routes.[3] | Can result in complex labeling patterns that are difficult to interpret for specific flux ratios. Not ideal for elucidating flux through the pentose (B10789219) phosphate (B84403) pathway.[3] |
| [1,2-13C2]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP), overall network | Provides the most precise estimates for fluxes in glycolysis and the PPP.[5][6] Outperforms many other commonly used glucose tracers for overall network analysis.[5] | May not be the optimal choice for solely analyzing the TCA cycle. |
| [1-13C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Historically a common choice for PPP analysis. | Less precise for estimating glycolysis and PPP fluxes compared to tracers like [1,2-13C2]glucose.[5] |
| [2-13C]Glucose & [3-13C]Glucose | Glycolysis, Pentose Phosphate Pathway (PPP) | Offer better performance in estimating fluxes for glycolysis and the PPP compared to [1-13C]glucose.[5] | Not as precise as [1,2-13C2]glucose for overall network analysis.[5] |
| [U-13C5]Glutamine | Tricarboxylic Acid (TCA) Cycle, anaplerosis | The preferred tracer for analyzing the TCA cycle and associated anaplerotic and cataplerotic reactions.[5][6] | Provides limited information on glycolytic and PPP fluxes. |
| Mixtures of Tracers | Comprehensive flux analysis | Using multiple tracers in parallel experiments can significantly improve the precision and accuracy of flux estimations across the entire metabolic network.[7][8] For example, a combination of [1,6-13C]glucose and [1,2-13C]glucose has been shown to dramatically improve flux precision.[7] | Can increase the complexity of data analysis and the cost of experiments. Some mixtures, like 80% [1-13C]glucose + 20% [U-13C]glucose, have been shown to perform poorly.[7][9] |
Experimental Protocols
A successful 13C-MFA experiment requires meticulous planning and execution.[10] The following protocols provide a general framework for conducting such studies in mammalian cells.
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the steps for labeling cells with a 13C tracer to achieve an isotopic steady state.[10]
Materials:
-
Adherent mammalian cell line
-
Standard cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Custom 13C-labeling medium (lacking the unlabeled substrate)
-
13C-labeled tracer (e.g., [U-13C6]glucose)
-
Cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in standard culture medium and grow to the desired confluency.
-
Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS).
-
Replace the standard medium with the custom 13C-labeling medium containing the 13C tracer.
-
Incubate the cells for a duration sufficient to reach isotopic steady state. This time will vary depending on the cell line and metabolic rates.
Protocol 2: Metabolite Extraction
This protocol details the process of quenching metabolic activity and extracting intracellular metabolites.[10]
Materials:
-
Quenching solution (e.g., cold methanol)
-
Extraction solvent (e.g., a mixture of methanol, acetonitrile, and water)
-
Cell scraper
-
Centrifuge
Procedure:
-
Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to remove extracellular metabolites.
-
Add ice-cold quenching solution to immediately halt metabolic activity.
-
Scrape the cells and collect the cell suspension.
-
Add the extraction solvent to the cell suspension to lyse the cells and solubilize the metabolites.
-
Centrifuge the mixture to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites for analysis.
Protocol 3: Analysis by Mass Spectrometry
The extracted metabolites are then analyzed by GC-MS or LC-MS to determine the mass isotopomer distributions.[4]
Procedure for GC-MS:
-
Dry the metabolite extract.
-
Derivatize the metabolites to make them volatile for GC analysis. A common agent is MTBSTFA.[10]
-
Inject the derivatized sample into the GC-MS system.
-
Acquire the mass spectra to determine the mass isotopomer distributions of the metabolites.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic networks and experimental procedures.
Conclusion
The cross-validation of metabolic pathways using multiple 13C tracers is a powerful strategy to obtain a comprehensive and accurate understanding of cellular metabolism.[8] The choice of tracer, or combination of tracers, is paramount and should be tailored to the specific biological questions being addressed.[3][5] By combining rigorous experimental protocols with advanced analytical and computational methods, researchers can generate high-fidelity metabolic flux maps that provide deep insights into cellular physiology in both health and disease. This guide serves as a foundational resource for designing and implementing robust 13C-MFA studies to accelerate discovery in metabolic research and drug development.
References
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to [U-13C]Glucose and Isovaleric Acid-13C for TCA Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate isotopic tracer is paramount for the accurate elucidation of metabolic pathways and the quantification of metabolic fluxes. This guide provides a comprehensive comparison of two key tracers, universally labeled [U-13C]glucose and isovaleric acid-13C, for the analysis of the Tricarboxylic Acid (TCA) cycle. Understanding the distinct metabolic entry points and labeling patterns of these tracers is crucial for designing informative experiments and interpreting the resulting data in the context of drug development and metabolic research.
Principles of Tracing the TCA Cycle
The TCA cycle is a central hub of cellular metabolism, integrating catabolic pathways of carbohydrates, fats, and proteins. Isotopic tracers, such as those labeled with Carbon-13 (¹³C), allow researchers to follow the journey of carbon atoms from a specific substrate into the various intermediates of the TCA cycle. By measuring the incorporation of ¹³C into these intermediates using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), it is possible to determine the relative contribution of different substrates to the TCA cycle and to quantify the rates of metabolic reactions (fluxes).
[U-13C]Glucose: A Classic Tracer for Glycolytic Entry
Universally labeled glucose, or [U-¹³C]glucose, is a widely used tracer where all six carbon atoms of the glucose molecule are ¹³C. Its primary entry into the TCA cycle is through glycolysis, where it is converted to two molecules of [U-¹³C]pyruvate. Pyruvate (B1213749) then enters the mitochondria and is decarboxylated by the pyruvate dehydrogenase complex to form [1,2-¹³C]acetyl-CoA, which condenses with oxaloacetate to initiate the TCA cycle.
Advantages:
-
Provides a direct measure of the contribution of glucose to the TCA cycle.
-
Well-established protocols and extensive literature are available.
-
Useful for studying the interplay between glycolysis and the TCA cycle.
Limitations:
-
Labeling of TCA cycle intermediates can be diluted by the influx of unlabeled acetyl-CoA from other sources, such as fatty acid and amino acid catabolism.
-
In some cell types, particularly cancer cells, a significant portion of glucose-derived carbon may be diverted to lactate (B86563) production (the Warburg effect), reducing its entry into the TCA cycle.
This compound: A Probe for Fatty Acid and Amino Acid Catabolism
Isovaleric acid is a branched-chain fatty acid derived from the catabolism of the amino acid leucine (B10760876). When a ¹³C-labeled version is used as a tracer, it provides insights into the contribution of both fatty acid oxidation and amino acid breakdown to the TCA cycle. The catabolism of isovaleric acid yields two key molecules that can enter the TCA cycle: acetyl-CoA and propionyl-CoA. Propionyl-CoA is then converted in a series of steps to succinyl-CoA, a direct intermediate of the TCA cycle.
Advantages:
-
Allows for the specific tracing of branched-chain fatty acid and leucine metabolism into the TCA cycle.
-
Provides a more direct measure of fatty acid oxidation's contribution to anaplerosis (the replenishment of TCA cycle intermediates).
-
Can reveal metabolic reprogramming in diseases where fatty acid metabolism is altered.
Limitations:
-
The metabolic pathway is more complex than that of glucose, involving more enzymatic steps before entry into the TCA cycle.
-
Direct comparative studies with [U-¹³C]glucose are less common in the literature.
-
The contribution of isovaleric acid to the total acetyl-CoA pool may be smaller than that of glucose in many cell types under standard conditions.
Quantitative Data Comparison
The relative contribution of glucose and fatty acids to the TCA cycle can vary significantly depending on the cell type, physiological state, and nutrient availability. The following table summarizes typical contributions based on metabolic flux analysis studies. It is important to note that direct quantitative data for isovaleric acid is limited; therefore, the data presented for "Fatty Acids" serves as a proxy.
| Cell Type/Tissue | Predominant Fuel Source for TCA Cycle | Approximate Contribution of Glucose | Approximate Contribution of Fatty Acids | Citation |
| Proliferating Cancer Cells | Glucose and Glutamine | High | Low (<10% of acetyl-CoA) | [1] |
| Heart Muscle | Fatty Acids | Low | High | [2] |
| Brain | Glucose | High | Low | [2] |
| Liver (Fasted State) | Fatty Acids | Low | High | [2] |
| Adipose Tissue | Glucose and Fatty Acids | Variable | Variable | [2] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results in stable isotope tracing experiments.
Protocol 1: [U-13C]Glucose Labeling for TCA Cycle Analysis
This protocol is adapted for adherent mammalian cells in a 6-well plate format.
1. Cell Culture and Labeling:
- Seed cells in a 6-well plate and grow in standard culture medium until they reach the desired confluency (typically 70-80%).
- Prepare labeling medium by replacing the glucose in the standard medium with [U-¹³C]glucose at the same concentration.
- Aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-labeling medium.
- Incubate the cells for a predetermined time to achieve isotopic steady-state. This time can range from a few hours to over 24 hours, depending on the cell line and the turnover rate of the metabolites of interest. For TCA cycle intermediates, isotopic steady state is often reached within several hours.[3]
2. Metabolite Extraction:
- Aspirate the labeling medium and quickly wash the cells with ice-cold 0.9% NaCl solution.
- Immediately add 1 mL of ice-cold 80% methanol (B129727) to each well to quench metabolism and extract metabolites.
- Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
- Vortex the tubes and incubate at -20°C for at least 30 minutes.
- Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new tube.
3. Sample Preparation for GC-MS Analysis:
- Dry the metabolite extract using a vacuum concentrator.
- Derivatize the dried metabolites to make them volatile for GC analysis. A common method is silylation using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).
- Add 50 µL of pyridine (B92270) and 50 µL of MTBSTFA to the dried extract.
- Incubate at 60°C for 1 hour.
- After cooling, the sample is ready for GC-MS analysis.
4. GC-MS Analysis:
- Analyze the derivatized sample using a GC-MS system.
- The mass spectrometer will detect the mass-to-charge ratio (m/z) of the metabolite fragments, allowing for the determination of the mass isotopomer distribution (MID), which reflects the number of ¹³C atoms incorporated into each metabolite.
Protocol 2: this compound Labeling for TCA Cycle Analysis
This protocol is adapted from general protocols for fatty acid tracing and should be optimized for the specific cell line and experimental conditions.
1. Preparation of Labeled Fatty Acid Medium:
- This compound is typically conjugated to bovine serum albumin (BSA) to facilitate its uptake by cells.
- Prepare a stock solution of ¹³C-isovaleric acid conjugated to fatty acid-free BSA.
- Add the ¹³C-isovaleric acid-BSA conjugate to the cell culture medium to the desired final concentration.
2. Cell Culture and Labeling:
- Follow the same cell seeding and growth procedures as for the [U-¹³C]glucose protocol.
- Replace the standard medium with the prepared ¹³C-isovaleric acid-containing medium.
- Incubate for a sufficient time to allow for uptake and metabolism into the TCA cycle.
3. Metabolite Extraction and Sample Preparation:
- Follow the same procedures for metabolite extraction and derivatization as described in Protocol 1.
4. GC-MS Analysis:
- Analyze the samples by GC-MS to determine the mass isotopomer distributions of TCA cycle intermediates. The labeling patterns will be distinct from those observed with [U-¹³C]glucose.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways and a general experimental workflow.
Caption: Metabolic fate of [U-13C]glucose into the TCA cycle.
Caption: Metabolic fate of this compound into the TCA cycle.
Caption: General experimental workflow for 13C metabolic flux analysis.
Conclusion
Both [U-¹³C]glucose and this compound are valuable tracers for interrogating TCA cycle metabolism, each providing a unique window into cellular physiology. While [U-¹³C]glucose is the standard for assessing the contribution of glycolysis, this compound offers a more specialized tool for probing the role of fatty acid and branched-chain amino acid catabolism. The choice of tracer should be dictated by the specific biological question being addressed. For a comprehensive understanding of TCA cycle dynamics, a multi-tracer approach, potentially combining both glucose and a fatty acid tracer in parallel experiments, can yield the most insightful results.
References
Performance Evaluation of Isovaleric Acid-13C: A Comparative Guide for Metabolic Tracing
For researchers, scientists, and drug development professionals engaged in metabolic studies, the selection of an appropriate isotopic tracer is paramount for obtaining accurate and insightful data. This guide provides a comprehensive overview of the metabolic context of isovaleric acid and a framework for evaluating the performance of isovaleric acid-¹³C as a metabolic tracer in comparison to established alternatives across different biological systems.
Understanding Isovaleric Acid Metabolism
Isovaleric acid is a short-chain fatty acid that is a key intermediate in the catabolism of the branched-chain amino acid (BCAA), leucine (B10760876). The metabolic pathway begins with the transamination of leucine to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA. Isovaleryl-CoA is a central metabolite that can be further metabolized, and its accumulation is associated with the genetic disorder isovaleric acidemia.
Currently, the primary method for tracing the flux through the leucine catabolic pathway involves the use of ¹³C-labeled leucine. By administering ¹³C-leucine, researchers can track the incorporation of the ¹³C label into downstream metabolites, including isovaleryl-carnitine, providing insights into the activity of this pathway.
Hypothetical Performance Comparison: ¹³C-Isovaleric Acid vs. ¹³C-Octanoic Acid for Fatty Acid Oxidation
A primary application for a ¹³C-labeled short-chain fatty acid is in breath tests to assess mitochondrial fatty acid β-oxidation. The principle involves administering the ¹³C-labeled fatty acid and measuring the rate of ¹³CO₂ exhalation, which reflects the rate of its oxidation. A direct comparison of ¹³C-isovaleric acid with a well-established tracer like ¹³C-octanoic acid would be necessary to validate its performance.
Data Presentation: Quantitative Comparison of Breath Test Performance Metrics
The following table outlines the key performance metrics that would be collected in a head-to-head comparison of a hypothetical ¹³C-isovaleric acid breath test and a ¹³C-octanoic acid breath test.
| Performance Metric | ¹³C-Isovaleric Acid (Hypothetical Data) | ¹³C-Octanoic Acid (Reference Data) | Biological System |
| Cumulative % ¹³C Dose Recovered (cPDR) at 2h | Value | Value | Healthy Human Volunteers |
| Time to Peak ¹³CO₂ Exhalation (Tₘₐₓ) | Value (min) | Value (min) | Healthy Human Volunteers |
| Peak % ¹³C Dose Recovered (PDR) | Value | Value | Healthy Human Volunteers |
| Sensitivity for Detecting FAO defects | Value (%) | Value (%) | Patients with known FAO disorders |
| Specificity for Detecting FAO defects | Value (%) | Value (%) | Healthy Human Volunteers |
| Intra-subject Variability (CV%) | Value (%) | Value (%) | Repeated tests in the same subjects |
Experimental Protocols
A rigorous comparison would necessitate a standardized experimental protocol. Below is a detailed methodology for a crossover study design.
Experimental Protocol: Comparative ¹³C-Breath Test for Fatty Acid Oxidation
-
Subject Recruitment: Recruit a cohort of healthy volunteers and a cohort of patients with known mitochondrial fatty acid oxidation disorders.
-
Study Design: Employ a randomized, crossover design where each subject undergoes both the ¹³C-isovaleric acid breath test and the ¹³C-octanoic acid breath test on separate days, with a washout period of at least 48 hours between tests.
-
Subject Preparation: Subjects should fast for at least 8 hours overnight prior to the test. Baseline breath samples are collected.
-
Tracer Administration: A standardized dose (e.g., 100 mg) of either ¹³C-isovaleric acid or ¹³C-octanoic acid, co-administered with a small, standardized meal to ensure gastric emptying, is given orally.
-
Breath Sample Collection: Breath samples are collected into appropriate collection bags at baseline and at 15-minute intervals for the first hour, followed by 30-minute intervals for the subsequent 3 hours.
-
Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using isotope ratio mass spectrometry (IRMS) or non-dispersive infrared spectroscopy (NDIRS).
-
Data Analysis: The percentage of the administered ¹³C dose recovered as ¹³CO₂ is calculated over time. Key parameters including cPDR, Tₘₐₓ, and PDR are determined. Statistical analysis is performed to compare the performance of the two tracers.
Metabolic Flux Analysis in Cell Culture
In the context of in vitro studies, ¹³C-isovaleric acid could serve as a tracer to investigate branched-chain amino acid metabolism and its contribution to cellular energy and biosynthesis. Its performance would be evaluated based on its uptake by cells and the extent of ¹³C incorporation into downstream metabolites compared to using ¹³C-leucine.
Data Presentation: Comparison of Tracer Performance in Metabolic Flux Analysis
| Performance Metric | ¹³C-Isovaleric Acid (Hypothetical Data) | ¹³C-Leucine (Reference Data) | Biological System |
| Cellular Uptake Rate | Value (nmol/10⁶ cells/hr) | Value (nmol/10⁶ cells/hr) | Cancer Cell Line (e.g., A549) |
| ¹³C-Enrichment in Acetyl-CoA | Value (M+2 %) | Value (M+2 %) | Cancer Cell Line (e.g., A549) |
| ¹³C-Enrichment in Citrate | Value (M+2 %) | Value (M+2 %) | Cancer Cell Line (e.g., A549) |
| Precision of Flux Estimates (e.g., for TCA cycle) | Value (Confidence Interval) | Value (Confidence Interval) | Cancer Cell Line (e.g., A549) |
Experimental Protocols
Experimental Protocol: Comparative ¹³C-Metabolic Flux Analysis in Cell Culture
-
Cell Culture: Culture the desired cell line (e.g., a cancer cell line known to have active BCAA metabolism) in standard growth medium.
-
Isotope Labeling: Switch the cells to a labeling medium containing either ¹³C-isovaleric acid or ¹³C-leucine at a defined concentration for a time course to determine the approach to isotopic steady state.
-
Metabolite Extraction: After the labeling period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Metabolite Analysis: Analyze the metabolite extracts using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites (e.g., acetyl-CoA, TCA cycle intermediates, amino acids).
-
Metabolic Flux Analysis: Use the measured mass isotopomer distributions and extracellular flux rates (uptake/secretion rates) to calculate intracellular metabolic fluxes using a computational modeling platform (e.g., INCA, Metran).
-
Performance Comparison: Compare the precision and accuracy of the flux estimates obtained with ¹³C-isovaleric acid versus ¹³C-leucine.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the relevant metabolic pathway and a hypothetical experimental workflow.
Caption: Leucine catabolism pathway leading to isovaleric acid.
Caption: Workflow for a comparative ¹³C-breath test study.
Safety Operating Guide
Safe Disposal of Isovaleric Acid-13C: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of isovaleric acid-13C, this guide offers a procedural, step-by-step plan to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing environmental impact and maintaining a safe laboratory environment.
This compound, while chemically similar to its unlabeled counterpart, requires careful handling due to its corrosive and combustible nature.[1] The procedures outlined below are designed to be a reliable resource for operational questions regarding its disposal.
Essential Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to be familiar with the hazards associated with isovaleric acid. It is a combustible liquid that can cause severe skin burns and eye damage.[1][2] Inhalation of vapors should be avoided, and all handling must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[4]
-
Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.[2][4]
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.
Quantitative Data Summary
The following table summarizes the key quantitative data for isovaleric acid. Note that the isotopic labeling with Carbon-13 does not significantly alter these physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C5H10O2 | |
| Molecular Weight | 102.13 g/mol (unlabeled) | [1] |
| Boiling Point | 175-177°C | [3] |
| Melting Point | -29°C to -37°C | [3] |
| Flash Point | 71°C - 74°C | [1][3] |
| Specific Gravity | 0.93 - 0.937 | [3] |
| Solubility | Slightly soluble in water; soluble in alcohol and other organic solvents. | [1] |
Step-by-Step Disposal Protocol
This protocol details the chemical neutralization of this compound waste for safe disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting.
Materials:
-
This compound waste
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., sodium hydroxide, calcium hydroxide)[1][5]
-
pH indicator strips or a calibrated pH meter
-
Appropriate waste container, clearly labeled
-
Stir bar and stir plate
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE and ensure you are working in a chemical fume hood.[6]
-
Dilution: If the isovaleric acid waste is concentrated, it is advisable to dilute it with water to a concentration of less than 5% to control the rate of the neutralization reaction and prevent excessive heat generation.
-
Neutralization:
-
Place the diluted isovaleric acid solution in a suitable container (e.g., a large beaker).
-
Slowly add a 5-10% solution of sodium bicarbonate while stirring continuously.[5] Be cautious as this will generate carbon dioxide gas, causing effervescence. Add the base in small increments to control the reaction.
-
-
pH Monitoring:
-
Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Continue adding the base until the pH of the solution is between 6.0 and 8.0.[6]
-
-
Final Disposal:
-
Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[7] Always confirm your institution's specific policies on the disposal of neutralized acid solutions.
-
If local regulations prohibit drain disposal, the neutralized solution should be collected in a properly labeled hazardous waste container for pickup by a licensed waste disposal service.[5]
-
For Spills: In the event of a spill, first, remove all sources of ignition. Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[1] The contaminated absorbent can then be neutralized using the same procedure as the liquid waste before being placed in a sealed container for disposal.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Isovaleric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. benchchem.com [benchchem.com]
- 7. nj.gov [nj.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Isovaleric Acid-13C
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Isovaleric acid-13C, a corrosive and combustible liquid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This guide is intended for researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, and respiratory exposure. The chemical properties of Isovaleric acid necessitate the use of specific types of protective gear.
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required at all times.
-
Face Shield: A full-face shield must be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1][2]
Hand Protection: The selection of appropriate gloves is critical due to the corrosive nature of Isovaleric acid.[3] Specific materials with documented resistance are required.
-
For Full Contact: Butyl rubber gloves are recommended for prolonged handling.
-
For Splash Protection: Nitrile rubber gloves are suitable for incidental contact.[4]
Body Protection:
-
Laboratory Coat: A standard lab coat may be sufficient for handling small quantities.
-
Chemical-Resistant Apron or Suit: For larger volumes or procedures with a high splash potential, a chemical-resistant apron or a complete protective suit is necessary to prevent skin contact.[1][5]
Respiratory Protection: Respiratory protection is crucial, particularly when working outside of a fume hood or with heated this compound.
-
Respirator: A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended as a backup to engineering controls.[4]
-
Supplied-Air Respirator: If a respirator is the sole means of protection, a full-face supplied-air respirator should be used.[4]
Quantitative Data for Personal Protective Equipment
| PPE Component | Specification | Breakthrough Time | Standard |
| Gloves (Full Contact) | Butyl rubber, 0.3 mm minimum thickness | > 480 minutes | EN 374 |
| Gloves (Splash Protection) | Nitrile rubber, 0.2 mm minimum thickness | > 30 minutes | EN 374 |
| Respiratory Protection | Full-face respirator with ABEK cartridges | Not Applicable | EN 14387 |
Note: As of the latest review, specific Occupational Exposure Limits (OELs) for Isovaleric acid have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH.[1][4][6] In the absence of official OELs, a conservative approach to exposure control is strongly advised, emphasizing the use of engineering controls and the consistent application of the recommended PPE.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe handling of this compound from receipt to experimental use.
-
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Verify that the container is properly labeled as "this compound".
-
Transport the container in a secondary, chemically resistant container to the designated storage area.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Ensure the storage area is designated for corrosive and combustible liquids.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.
-
-
Preparation for Use:
-
Work in a properly functioning chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[1]
-
Don all required PPE as outlined in the section above before opening the container.
-
-
Handling and Dispensing:
-
Use only compatible equipment for transferring the acid (e.g., glass, PTFE).
-
Dispense the required amount slowly and carefully to avoid splashing.
-
Keep the container opening pointed away from your face.
-
Close the container tightly immediately after use.
-
-
Experimental Use:
-
Conduct all procedures involving this compound within a chemical fume hood.
-
If heating the substance, use a controlled heating source (e.g., a heating mantle with a temperature controller) and ensure adequate ventilation.
-
Be aware of the potential for the release of vapors and take appropriate precautions.
-
Disposal Plan: Managing this compound Waste
The disposal of this compound and associated waste must be conducted in accordance with local, state, and federal regulations. As a stable isotope-labeled compound, it does not require special precautions for radioactivity.
-
Waste Segregation:
-
Collect all waste contaminated with this compound separately from other waste streams.
-
This includes unused acid, contaminated PPE (gloves, aprons), and any materials used for cleaning up spills.
-
-
Waste Collection:
-
Use a designated, clearly labeled, and chemically resistant waste container. The label should include "this compound Waste" and the appropriate hazard symbols (corrosive, combustible).
-
Keep the waste container closed when not in use.
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into the designated waste container.
-
Clean the spill area with a suitable neutralizing agent if necessary, followed by soap and water.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's hazardous waste management program.
-
Provide the waste management team with a complete and accurate description of the waste, including the fact that it contains a stable carbon-13 isotope. While not radioactive, this information is important for proper disposal documentation.
-
Experimental Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
